Propafenone-d5 Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i15D2,16D2,18D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIHRGFIPXWGEF-FIFLIBHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)NCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Indispensable Role of Propafenone-d5 Hydrochloride in Modern Pharmaceutical Research: A Technical Guide
Introduction: The Pursuit of Precision in Bioanalysis
In the landscape of modern drug development and clinical pharmacology, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. Propafenone, a Class 1C antiarrhythmic agent, is a cornerstone in the management of cardiac arrhythmias such as atrial and ventricular arrhythmias.[1][2][3][4][5][6][7] Its therapeutic efficacy and potential for adverse effects necessitate precise monitoring of its plasma concentrations, particularly given its complex, genetically determined metabolism.[8][9][10][11][12] This is where Propafenone-d5 Hydrochloride, a stable isotope-labeled (SIL) analog of the parent drug, emerges as an indispensable tool for researchers.[13][14]
This technical guide provides an in-depth exploration of the scientific principles and practical applications of this compound in research. We will delve into its critical function as an internal standard in bioanalytical assays, its utility in elucidating metabolic pathways, and the rigorous methodologies that underpin its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful analytical tool to ensure the integrity and accuracy of their data.
The Scientific Rationale for Deuteration in Bioanalysis
The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, is a foundational technique in modern analytical chemistry.[15] Deuterated compounds, such as this compound, are chemically almost identical to their non-deuterated counterparts.[16] This near-identical chemical nature ensures they exhibit the same behavior during critical analytical steps including sample extraction, chromatographic separation, and ionization in a mass spectrometer.[16]
The key distinction lies in their mass. The increased mass of the deuterated analog allows it to be differentiated from the unlabeled analyte by a mass spectrometer.[16] By introducing a known quantity of the deuterated internal standard into a sample, it is possible to correct for variability that can arise during the analytical workflow, such as sample preparation losses and matrix effects.[16] This principle is the bedrock of accurate and precise quantification in complex biological matrices.
Core Application: this compound as an Internal Standard in LC-MS/MS
The gold standard for the quantitative analysis of propafenone and its metabolites in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][17] The unparalleled sensitivity and selectivity of this technique are further enhanced by the use of a stable isotope-labeled internal standard like this compound.[18]
The Causality Behind Experimental Choices
The selection of an appropriate internal standard is a critical decision in bioanalytical method development. While structurally similar compounds can be used, a stable isotope-labeled analog is the ideal choice because it co-elutes with the analyte, experiencing the same matrix effects and ionization suppression or enhancement. This co-elution ensures the most accurate correction for any analytical variability, leading to highly reliable and reproducible data.
The workflow for a typical bioanalytical method for propafenone using this compound as an internal standard is a self-validating system. Each step is designed to minimize error and ensure the final concentration measurement is a true reflection of the analyte's presence in the original sample.
Experimental Workflow: Quantification of Propafenone in Human Plasma
The following diagram illustrates a typical workflow for the quantification of propafenone in human plasma using LC-MS/MS with this compound as an internal standard.
Sources
- 1. veeprho.com [veeprho.com]
- 2. [Propafenone--a promising anti-arrhythmia agent?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daicelpharmastandards.com [daicelpharmastandards.com]
- 4. Propafenone in the treatment of cardiac arrhythmias. A risk-benefit appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for the use of propafenone in treating supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of oral propafenone in chronic ventricular arrhythmias: a placebo controlled cross-over exercise study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propafenone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propafenone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Deuteration - ThalesNano [thalesnano.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Propafenone-d5 Hydrochloride chemical properties and structure
An In-depth Technical Guide to Propafenone-d5 Hydrochloride: Chemical Properties, Structure, and Application
Introduction
Propafenone is a Class 1C antiarrhythmic agent widely utilized in the management of cardiac arrhythmias, such as atrial and ventricular arrhythmias.[1] Its mechanism of action involves the blockage of sodium (INa), potassium (IK), and calcium (ICa) currents in cardiac cells, thereby stabilizing the cardiac membrane potential.[2][3] In the fields of drug metabolism, pharmacokinetics (DMPK), and bioanalytical science, the use of stable isotope-labeled (SIL) internal standards is the gold standard for quantitative analysis. This compound (Propafenone-d5 HCl) is the deuterium-labeled analog of Propafenone HCl. It serves as an indispensable tool for researchers, providing the highest level of accuracy and precision in the quantification of propafenone in biological matrices through mass spectrometry-based assays.[4][5]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and core applications of this compound, with a focus on its role as an internal standard in modern analytical workflows.
Chemical Identity and Structure
Propafenone-d5 HCl is structurally identical to propafenone HCl, with the exception of five hydrogen atoms being replaced by their heavier isotope, deuterium (2H or D). This substitution is strategically placed to ensure metabolic stability and prevent isotopic exchange while minimally affecting the molecule's chemical behavior.
The most common isotopologue, identified by CAS number 1346605-05-7, features deuterium labeling on the hydroxypropylamino propoxy side chain.[3][6] This specific placement is critical as it is remote from the primary sites of metabolism, ensuring the label is retained throughout the analytical process.
IUPAC Name: 1-(2-(2-hydroxy-3-(propylamino)propoxy-1,1,2,3,3-d5)phenyl)-3-phenylpropan-1-one, monohydrochloride[3][5]
Molecular Structure Diagram
The diagram below illustrates the chemical structure of this compound, with the five deuterium atoms explicitly marked.
Caption: Chemical structure of this compound.
Physicochemical Properties
The introduction of deuterium atoms results in a slight increase in molecular weight compared to the unlabeled parent compound, a critical feature for mass spectrometric differentiation. Other physicochemical properties remain largely unchanged, ensuring that the labeled standard behaves nearly identically to the analyte during sample extraction and chromatography.
| Property | Value | References |
| CAS Number | 1346605-05-7 | [3][6][7] |
| Molecular Formula | C₂₁H₂₂D₅NO₃ • HCl | [3] |
| Formula Weight | 382.9 g/mol | [3][7] |
| Appearance | Crystalline solid / Solid / Powder | [2][3][7] |
| Purity | ≥98%; ≥99% deuterated forms (d₁-d₅) | [2][3] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Acetone. Sparingly soluble in aqueous buffers. | [2][3][8] |
| Storage | Store at -20°C for long-term stability. | [7][8] |
The Critical Role of Propafenone-d5 HCl as an Internal Standard
In quantitative bioanalysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is added to every sample, calibrator, and quality control sample at a known, constant concentration. Its purpose is to correct for variability during the analytical workflow.
Causality Behind Experimental Choice: An ideal IS should be a stable, isotopically labeled version of the analyte itself. This is because SIL standards exhibit:
-
Identical Extraction Recovery: They have the same polarity and chemical properties as the analyte, ensuring they are extracted from the biological matrix (e.g., plasma, urine) with the same efficiency.
-
Similar Chromatographic Behavior: They co-elute with the analyte, meaning they experience the same chromatographic conditions and potential matrix effects at the same retention time.[9][10]
-
Comparable Ionization Efficiency: They ionize identically in the mass spectrometer source, correcting for any fluctuations in instrument response.
Propafenone-d5 HCl fulfills these criteria perfectly. It is chemically identical to propafenone but has a mass difference of 5 Daltons. The mass spectrometer can easily distinguish between the analyte (propafenone) and the IS (propafenone-d5) based on their different mass-to-charge (m/z) ratios, allowing for precise and accurate quantification even if sample loss occurs during preparation or if instrument sensitivity drifts.[9][11]
Analytical Methodologies: Quantification by LC-MS/MS
The quantification of propafenone in biological samples is a common requirement in clinical trials and therapeutic drug monitoring.[12] LC-MS/MS is the preferred method due to its high sensitivity, specificity, and speed.
Experimental Protocol: Propafenone Quantification in Human Plasma
This protocol describes a robust and validated method for determining propafenone concentrations in human plasma using Propafenone-d5 HCl as an internal standard.[9][13][14]
1. Materials and Reagents:
-
Propafenone HCl (analyte reference standard)
-
Propafenone-d5 HCl (internal standard)
-
Human Plasma (K₂EDTA)
-
HPLC-grade Methanol and Acetonitrile
-
HPLC-grade Formic Acid and Ammonium Acetate
-
Milli-Q or equivalent purified water
2. Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve Propafenone HCl in methanol.
-
IS Stock (1 mg/mL): Accurately weigh and dissolve Propafenone-d5 HCl in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol/water to create calibration standards (e.g., 0.5 - 500 ng/mL). Prepare a working solution of the IS at a fixed concentration (e.g., 50 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
Rationale: This step removes large protein molecules from the plasma that would otherwise interfere with the analysis and damage the HPLC column.
-
Procedure:
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., 50 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile or methanol (protein precipitation agent) to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
4. LC-MS/MS Conditions:
-
Rationale: The liquid chromatography step separates the analyte and IS from other endogenous components of the plasma extract. The tandem mass spectrometry step provides selective and sensitive detection.
-
Chromatographic Conditions: [9][14]
-
HPLC System: Agilent 1260 Infinity II or equivalent.[15]
-
Column: C18 reverse-phase column (e.g., Gemini C18, 75 x 4.6 mm, 3.0 µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of (A) 5 mM Ammonium Acetate with 0.2% Formic Acid in water and (B) Methanol.[13]
-
Injection Volume: 5-20 µL.[15]
-
Column Temperature: 40°C.[15]
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple Quadrupole (e.g., Sciex API 4000).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Propafenone: Q1: 342.2 m/z → Q3: 116.1 m/z.[13]
-
Propafenone-d5 (IS): Q1: 347.2 m/z → Q3: 116.1 m/z or other stable fragment.
-
-
Rationale for MRM: In the first quadrupole (Q1), ions corresponding to the parent molecule's mass are selected. These ions are then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects for a specific fragment ion. This two-stage mass filtering provides exceptional specificity, eliminating noise and interference.
-
5. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the calibrators.
-
The concentration of propafenone in unknown samples is determined by interpolating their peak area ratios from this calibration curve.
Analytical Workflow Diagram
Caption: LC-MS/MS workflow for Propafenone quantification.
Conceptual Synthesis
The synthesis of Propafenone-d5 HCl involves multi-step organic synthesis. While specific routes are often proprietary, a general approach can be inferred from the synthesis of the parent drug.[16][17] The process typically involves:
-
Synthesis of a Key Intermediate: A core scaffold of the molecule, such as 2'-hydroxy-3-phenylpropiophenone, is prepared.[18]
-
Introduction of the Side Chain: This intermediate is reacted with an epoxide, like epichlorohydrin.[16]
-
Amination with Labeled Precursor: The crucial step involves the reaction of the resulting epoxide intermediate with a deuterated n-propylamine (n-propylamine-d5) to introduce the stable isotope label.
-
Salt Formation: The final free base is reacted with hydrochloric acid to yield the stable and more soluble hydrochloride salt.
Safety and Handling
This compound should be handled in a laboratory setting by trained professionals. It should be considered hazardous until comprehensive toxicological data is available. Standard laboratory precautions should be taken:
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid ingestion, inhalation, and contact with skin or eyes.
-
Wash hands thoroughly after handling.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.[2]
Conclusion
This compound is a vital analytical tool for researchers in pharmacology, toxicology, and clinical diagnostics. Its properties as a stable isotope-labeled internal standard make it the preferred choice for accurate and precise quantification of propafenone in complex biological matrices. The well-established LC-MS/MS methodologies leveraging this standard enable high-quality data generation for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, ultimately contributing to the safe and effective use of propafenone in clinical practice.
References
-
Bio-Connect. (n.d.). This compound. [Link]
-
DC Chemicals. (n.d.). Propafenone D5 hydrochloride Datasheet. [Link]
-
National Center for Biotechnology Information. (n.d.). R-(-)-Propafenone-d5 Hydrochloride. PubChem Compound Summary. [Link]
- Shodiyeva, N. S., et al. (2018). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing.
- Seshagiri Rao, J. V. L. N., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Der Pharmacia Lettre.
-
Li, X., et al. (2009). Determination of Propafenone Hydrochloride by Flow-Injection Analysis Coupled With Resonance Light Scattering Detection. Luminescence, 24(2), 79-83. [Link]
-
Quick Company. (n.d.). Process For Preparing Propafenone Hydrochloride And Its Intermediates. [Link]
-
IBI Corp. (2022). Preparation method of propafenone hydrochloride intermediate. CN115124409. [Link]
- BenchChem. (n.d.). Quantitative Analysis of Propafenone and its Metabolites in Human Plasma using Depropylamino Hydroxy Propafenone-d5.
- Google Patents. (2015). Synthesis method of propafenone hydrochloride. CN104262178A.
- ResearchGate. (n.d.). New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC.
- Lanjewar, A., & Patidar, D. (n.d.). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form.
-
USP-NF. (2018). Propafenone Hydrochloride Extended-Release Capsules. [Link]
- Wang, W. Z., et al. (1992). SYNTHESIS OF PROPAFENONE HYDROCHLORIDE. Chinese Journal of Pharmaceuticals.
- BenchChem. (n.d.). The Gold Standard in Bioanalysis: Deuterated 5-Hydroxy Propafenone as an Internal Standard.
-
National Center for Biotechnology Information. (n.d.). Propafenone. PubChem Compound Summary for CID 4932. [Link]
-
Veeprho. (n.d.). Propafenone-D5 (HCl Salt). [Link]
- Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study.
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. PubMed. [Link]
-
ResearchGate. (n.d.). Multiple reactions monitoring (MRM) chromatograms of blank normal human plasma. [Link]
-
Lanchote, V. L., et al. (2007). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. Journal of Chromatography B, 852(1-2), 543-549. [Link]
-
Kroemer, H. K., et al. (1994). Internally standardized simultaneous assay of propafenone and 5-hydroxypropafenone enantiomers in human plasma by means of high performance liquid chromatography. Methods and Findings in Experimental and Clinical Pharmacology, 16(3), 203-210. [Link]
-
Keller, K., et al. (1982). [Studies on the Analysis of Propafenone by Means of Internal Analogue Standardization (Author's Transl)]. Arzneimittelforschung, 32(1), 1-6. [Link]
Sources
- 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. veeprho.com [veeprho.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Propafenone D5 hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 8. labsolu.ca [labsolu.ca]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijcrt.org [ijcrt.org]
- 16. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]
- 17. Propafenone Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
The Core Analytical Mechanism of Propafenone-d5 Hydrochloride as a Stable Isotope-Labeled Internal Standard
<[An In-depth Technical Guide] >
Executive Summary
The accurate quantification of pharmacologically active compounds in complex biological matrices is a cornerstone of drug development and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the technique is susceptible to variations in sample preparation and matrix effects, which can compromise data integrity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Propafenone-d5 Hydrochloride, is the most robust strategy to mitigate these variabilities. This guide elucidates the core analytical mechanism by which Propafenone-d5 HCl ensures the accuracy and precision of propafenone quantification. It will detail the principles of isotope dilution mass spectrometry, the concept of physicochemical equivalence coupled with mass spectrometric distinction, and provide a field-proven experimental protocol for its application.
The Imperative for Precision in Bioanalysis: Overcoming Analytical Hurdles
Quantitative bioanalysis is fundamentally challenged by two major issues: sample preparation variability and matrix effects.[1][2]
-
Sample Preparation Variability: During the extraction of an analyte like propafenone from a biological matrix (e.g., plasma or serum), unavoidable and inconsistent losses can occur at multiple steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer's source.[3][4] This can lead to either ion suppression or enhancement, causing an under- or overestimation of the analyte's true concentration.[1][3] These effects are often unpredictable and can vary significantly between individual patient samples.[4][5]
To achieve reliable and reproducible data, a corrective method is not just recommended, but essential. This is the role of the internal standard.
The Gold Standard: The Stable Isotope-Labeled Internal Standard (SIL-IS)
While various compounds can be used as internal standards, the SIL-IS is considered the "gold standard" in quantitative mass spectrometry.[6][7][8] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[7] Propafenone-d5 HCl is the deuterated form of propafenone, where five hydrogen atoms are replaced by deuterium.[9]
The superiority of a SIL-IS, like Propafenone-d5, over a structural analog lies in its near-identical chemical and physical properties to the analyte.[6][10] This ensures it behaves almost identically during sample processing and chromatographic analysis, providing the most accurate correction for analytical variability.[11][12]
Core Analytical Mechanism of Action: Propafenone-d5 HCl
The "mechanism of action" for Propafenone-d5 as an internal standard is not pharmacological but analytical. It is a three-fold principle based on the technique of Isotope Dilution Mass Spectrometry (IDMS).[8][13][14]
3.1 Physicochemical Homogeneity: A Perfect Proxy
Because the substitution of hydrogen with deuterium results in a negligible change in chemical properties, Propafenone-d5 and native propafenone exhibit:
-
Identical Extraction Recovery: They are extracted from the matrix with the same efficiency.[12]
-
Identical Chromatographic Co-elution: They have the same retention time on an LC column, meaning they enter the mass spectrometer's ion source at the exact same moment.[11]
-
Identical Ionization Efficiency: They are suppressed or enhanced by matrix effects to the same degree.[5]
By adding a known concentration of Propafenone-d5 to the unknown sample before any sample preparation steps, it becomes a perfect tracer for the native propafenone.
3.2 Mass Spectrometric Heterogeneity: The Key to Differentiation
While chemically identical, the five deuterium atoms give Propafenone-d5 a mass-to-charge ratio (m/z) that is five units higher than propafenone. The mass spectrometer can easily distinguish between the analyte and the SIL-IS.[12] In a tandem mass spectrometer (MS/MS), specific precursor-to-product ion transitions are monitored for each compound, ensuring unambiguous detection and quantification.
3.3 Ratiometric Correction: The Foundation of Accuracy
The final concentration is not determined by the absolute signal intensity of the analyte, but by the ratio of the analyte's peak area to the internal standard's peak area.[15]
Here's the causality:
-
If a sample experiences low recovery during extraction, the absolute signal for both propafenone and Propafenone-d5 will decrease proportionally.
-
If a sample suffers from ion suppression, the signal for both compounds will be reduced to the same extent.
In both scenarios, the ratio of their peak areas remains constant and directly proportional to the analyte's concentration. This ratiometric calculation effectively normalizes for any sample-specific variations, yielding highly accurate and precise results.[5][7]
Visualization of the Analytical Principle and Workflow
Diagram 1: Conceptual Mechanism of Ratiometric Correction
This diagram illustrates how the analyte-to-internal standard ratio remains constant despite variations in absolute signal due to sample loss or matrix effects.
Caption: LC-MS/MS workflow with an internal standard.
Experimental Protocol: Quantification of Propafenone in Human Plasma
This protocol is a self-validating system designed for robustness and compliance with regulatory guidelines such as those from the FDA. [16][17]
5.1. Materials and Reagents
-
Propafenone Hydrochloride Reference Standard
-
This compound (Internal Standard)
-
LC-MS Grade Acetonitrile, Methanol, and Water
-
Formic Acid
-
Control Human Plasma (K2EDTA)
5.2. Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Propafenone and Propafenone-d5 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Propafenone primary stock in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the Propafenone-d5 primary stock in 50:50 acetonitrile:water. Rationale: The IS concentration should be chosen to yield a robust and reproducible signal in the mass spectrometer.
5.3. Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of study samples, calibration standards, or quality control (QC) samples into a 96-well plate.
-
Add 200 µL of the IS working solution in acetonitrile to each well. Causality: Adding the IS in the precipitation solvent ensures immediate and complete mixing and initiates protein precipitation simultaneously.
-
Vortex the plate for 2 minutes to ensure complete protein denaturation.
-
Centrifuge at 4000 rpm for 10 minutes at 10°C to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
5.4. LC-MS/MS Conditions
The following provides a typical set of starting conditions.
| Parameter | Condition | Rationale |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm | Provides good retention and peak shape for propafenone. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard for analytical scale columns. |
| Injection Volume | 5 µL | Balances sensitivity with column loading. |
| Ionization Mode | ESI Positive | Propafenone contains a basic nitrogen, ideal for positive ionization. |
| MS/MS Transitions | Propafenone: 342.2 > 116.2 m/z | Specific precursor>product transition for quantification. |
| Propafenone-d5: 347.2 > 116.2 m/z | Note the +5 Da shift in the precursor ion. |
Data Interpretation and Method Validation
6.1. Building the Calibration Curve
A calibration curve is constructed by plotting the peak area ratio (Propafenone Area / Propafenone-d5 Area) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied.
6.2. Assessing Method Performance
The method's performance must be validated according to regulatory guidelines. [17][18]The inclusion of Propafenone-d5 is critical for passing acceptance criteria for the following tests:
-
Accuracy & Precision: QC samples at low, medium, and high concentrations are analyzed. The use of the SIL-IS ensures that results are typically within ±15% of the nominal value. [19]* Matrix Effect: The response of the analyte in post-extraction spiked samples from different biological sources is compared to its response in a clean solution. The SIL-IS is expected to track and correct for any variability, keeping the calculated concentration consistent. [5]* Recovery: The extraction efficiency is evaluated, and while it does not need to be 100%, the SIL-IS ensures that the recovery is consistent across the concentration range. [2]
Conclusion
This compound is not merely an additive in an assay; it is the cornerstone of a robust analytical method based on the principles of isotope dilution mass spectrometry. Its analytical mechanism of action relies on the powerful combination of being a perfect physicochemical proxy for propafenone while being distinct in mass. This dual nature allows it to co-elute, co-extract, and co-ionize with the analyte, thereby perfectly tracking and correcting for inevitable experimental variations. By enabling accurate ratiometric quantification, Propafenone-d5 ensures the generation of reliable, reproducible, and defensible data essential for critical decision-making in drug development and clinical research.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
Fung, E. N., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
-
Yuan, B., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6129–6136. Available at: [Link]
-
Xiong, Y., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 94, 153–159. Available at: [Link]
-
Gomes, N. A., et al. (2014). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 98, 290–297. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. Available at: [Link]
-
ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? Available at: [Link]
-
Singh, S., et al. (2021). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Natural Volatiles & Essential Oils, 8(5), 11728-11756. Available at: [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911-917. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
-
Olorunfemi, O. I., et al. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research, 8(12), 1-13. Available at: [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. Available at: [Link]
-
OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry. Available at: [Link]
-
Wikipedia. (n.d.). Isotope dilution. Available at: [Link]
-
Britannica. (n.d.). Isotope dilution. Available at: [Link]
-
Hoofnagle, A. N., & Wener, M. H. (2009). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Clinical Chemistry, 55(6), 1112-1116. Available at: [Link]
-
ResearchGate. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Available at: [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Propafenone Hydrochloride?. Available at: [Link]
-
Drugs.com. (n.d.). Propafenone: Package Insert / Prescribing Information / MOA. Available at: [Link]
-
PubChem. (n.d.). Propafenone Hydrochloride. Available at: [Link]
Sources
- 1. waters.com [waters.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. scispace.com [scispace.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texilajournal.com [texilajournal.com]
- 12. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 13. Isotope dilution - Wikipedia [en.wikipedia.org]
- 14. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 15. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Navigating Bioanalytical Frontiers: A Technical Guide to the Commercial Availability and Application of Propafenone-d5 Hydrochloride
This guide provides an in-depth technical overview of Propafenone-d5 Hydrochloride, a critical tool for researchers, scientists, and drug development professionals. We will delve into its commercial availability, core applications, and the scientific principles underpinning its use, particularly as an internal standard in pharmacokinetic and bioequivalence studies.
The Imperative of Stable Isotope-Labeled Internal Standards in Bioanalysis
In the realm of quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1][2] An ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, co-eluting during chromatography and demonstrating similar behavior during sample extraction and ionization.[1] This minimizes variability and corrects for matrix effects, ion suppression or enhancement, and inconsistencies in sample handling.[1] Deuterium-labeled compounds, such as this compound, fulfill this role by being chemically identical to the parent drug but distinguishable by their increased mass.[1]
Propafenone is a Class 1C antiarrhythmic agent used to treat supraventricular and ventricular arrhythmias.[3][4] Its metabolism is complex and genetically determined, primarily occurring via the CYP2D6, CYP3A4, and CYP1A2 enzymes to form active metabolites like 5-hydroxypropafenone and norpropafenone.[4][5] Accurate quantification of propafenone and its metabolites in biological matrices is therefore crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[6][7] this compound serves as an invaluable tool in these analyses, ensuring the accuracy and precision of the resulting data.[6][8]
Commercial Availability and Sourcing of this compound
This compound is available from several specialized chemical suppliers that cater to the research and pharmaceutical industries. When selecting a supplier, it is crucial to consider factors such as purity, isotopic enrichment, availability of a Certificate of Analysis (CoA), and the supplier's quality management system (e.g., cGMP certification). A comprehensive CoA should include characterization data from techniques like 1H NMR, 13C NMR, mass spectrometry, and HPLC to confirm the identity and purity of the compound.[3]
Below is a comparative table of some commercial suppliers of this compound:
| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Available Quantities | Notes |
| Daicel Pharma | This compound | Not explicitly stated | High Purity | Contact for details | Provides a comprehensive Certificate of Analysis from a cGMP-certified lab.[3] |
| MedchemExpress | Propafenone-d5 (hydrochloride) | Not explicitly stated | High Purity | Various sizes available | Labeled as a stable isotope for research use only.[8] |
| Simson Pharma Limited | This compound | 1398066-02-8 | High Quality | Contact for details | Accompanied by a Certificate of Analysis. |
| Cayman Chemical | Propafenone-d5 (hydrochloride) | 1346605-05-7 | ≥99% deuterated forms (d1-d5) | Various sizes available | Intended for use as an internal standard for the quantification of propafenone by GC- or LC-MS.[9] |
| Toronto Research Chemicals (via Fisher Scientific) | 5-Hydroxy this compound | 1215370-87-8 | High-purity | 10 mg | A deuterated version of the primary metabolite.[10] |
| Sussex Research Laboratories Inc. | 5-Hydroxy Propafenone-d5.HCl | 1215370-87-8 | >95% (HPLC) | Contact for details | A deuterated version of the primary metabolite.[11] |
Note: The availability and specifications of products are subject to change. Researchers should always verify the information directly with the suppliers.
Experimental Protocol: Quantification of Propafenone in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section outlines a detailed, step-by-step methodology for the quantitative analysis of propafenone in human plasma. This protocol is a synthesized representation based on established bioanalytical methods.[6][12][13]
Materials and Reagents
-
Propafenone Hydrochloride (Analyte)
-
This compound (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (AR Grade)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1.0 mg/mL): Accurately weigh approximately 2 mg of Propafenone Hydrochloride and this compound into separate 2 mL volumetric flasks. Dissolve and bring to volume with HPLC-grade methanol.[6][12]
-
Working Solutions: Prepare serial dilutions of the Propafenone Hydrochloride stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of approximately 100 ng/mL with the same solvent mixture.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
HPLC System: A system capable of delivering a precise and stable flow rate (e.g., Shimadzu, Agilent).[13][14]
-
Chromatographic Column: A C18 reverse-phase column (e.g., Gemini C18, 75 x 4.6 mm, 3.0 µm) is a suitable choice.[13]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 10mM ammonium formate (pH adjusted to 3.0 with formic acid) and methanol (e.g., 20:80 v/v) can be effective.[13]
-
Flow Rate: A flow rate of 0.5 mL/min is a good starting point.[13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operated in positive ion mode.[13]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions should be optimized for both propafenone and Propafenone-d5. Example transitions are:
Data Analysis
-
Integrate the peak areas for both the analyte (propafenone) and the internal standard (Propafenone-d5).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Determine the concentration of propafenone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Metabolic Pathway
To better illustrate the experimental process and the metabolic fate of propafenone, the following diagrams are provided.
Caption: Bioanalytical workflow for propafenone quantification.
Caption: Major metabolic pathways of propafenone.
Conclusion
This compound is an indispensable tool for researchers engaged in the bioanalysis of its parent compound. Its commercial availability from reputable suppliers, coupled with its role as a stable isotope-labeled internal standard, enables the development of robust and reliable LC-MS/MS methods for pharmacokinetic and bioequivalence studies. The protocol and workflows detailed in this guide provide a solid foundation for laboratories to implement accurate and precise quantification of propafenone in biological matrices, ultimately contributing to a better understanding of its clinical pharmacology.
References
-
Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing. [Link]
-
5-Hydroxy this compound, TRC 10 mg. Fisher Scientific. [Link]
-
New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC. ResearchGate. [Link]
-
SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. Rasayan Journal of Chemistry. [Link]
-
DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Natural Volatiles & Essential Oils. [Link]
-
ANALYTICAL METHOD DEVELOPED AND VALIDATED FOR THE ESTIMATION OF PROPAFENONE HYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORM. IJCRT.org. [Link]
-
Propafenone. A reappraisal of its pharmacology, pharmacokinetics and therapeutic use in cardiac arrhythmias. PubMed. [Link]
-
Propafenone Therapy and CYP2D6 Genotype. NCBI - NIH. [Link]
-
Clinical pharmacokinetics of propafenone. PubMed. [Link]
-
Nonlinear kinetics of propafenone metabolites in healthy man. PubMed. [Link]
-
Pharmacokinetics and metabolism of the antiarrhythmic agent [3H]-diprafenone in the rat. PubMed. [Link]
-
A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Der Pharmacia Lettre. [Link]
- Synthesis method of propafenone hydrochloride.
-
Synthesis of propafenone, an antiarrhythmic agent. Indian Journal of Pharmaceutical Sciences. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research. [Link]
-
PROPAFENONE HYDROCHLORIDE tablet, film coated. DailyMed. [Link]
-
Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed. [Link]
-
Generic Rythmol Availability & Release Date. Drugs.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. daicelpharmastandards.com [daicelpharmastandards.com]
- 4. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Propafenone. A reappraisal of its pharmacology, pharmacokinetics and therapeutic use in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 5-Hydroxy this compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]
- 11. sussex-research.com [sussex-research.com]
- 12. nveo.org [nveo.org]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. ijcrt.org [ijcrt.org]
isotopic purity and labeling efficiency of Propafenone-d5 Hydrochloride
An In-depth Technical Guide to the Isotopic Purity and Labeling Efficiency of Propafenone-d5 Hydrochloride
Foreword: The Imperative of Precision in Bioanalysis
In the landscape of modern pharmaceutical development and bioanalysis, the adage "the dose makes the poison" is predicated on our ability to accurately measure that dose. For pharmacokinetic, bioequivalence, and metabolic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for its sensitivity and specificity.[1] The integrity of data generated by these methods, however, is critically dependent on the quality of the internal standards used. Stable isotope-labeled (SIL) compounds, particularly deuterated analogs like this compound, are the preferred choice as they exhibit nearly identical chemical and physical properties to the analyte, co-eluting chromatographically and correcting for variations in sample preparation, matrix effects, and instrument response.[2][3]
This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive technical overview of the principles and methodologies for assessing the isotopic purity and labeling efficiency of Propafenone-d5 HCl. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind them, ensuring that every measurement is part of a self-validating system that guarantees data of the highest caliber.
Foundational Concepts: Defining Isotopic Quality Attributes
Before delving into analytical methodology, it is crucial to establish a clear and precise vocabulary for the key quality attributes of a deuterated standard. These terms are often used interchangeably, but they describe distinct and critical characteristics.
| Term | Definition | Formula / Rationale |
| Isotopic Purity | The percentage of the deuterated compound that contains the desired number of deuterium atoms (e.g., the d5 species) relative to all other isotopic variants (d0, d1, d2, d3, d4). | % Isotopic Purity = [Intensity of d5 / (Σ Intensities of d0 to d5)] x 100 |
| Labeling Efficiency | The degree to which a specific atomic position in the molecule has been successfully substituted with a deuterium atom. | For a given site: % Efficiency = [Molecules with D at site / Total molecules] x 100 |
| Isotopic Enrichment | The percentage of a specific isotope (e.g., Deuterium) at a particular position or in the entire molecule, above its natural abundance. For deuterated standards, this is often considered synonymous with the abundance of the desired labeled species. | Typically reported as ≥98% for reliable standards.[4] |
A high isotopic purity is paramount. The presence of a significant amount of the unlabeled (d0) species in the internal standard can artificially inflate the measured concentration of the analyte, a phenomenon known as isotopic cross-talk, compromising the accuracy of the entire study.[4]
The Labeled Molecule: this compound
Propafenone is a Class IC antiarrhythmic agent.[5] Its deuterated analog, Propafenone-d5 HCl, is designed to be an ideal internal standard for its quantification.[6][7] The five deuterium atoms are strategically placed on the propylamino-propoxy side chain, a region of the molecule that is stable and not prone to back-exchange with hydrogen atoms from the solvent or matrix.[8] Placing labels on non-exchangeable positions, such as carbon atoms not adjacent to heteroatoms or carbonyls, is a critical design principle for any reliable SIL standard.[8]
Caption: Overall workflow for the characterization of Propafenone-d5 HCl.
Mass Spectrometric Analysis for Isotopic Purity
The core principle of MS analysis is to separate ions based on their mass-to-charge ratio (m/z). The five deuterium atoms in Propafenone-d5 increase its monoisotopic mass by approximately 5.03 Da compared to the unlabeled compound. High-resolution mass spectrometry (HRMS) can resolve the isotopic peaks, but tandem mass spectrometry (MS/MS) is most commonly used in bioanalytical quantification. [7][9]
Experimental Protocol: LC-MS/MS for Isotopic Purity Assessment
-
Preparation of Standards:
-
Prepare a stock solution of Propafenone-d5 HCl (e.g., 1 mg/mL) in methanol. [9] * Prepare a corresponding stock solution of unlabeled Propafenone HCl.
-
Create working solutions of both standards at a concentration suitable for MS detection (e.g., 100 ng/mL) using a typical mobile phase like acetonitrile/water with formic acid or ammonium acetate. [7][9]
-
-
Instrumentation and Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer capable of Multiple Reaction Monitoring (MRM). [9] * Ionization: Electrospray Ionization in positive mode (ESI+). [7] * MRM Transitions: The key is to monitor the transition of the precursor ion to a specific, stable product ion. The fragmentation of the propoxy side chain is commonly used. [7]
Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Rationale Propafenone (d0) 342.2 116.2 Corresponds to the [CH2-CHOH-CH2-NH-C3H7]+ fragment. [7][9] | Propafenone-d5 | 347.2 | 121.2 | Corresponds to the deuterated [CD2-CDOH-CD2-NH-C3H7]+ fragment. [7]|
-
-
Data Acquisition:
-
Inject the unlabeled Propafenone standard. Acquire data across its mass range to determine the natural isotopic distribution (M, M+1, M+2 peaks due to ¹³C). This is a critical system suitability step.
-
Inject the Propafenone-d5 HCl standard. Acquire full scan data to observe the entire isotopic cluster (d0 to d5).
-
Acquire data using the MRM transitions for both the d0 and d5 species to check for any d0 component in the deuterated standard.
-
-
Data Analysis and Calculation:
-
From the full scan spectrum of the Propafenone-d5 standard, integrate the peak areas for each isotopic species (M, M+1, M+2... up to M+5, corresponding to d0, d1, d2, d3, d4, d5).
-
Correction for Natural Abundance: The intensity of the M+1 peak for the d4 species will overlap with the d5 peak. This contribution from the natural abundance of ¹³C must be subtracted to accurately determine the true intensity of the d5 species. A general method for this correction is essential for accurate enrichment determination. [10] * Calculate the Isotopic Purity using the formula provided in Section 1. For use as an internal standard in regulated bioanalysis, this value should be ≥98%. [4]
-
Caption: MS/MS fragmentation pathway for Propafenone-d5 used in MRM analysis.
NMR Spectroscopic Analysis for Labeling Efficiency & Positional Integrity
NMR spectroscopy provides definitive structural information, confirming that the deuterium atoms are in the correct positions and allowing for the calculation of labeling efficiency at each site. [11]
Experimental Protocol: ¹H and ²H NMR
-
Sample Preparation:
-
Dissolve a sufficient amount of Propafenone-d5 HCl (typically 5-10 mg) in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6). [12] * Prepare a corresponding sample of the unlabeled Propafenone HCl standard for direct comparison.
-
-
¹H NMR Analysis:
-
Principle: In a ¹H NMR spectrum, a proton signal will disappear or be significantly reduced in intensity if that proton has been replaced by a deuterium atom.
-
Acquisition: Acquire a standard ¹H NMR spectrum for both the labeled and unlabeled samples.
-
Analysis:
-
Identify the proton signals corresponding to the side chain in the unlabeled standard's spectrum.
-
In the spectrum of the Propafenone-d5 sample, compare the integration of these side-chain signals to the integration of a stable, un-labeled signal (e.g., aromatic protons).
-
The reduction in the integral value for the side-chain protons directly corresponds to the efficiency of deuterium incorporation at those sites. An efficiency of >99% is expected.
-
-
-
²H (Deuterium) NMR Analysis:
-
Principle: ²H NMR directly detects the deuterium nuclei, providing a clean spectrum showing only the signals from the labeled positions. [11] * Acquisition: Acquire a proton-decoupled ²H NMR spectrum.
-
Analysis:
-
The spectrum should show signals at chemical shifts corresponding to the positions of the side-chain protons in the ¹H spectrum.
-
The presence of these signals confirms the location of the labels. The absence of unexpected signals confirms that no undesired H-D exchange has occurred elsewhere in the molecule.
-
-
Integrating Data for a Comprehensive Certificate of Analysis
The ultimate goal of this rigorous analysis is to produce a reliable Certificate of Analysis (CoA) that provides end-users with the confidence to use the standard in their assays. [2]The CoA for this compound must transparently report:
-
Identity: Confirmed by ¹H NMR, ²H NMR, and MS.
-
Chemical Purity: Determined by HPLC-UV or another suitable method.
-
Isotopic Purity: Determined by MS, with the percentage of d5 and other isotopic variants clearly stated.
-
Labeling Efficiency/Isotopic Enrichment: Confirmed by NMR and MS.
Conclusion: Upholding the Integrity of Bioanalytical Data
The quality of a deuterated internal standard like this compound is not a trivial detail; it is the bedrock upon which the accuracy and reliability of quantitative bioanalysis are built. A meticulous characterization, leveraging the complementary strengths of mass spectrometry and NMR spectroscopy, is non-negotiable. By understanding the principles behind the assessment of isotopic purity and labeling efficiency, and by implementing robust, self-validating protocols, researchers and scientists can ensure that their analytical standards meet the highest levels of scientific integrity. This diligence prevents the introduction of analytical error at the most fundamental level, safeguarding the validity of pharmacokinetic data and, ultimately, supporting the development of safe and effective medicines.
References
- The Gold Standard in Bioanalysis: Deuterated 5-Hydroxy Propafenone as an Internal Standard. Benchchem.
- This compound | Stable Isotope. MedchemExpress.com.
- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.
- He Y, Tang C, Mao J, et al. A method for quantitative determination of deuterium content in biological material. Rapid Commun Mass Spectrom. 2005;19(6):838-42.
- Accelerating Drug Discovery with Deuterated Labelled Compounds. AquigenBio.
- SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. Rasayan Journal of Chemistry.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Nat. Volatiles & Essent. Oils. 2021; 8(5):11728-11756.
- 5-Hydroxy Propafenone-D5 (HCl Salt) | CAS 1188265-48-6. Veeprho.
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research. 2022.
- Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. MetwareBio.
- Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. 2008.
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH.
- Isotope-labeled Pharmaceutical Standards.
- This compound solution CRM single component solution. Sigma-Aldrich.
- Propafenone Impurities. SynZeal.
- Pharmaffiliates Propafenone-impurities. Pharmaffiliates.
- Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID).
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Synthesis of Propafenone-an Antiarrhythmic Agent. Indian Journal of Pharmaceutical Sciences.
- Propafenone-d5 (hydrochloride) (CAS Number: 1346605-05-7). Cayman Chemical.
- Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.
- 5-Hydroxy this compound | CAS No- 1188265-48-6. Simson Pharma.
- This compound solution. Sigma-Aldrich.
- Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. ResearchGate. 2025.
- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.
- Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. 2022.
- Propafenone Stable Isotopes Product List. CLEARSYNTH.
- Isotopic labeling. Wikipedia.
- Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. Google Patents.
- Analytical validation of accelerator mass spectrometry for pharmaceutical development.
- Multiple reactions monitoring (MRM) chromatograms of blank normal human plasma. ResearchGate.
- Interpreting Raw Biological Mass Spectra Using Isotopic Mass-To-Charge Ratio and Envelope Fingerprinting. PubMed. 2013.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. nveo.org [nveo.org]
- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. Bot Verification [rasayanjournal.co.in]
Introduction: The Need for a Stable Isotope-Labeled Standard
An In-Depth Technical Guide to Propafenone-d5 Hydrochloride
This guide provides a comprehensive technical overview of this compound, a critical reagent in modern pharmaceutical analysis. Designed for researchers, scientists, and drug development professionals, this document delves into its physicochemical properties, analytical applications, and the methodologies that ensure its effective use. The narrative emphasizes the scientific rationale behind its application, particularly as an internal standard in mass spectrometry-based bioanalysis.
Propafenone is a Class 1C antiarrhythmic agent used to treat cardiac arrhythmias such as atrial fibrillation and ventricular arrhythmias.[1][2][3] It functions primarily by blocking fast inward sodium channels in cardiac tissue, thereby slowing electrical conduction.[3][4] The drug exhibits complex pharmacokinetics that are nonlinear and subject to significant interindividual variability due to genetic polymorphism of the metabolizing enzyme, CYP2D6.[5][6] This variability necessitates precise and accurate quantification of propafenone and its active metabolites in biological matrices for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[7][8]
This compound is a stable isotope-labeled (SIL) analog of propafenone.[9] It is intended for use as an internal standard (IS) in quantitative analytical methods, most notably Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10] The incorporation of five deuterium atoms provides a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, without significantly altering its chemical and physical properties. This characteristic is paramount for correcting variations in sample preparation and instrument response, ensuring the highest level of accuracy in bioanalytical assays.[8][11]
Physicochemical Properties and Characterization
The fundamental identity and purity of an analytical standard are the cornerstones of reliable quantitative data. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 1-(2-(2-hydroxy-3-(propylamino)propoxy-1,1,2,3,3-d₅)phenyl)-3-phenylpropan-1-one, monohydrochloride | [10] |
| CAS Number | 1346605-05-7 | [10][12][13] |
| Molecular Formula | C₂₁H₂₂D₅NO₃ • HCl | [10] |
| Molecular Weight | 382.94 g/mol | [13][14] |
| Appearance | White Solid | [13] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [10] |
| Isotopic Purity | Typically ≥98-99% deuterated forms (d₁-d₅) | [10] |
Rationale and Application in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. The rationale is grounded in the principle of isotope dilution mass spectrometry (IDMS).
Expertise in Practice: The deuterium atoms in Propafenone-d5 HCl make it heavier than the endogenous or administered propafenone. However, its chemical structure is otherwise identical. This ensures that during sample processing—be it protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE)—the analyte and the internal standard exhibit nearly identical recovery rates. Furthermore, when introduced into the mass spectrometer's ion source, they experience the same degree of ionization efficiency or suppression from the sample matrix.[11] This parallel behavior allows the ratio of the analyte's signal to the internal standard's signal to remain constant despite variations in sample handling or instrument performance, leading to highly precise and accurate measurements.
Key Applications:
-
Pharmacokinetic (PK) Studies: Determining absorption, distribution, metabolism, and excretion (ADME) profiles of propafenone.[15]
-
Bioequivalence (BE) Studies: Comparing the bioavailability of a generic drug formulation to the brand-name drug.[16][17]
-
Therapeutic Drug Monitoring (TDM): Individualizing dosage regimens for patients to optimize efficacy and minimize toxicity, which is especially important for drugs like propafenone with high pharmacokinetic variability.[7][8]
The metabolic pathway of propafenone is a critical consideration in its analysis, as its primary metabolites are also pharmacologically active.[7][18]
Caption: Metabolic pathway of Propafenone.
Validated Experimental Protocol: Quantification in Human Plasma by LC-MS/MS
This section provides a representative, step-by-step methodology for the simultaneous quantification of propafenone and its active metabolite, 5-hydroxypropafenone, in human plasma. This protocol is a synthesis of established and validated methods found in scientific literature.[15][19][20][21]
Materials and Reagents
-
Reference Standards: Propafenone HCl, 5-Hydroxypropafenone HCl.
-
Internal Standard: Propafenone-d5 HCl.
-
Reagents: HPLC-grade methanol, acetonitrile, formic acid, and water.
-
Biological Matrix: K₂EDTA human plasma.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions. Store at 2-8°C.[8]
-
Working Solutions: Prepare serial dilutions of the reference standards in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Propafenone-d5 HCl stock solution with methanol. The optimal concentration should be determined during method development to yield a robust signal without causing detector saturation.
Sample Preparation (Protein Precipitation)
This method is chosen for its simplicity, speed, and high-throughput capability.
-
Label 1.5 mL microcentrifuge tubes for each sample (calibrator, QC, or unknown).
-
Pipette 100 µL of plasma into the appropriate tubes.
-
Add 300 µL of the internal standard working solution (100 ng/mL in methanol) to each tube. The methanol acts as the protein precipitating agent.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to autosampler vials for injection.
LC-MS/MS Conditions
These conditions serve as a starting point and should be optimized for the specific instrument in use.
-
LC System: UPLC system (e.g., Waters Acquity).
-
Column: C18 or C8 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient appropriate to separate the analytes from matrix interferences.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
MRM Transitions (m/z):
| Compound | Precursor Ion [M+H]⁺ | Product Ion |
| Propafenone | 342.2 | 116.2 |
| 5-Hydroxypropafenone | 358.2 | 116.2 |
| Propafenone-d5 (IS) | 347.2 | 116.2 |
Trustworthiness through Self-Validation: The choice of MRM transitions is critical for selectivity. The precursor ion corresponds to the protonated molecule, and the product ion is a stable, characteristic fragment. For Propafenone-d5, the precursor ion is shifted by +5 mass units, confirming its identity. The fragment ion (m/z 116.2) is often common between the analyte and IS if the deuterium labels are not on the fragmented portion of the molecule, which can be advantageous for ensuring similar fragmentation behavior.[20]
Caption: Bioanalytical workflow for Propafenone.
Conclusion
This compound is an indispensable tool for researchers and clinicians working with the antiarrhythmic agent propafenone. Its role as a stable isotope-labeled internal standard enables the development of highly accurate, precise, and robust bioanalytical methods. The principles and protocols outlined in this guide demonstrate how the thoughtful application of reagents like Propafenone-d5 HCl, grounded in a deep understanding of analytical chemistry and drug metabolism, leads to reliable data essential for advancing pharmaceutical science and improving patient care.
References
-
Harron, D. W., & Brogden, R. N. (1992). Propafenone. A reappraisal of its pharmacology, pharmacokinetics and therapeutic use in cardiac arrhythmias. Drugs, 43(5), 722-751. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound | CAS No: 1398066-02-8. Retrieved from [Link]
-
Siddoway, L. A., Thompson, K. A., McAllister, C. B., Wang, T., Wilkinson, G. R., Roden, D. M., & Woosley, R. L. (1984). Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. The American journal of cardiology, 54(9), 9D-12D. Retrieved from [Link]
-
Salerno, D. M., Granrud, G., Sharkey, P., Asinger, R., & Hodges, M. (1986). Clinical pharmacology of propafenone. Circulation, 73(2 Pt 2), II109-II114. Retrieved from [Link]
-
Funck-Brentano, C., Kroemer, H. K., Pavlou, H., Woosley, R. L., & Roden, D. M. (1990). Clinical pharmacokinetics of propafenone. Clinical pharmacokinetics, 19(5), 357-372. Retrieved from [Link]
-
The Pharma Expert. (2024, December 13). Pharmacology of Propafenone; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects [Video]. YouTube. Retrieved from [Link]
-
Massart, C., & Sahnoun, Z. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites. In Methodological Surveys in Biochemistry and Analysis (Vol. 22, pp. 307-312). Royal Society of Chemistry. Retrieved from [Link]
-
Lanchote, V. L., Marques, M. P., Coelho, E. B., & de Cássia, R. (2007). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 526-531. Retrieved from [Link]
-
Liu, Y., Jia, C., Liu, G., Li, S., Lu, C., & Zhang, M. (2012). A sensitive and rapid LC-MS-MS method for simultaneous determination of propafenone and its active metabolite 5-hydroxypropafenone in human plasma and its application in a pharmacokinetic study. Journal of chromatographic science, 50(6), 519-525. Retrieved from [Link]
-
Nirogi, R., Kandikere, V., Komarneni, P., Aleti, R., & Boggavarapu, R. (2013). A rapid and sensitive LC-MS/MS assay for the determination of propafenone and its active metabolite 5-hydroxy propafenone in human plasma. Journal of pharmaceutical analysis, 3(6), 441-449. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound | CAS No: 1346605-05-7. Retrieved from [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2021). Development and validation of chromatographic technique for analysis of propafenone. Natural Volatiles & Essential Oils, 8(5), 11728-11756. Retrieved from [Link]
-
Kroemer, H. K., Echizen, H., & Eichelbaum, M. (1991). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. Journal of chromatography, 567(2), 439-449. Retrieved from [Link]
-
Sree, G. S., Sravani, S., & Rao, J. V. L. N. S. (2017). New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 8(8), 3426-3431. Retrieved from [Link]
-
Lanchote, V. L., Marques, M. P., Coelho, E. B., & de Cássia, R. (2007). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. ResearchGate. Retrieved from [Link]
-
Hu, X. L., Zhu, C. Q., Xu, J. G., & Li, Y. (2009). Determination of propafenone hydrochloride by flow-injection analysis coupled with resonance light scattering detection. Luminescence, 24(2), 79-83. Retrieved from [Link]
-
Clinical Trials Arena. (2023). Propafenone Hydrochloride – Application in Therapy and Current Clinical Research. Retrieved from [Link]
-
Synapse. (2024, June 14). What is Propafenone Hydrochloride used for?. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Preparing Propafenone Hydrochloride And Its Intermediates. Retrieved from [Link]
-
IPRally. (2022). CN115124409 - Preparation method of propafenone hydrochloride intermediate. Retrieved from [Link]
- Google Patents. (n.d.). CN104262178A - Synthesis method of propafenone hydrochloride.
-
Rasayan Journal of Chemistry. (2010). SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. Retrieved from [Link]
-
Synapse. (2024, July 17). What is the mechanism of Propafenone Hydrochloride?. Retrieved from [Link]
-
Capucci, A., & Boriani, G. (1995). Propafenone in the treatment of cardiac arrhythmias. A risk-benefit appraisal. Drug safety, 12(1), 55-72. Retrieved from [Link]
-
Keller, F., Meyer-Bender, M., & Rietbrock, N. (1982). [Studies on the analysis of propafenone by means of internal analogue standardization (author's transl)]. Arzneimittel-Forschung, 32(1), 1-6. Retrieved from [Link]
-
B'Hymer, C. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid communications in mass spectrometry : RCM, 23(17), 2821–2826. Retrieved from [Link]
-
Bishop, D. P., et al. (2022). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. Retrieved from [Link]
Sources
- 1. Propafenone. A reappraisal of its pharmacology, pharmacokinetics and therapeutic use in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is Propafenone Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 5. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | LGC Standards [lgcstandards.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. labsolu.ca [labsolu.ca]
- 15. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. nveo.org [nveo.org]
- 21. Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of Propafenone-d5 Hydrochloride in different solvents
An In-Depth Technical Guide to the Solubility and Stability of Propafenone-d5 Hydrochloride
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility and stability characteristics of this compound (Propafenone-d5 HCl). As a deuterated internal standard, the integrity of Propafenone-d5 HCl in solution is paramount for achieving accurate and reproducible results in quantitative bioanalysis. This document synthesizes field-proven insights with established scientific principles to guide experimental design and ensure data quality.
Introduction: The Critical Role of a Stable Internal Standard
Propafenone is a Class 1c antiarrhythmic agent used to treat cardiac arrhythmias.[1][2] In pharmacokinetic (PK) and drug metabolism (DMPK) studies, quantification of propafenone in biological matrices is essential.[3] Liquid chromatography-mass spectrometry (LC-MS) is the predominant analytical technique for this purpose, where a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting analytical variability.[3][4]
Propafenone-d5 HCl is the preferred SIL-IS for propafenone quantification. The five deuterium atoms provide a distinct mass shift from the parent drug without significantly altering its chemical properties or chromatographic retention time.[3] This co-elution is vital for compensating for matrix effects and fluctuations during sample preparation and injection.[3] However, the underlying assumption of this entire analytical framework is the unimpeachable stability and known solubility of the SIL-IS. Any degradation or insolubility of Propafenone-d5 HCl can lead to erroneous quantification and compromise study outcomes.
This guide elucidates the key factors governing the solubility and stability of Propafenone-d5 HCl, providing actionable protocols and foundational knowledge to maintain its integrity throughout the analytical workflow.
Solubility Profile of this compound
The solubility of an analytical standard dictates the choice of solvent for stock solution preparation, influencing concentration accuracy and solution stability. While specific quantitative data for the deuterated form is sparse, its solubility profile is expected to be nearly identical to that of the non-deuterated Propafenone Hydrochloride.
Quantitative Solubility Data
The following table summarizes the known solubility of propafenone hydrochloride in common laboratory solvents. These values serve as a reliable starting point for preparing solutions of Propafenone-d5 HCl.
| Solvent | Solubility (Propafenone HCl) | Source | Remarks |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1] | High solubility; suitable for high-concentration stock solutions. |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] | Good alternative to DMSO. |
| Methanol | Soluble | [5] | Commonly used for LC-MS applications. Stock solutions are often prepared in methanol.[6][7] |
| Ethanol | ~0.3 mg/mL | [1] | Lower solubility compared to other organic solvents. |
| Acetone | Soluble | [5] | Aprotic solvent, suitable for preventing H/D exchange. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [1] | Direct dissolution is not recommended. A DMSO-to-buffer dilution method yields ~0.25 mg/mL in 1:3 DMSO:PBS (pH 7.2).[1] |
Note: The term "soluble" indicates sufficient solubility for creating typical analytical stock solutions (e.g., 1 mg/mL) without precise quantification being publicly available.
Causality of Solvent Selection: Beyond Dissolution
The choice of solvent extends beyond simple solubility. For a deuterated standard, preventing deuterium-hydrogen (H/D) exchange is critical to maintaining isotopic purity.[8]
-
Aprotic Solvents (Recommended): Acetonitrile, DMSO, and acetone are preferred as they lack exchangeable protons, preserving the isotopic integrity of the standard.[8]
-
Protic Solvents (Use with Caution): Methanol and ethanol are acceptable for many applications and widely used.[5][7] However, for long-term storage, the risk of H/D exchange, though often low at neutral pH, should be considered.
-
Aqueous Solutions (Avoid for Long-Term Storage): Acidic or basic aqueous solutions can catalyze H/D exchange.[8] Aqueous solutions of propafenone hydrochloride should be prepared fresh and are not recommended for storage for more than one day.[1]
Caption: Solvent selection workflow for Propafenone-d5 HCl.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol provides a self-validating system to confirm solubility in a new solvent or at a specific concentration.
-
Preparation: Add an excess amount of Propafenone-d5 HCl solid to a known volume of the test solvent in a sealed, inert vial.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid material is disturbed.
-
Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method against a known calibration curve.
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
Stability Profile: Ensuring Analyte Integrity Over Time
The stability of Propafenone-d5 HCl is a function of solvent, storage temperature, pH, and exposure to light and oxidative stress. A thorough understanding of its degradation profile is essential for reliable data.
Storage and Solution Stability
-
Solid Form: As a crystalline solid, Propafenone-d5 HCl is stable for years when stored at -20°C, protected from light and moisture.[1][9]
-
Solutions:
-
Organic Stock Solutions (DMSO, Methanol): Stable for at least 6 months when stored at -80°C and for 2 weeks at 4°C in DMSO.[9] General best practice for deuterated standards is to store them in a well-sealed vial at -20°C or colder to minimize degradation and solvent evaporation.[6][8]
-
Aqueous Solutions: Propafenone hydrochloride in 5% dextrose injection was found to be stable for up to 48 hours at room temperature.[10] However, due to the risk of H/D exchange and potential for microbial growth, aqueous working solutions should always be prepared fresh.[1]
-
Forced Degradation Studies: A Systematic Approach
Forced degradation (stress testing) is performed to identify potential degradation products and establish the intrinsic stability of a molecule.[2] These studies are mandated by regulatory bodies like the ICH and are fundamental to developing a stability-indicating analytical method.[11][12][13] Studies on the parent compound, propafenone hydrochloride, reveal its primary vulnerabilities.
| Stress Condition | Typical Reagent/Condition | Propafenone HCl Susceptibility | Source |
| Acid Hydrolysis | 0.1 M - 6 N HCl, heated (e.g., 95°C) | Stable to low degradation | [2][14] |
| Base Hydrolysis | 0.1 M - 10 N NaOH or KOH, heated | Insignificant impact to dramatic reduction | [2][14] |
| Oxidation | 3-30% H₂O₂, room temp or heated | Highly Susceptible | [2][15] |
| Thermal Degradation | Dry heat (e.g., 105°C) or solution at high temp (e.g., 95°C) | Highly Susceptible | [2][15] |
| Photodegradation | UV/Vis light exposure (ICH Q1B) | Some degradation observed | [16][17] |
Key Insight: Propafenone is most vulnerable to oxidative and thermal stress .[2][15] This implies that solutions should be protected from excessive heat and exposure to oxidizing agents. The deuterated analog is expected to follow the same degradation pathways.
Caption: Flowchart for a comprehensive stability assessment study.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical stress testing experiment. A validated, stability-indicating analytical method is a prerequisite.
-
Stock Preparation: Prepare a 1 mg/mL stock solution of Propafenone-d5 HCl in an appropriate solvent like methanol or acetonitrile.
-
Stress Sample Preparation: For each condition, dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the stress medium.
-
Acid: 1:1 with 0.2 M HCl (final concentration 0.1 M HCl).
-
Base: 1:1 with 0.2 M NaOH (final concentration 0.1 M NaOH).
-
Oxidative: 1:1 with 6% H₂O₂ (final concentration 3% H₂O₂).
-
Thermal: Use the working solution in the initial diluent.
-
-
Incubation:
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).
-
Neutralization: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the reaction.
-
Analysis: Analyze all samples, including the control, by a stability-indicating LC-MS/MS method.
-
Evaluation: Compare the peak area of Propafenone-d5 HCl in the stressed samples to the time-zero or control sample. Calculate the percentage of degradation. Examine chromatograms for the appearance of new peaks, which indicate degradation products.
Recommended Analytical Methodology (LC-MS/MS)
A robust analytical method is required to separate the analyte from potential degradants and ensure accurate quantification.
Stability-Indicating LC-MS/MS Method
A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.
-
Chromatography:
-
Column: A C18 column (e.g., 2.1 x 50 mm, <3 µm) is commonly used.[15][19]
-
Mobile Phase: A gradient of methanol or acetonitrile with an aqueous component containing a modifier like formic acid or ammonium acetate is typical.[7][20][21] For example, Methanol and 5mM ammonium acetate with 0.2% formic acid.[21][22]
-
-
Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+) is used.[7][22]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Propafenone: m/z 342.2 → 116.2[7]
-
Propafenone-d5: The precursor ion will be m/z 347.2. The product ion is typically the same as the non-deuterated form if the deuterium labels are not on the fragmented portion of the molecule, resulting in a transition of m/z 347.2 → 116.2 .
-
-
Final Recommendations: Best Practices for Handling and Storage
To ensure the integrity and accuracy of this compound as an internal standard, the following best practices are essential:
-
Procurement: Source the standard from a reputable supplier that provides a Certificate of Analysis (CoA) detailing chemical and isotopic purity.
-
Storage of Solid: Store the solid compound in a tightly sealed container at -20°C or colder, protected from light and moisture.[5][8][9]
-
Solvent Choice: Prepare primary stock solutions in high-purity aprotic solvents like acetonitrile or DMSO to minimize the risk of H/D exchange.[8] Methanol is a common and acceptable alternative for routine use.
-
Solution Storage: Store stock solutions in amber, tightly sealed vials at -20°C or colder.[6][8] For maximum stability, storage at -80°C is recommended for long-term use.[9]
-
Working Solutions: Prepare aqueous working solutions fresh daily. Do not store diluted aqueous solutions for more than 24 hours.[1]
-
Verification: Periodically check the purity of the stock solution, especially if it has been stored for an extended period, by comparing its response to a freshly prepared standard.
By adhering to these guidelines, researchers can be confident in the solubility and stability of their Propafenone-d5 HCl standard, forming the bedrock of reliable and accurate quantitative analysis.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- Compatibility and stability of propafenone hydrochloride. Can J Hosp Pharm.
- Results of forced degradation study. ResearchGate.
- Ich guidelines for stability studies 1. Slideshare.
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
- Best practices for storage and handling of deuterated standards. Benchchem.
- Q1A(R2) Guideline. ICH.
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- PRODUCT INFORMATION. Cayman Chemical.
- Stability of propafenone hydrochloride in i.v. solutions. PubMed.
- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.
- This compound. Toronto Research Chemicals.
- Propafenone D5 hydrochloride Datasheet. DC Chemicals.
- Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. ResearchGate.
- A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in. Asian Journal of Pharmaceutical and Clinical Research.
- Validated stability-indicating hptlc method for the determination of propafenone hydrochloride in tablets and the gc-ms identification of its degradation products. ResearchGate.
- What is the storage conditions and protocol for deuterated standards of organic compounds? ResearchGate.
- Resolution from degradation products and propafenone HCl. ResearchGate.
- DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Innovare Academic Sciences.
- Flavor Compounds Identification and Reporting. MDPI.
- This compound solution. Sigma-Aldrich.
- A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. SciSpace.
- A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. PubMed.
- Metabolic pathway of propafenone. ResearchGate.
- Highly sensitive UHPLC–MS/MS method for the simultaneous estimation of propafenone and its metabolites 5-hydroxypropafenone and N -depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study. ResearchGate.
- Deuterium in drug discovery: progress, opportunities and challenges. PMC.
- Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI.
- Evaluation of pranoprofen photodegradation induced by ultraviolet-light irradiation in aqueous media. ResearchGate.
- Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. PubMed.
- Kinetic Analysis of pH Effect on the Paracetamol Degradation by an Ozonation–Blast Furnace Slags Coupled System by Neural Network Approximation. MDPI.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Flavor Compounds Identification and Reporting [mdpi.com]
- 5. labsolu.ca [labsolu.ca]
- 6. researchgate.net [researchgate.net]
- 7. nveo.org [nveo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Propafenone D5 hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 10. Stability of propafenone hydrochloride in i.v. solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. database.ich.org [database.ich.org]
- 14. cjhp-online.ca [cjhp-online.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 19. researchgate.net [researchgate.net]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Mass Spectrometry
Introduction: The Quest for Quantitative Accuracy in Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) stands as a pillar of modern analytical science, offering unparalleled sensitivity and selectivity for quantifying molecules in complex mixtures.[1] From pharmacokinetic studies in drug development to monitoring environmental contaminants, its applications are vast. However, this power is coupled with a significant challenge: variability. The journey of an analyte from a complex biological matrix—like plasma, urine, or tissue—to the mass spectrometer detector is fraught with potential inconsistencies that can undermine the accuracy and reproducibility of quantitative data.[1][2]
The primary sources of this variability include:
-
Matrix Effects: Co-eluting components from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, causing unpredictable signal suppression or enhancement.[1][3][4]
-
Sample Preparation Inconsistencies: Multi-step extraction processes, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), can result in variable analyte recovery from sample to sample.[1][2][5]
-
Instrumental Drift: Minor fluctuations in the performance of the LC-MS system over an analytical run, such as changes in injection volume or detector sensitivity, can introduce errors.[1][6]
To overcome these hurdles, the principle of internal standardization is employed. An ideal internal standard (IS) is a compound added at a known concentration to every sample, which mimics the physicochemical behavior of the analyte as closely as possible.[5][6] While structural analogs can be used, the gold standard for achieving the highest possible accuracy and precision is the use of a stable isotope-labeled (SIL) internal standard, with deuterated standards being the most prominent and widely used category.[2][7][8] This guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for leveraging deuterated standards to achieve robust and reliable quantification in mass spectrometry.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The use of deuterated standards is founded on the principle of Isotope Dilution Mass Spectrometry (IDMS), a powerful quantitative technique that corrects for the myriad sources of analytical variability.[2][] The method involves adding a precisely known amount of an isotopically enriched version of the analyte—the deuterated standard—to the sample at the earliest stage of the workflow.[10][11]
Because the deuterated standard is chemically identical to the analyte, it exhibits nearly identical behavior throughout the entire analytical process.[2] It is lost to the same extent during sample extraction, experiences the same degree of ion suppression or enhancement in the mass spectrometer source, and has a nearly identical chromatographic retention time.[8][12] However, due to the mass difference between hydrogen and its heavier, stable isotope deuterium, the mass spectrometer can easily distinguish between the native analyte and the deuterated standard.[2]
The key to IDMS is that while the absolute signal intensities of both the analyte and the internal standard may fluctuate between injections, the ratio of their signals remains constant and is directly proportional to the concentration of the analyte in the original sample.[1] Any event that causes a loss of signal for the analyte will affect the deuterated standard to the same degree, thereby nullifying the error.
Deuterated Standards: The Workhorse of IDMS
Deuterated standards are molecules in which one or more hydrogen atoms (¹H) have been replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[13][14] While other stable isotopes like ¹³C and ¹⁵N can also be used, deuterium is often preferred because hydrogen atoms are abundant in organic molecules, and deuterated reagents are often more accessible and cost-effective.[12]
Key Advantages of Deuterated Standards:
-
Compensation for Matrix Effects: This is arguably the most critical advantage. Since the deuterated standard co-elutes with the analyte, it resides in the exact same "chemical environment" as it enters the mass spectrometer's ion source.[8] If co-eluting matrix components suppress the ionization of the analyte, they will suppress the ionization of the deuterated standard to an identical degree. The resulting ratio remains unaffected, correcting for what is a major source of error in LC-MS analysis.[3][15]
-
Correction for Sample Preparation Variability: By adding the deuterated standard at the very beginning of the sample preparation process, any physical loss of the analyte during steps like protein precipitation, extraction, or transfer will be mirrored by a proportional loss of the standard.[2][5] This ensures that variations in recovery between samples do not impact the final calculated concentration.
-
Enhanced Method Robustness and Reproducibility: The use of deuterated standards makes analytical methods more resilient to day-to-day variations in instrument performance and less susceptible to differences between laboratories or analytical platforms.[2][8] This is a critical requirement for methods used in regulated environments, such as clinical diagnostics and pharmaceutical development, as recognized by FDA and EMA guidelines.[8]
Practical Application: A Validated Bioanalytical Workflow
To illustrate the practical implementation of these principles, the following section details a validated workflow for the therapeutic drug monitoring of Tacrolimus, an immunosuppressant, in whole blood.[1]
Experimental Protocol: Quantification of Tacrolimus in Whole Blood
1. Materials and Reagents:
-
Analyte: Tacrolimus certified reference material.
-
Internal Standard: Tacrolimus-d₃ (or another stable deuterated version).
-
Matrix: Pooled, drug-free whole blood for calibrators and quality controls (QCs).
-
Precipitation Reagent: Zinc Sulfate in an organic solvent mixture (e.g., Acetonitrile/Methanol).[1][15]
-
Lysis Reagent: Deionized water.
2. Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions of Tacrolimus and Tacrolimus-d₃ in a suitable organic solvent (e.g., Methanol).
-
Working Standard Solutions: Prepare a series of calibration standards and QCs by spiking pooled, drug-free whole blood with the Tacrolimus stock solution to cover the therapeutic range.
-
Working Internal Standard Solution: Create a working IS solution by diluting the Tacrolimus-d₃ stock to a fixed concentration (e.g., 20 ng/mL) in the precipitation reagent.
3. Sample Preparation (Protein Precipitation): a. To 50 µL of each sample (calibrator, QC, or unknown), add 25 µL of deionized water to lyse the red blood cells. Vortex briefly. b. Crucial Step: Add 150 µL of the working Internal Standard solution to every tube. This step simultaneously adds the IS and precipitates proteins.[1][16] c. Vortex vigorously for 30 seconds to ensure complete protein precipitation. d. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. e. Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial for injection.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to elute Tacrolimus (e.g., starting at 40% B, ramping to 95% B).
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific transitions of both Tacrolimus and Tacrolimus-d₃.
5. Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all samples.
-
Generate a calibration curve by plotting the peak area ratio versus the nominal concentration for the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. nebiolab.com [nebiolab.com]
- 7. scispace.com [scispace.com]
- 8. resolvemass.ca [resolvemass.ca]
- 10. osti.gov [osti.gov]
- 11. Isotope dilution - Wikipedia [en.wikipedia.org]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. texilajournal.com [texilajournal.com]
- 16. youtube.com [youtube.com]
Propafenone Metabolism and the Analytical Imperative of its Deuterated Analog: A Technical Guide for Drug Development Professionals
Executive Summary
Propafenone is a Class IC antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1][2] Its clinical utility, however, is marked by significant interindividual variability in both pharmacokinetics and pharmacodynamic response.[3] This variability is not random; it is primarily dictated by the intricate and genetically polymorphic metabolism of the drug. This guide provides a deep dive into the metabolic landscape of propafenone, focusing on the central role of the Cytochrome P450 2D6 (CYP2D6) enzyme. We will explore how genetic variations in CYP2D6 create distinct patient phenotypes with profound clinical implications, ranging from therapeutic failure to increased risk of toxicity.[4][5][6] Furthermore, this document establishes the critical role of stable isotope-labeled internal standards, specifically deuterated propafenone, as the gold standard for the accurate and reliable bioanalysis required to navigate this complexity. We will detail field-proven experimental protocols for both in vitro metabolic characterization and in vivo quantification, providing researchers and drug development professionals with the necessary framework to rigorously evaluate propafenone and its metabolites.
Section 1: The Metabolic Landscape of Propafenone
The clinical fate of propafenone is governed by its extensive hepatic metabolism, which proceeds along two primary, competing pathways. The balance between these pathways is the principal determinant of drug exposure, metabolite formation, and, ultimately, patient response.
Primary Metabolic Pathways
Propafenone is metabolized into two main active metabolites: 5-hydroxypropafenone and N-depropylpropafenone (also known as norpropafenone).[7][8]
-
5-Hydroxylation: This pathway is catalyzed exclusively by the highly polymorphic enzyme CYP2D6 .[1][7] The resulting metabolite, 5-hydroxypropafenone, is pharmacologically potent, exhibiting sodium channel blocking activity comparable to the parent drug, though with substantially less beta-blocking effect.[2][9] Some studies suggest it may even be a more potent antiarrhythmic agent than propafenone itself.[10]
-
N-Dealkylation: This pathway is mediated by CYP3A4 and CYP1A2 .[1][8] It produces N-depropylpropafenone, which has weaker sodium channel activity but equivalent beta-blocking affinity compared to propafenone.[9]
The interplay between these pathways is visualized below.
Sources
- 1. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The influence of CYP2D6 polymorphism on the antiarrhythmic efficacy of propafenone in patients with paroxysmal atrial fibrillation during 3 months propafenone prophylactic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ClinPGx [clinpgx.org]
- 8. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: High-Throughput Quantification of Propafenone in Human Plasma by LC-MS/MS using Propafenone-d5 Hydrochloride as an Internal Standard
Abstract
This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of propafenone in human plasma. Propafenone is a Class 1C antiarrhythmic drug used in the management of cardiac arrhythmias.[1][2][3][4] Accurate and precise quantification of propafenone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[5][6] This method utilizes a stable isotope-labeled internal standard, Propafenone-d5 Hydrochloride, to ensure high accuracy and mitigate matrix effects.[7] The protocol outlines a streamlined sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and sensitive detection with a triple quadrupole mass spectrometer. This method has been developed in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[8][9][10][11][12]
Introduction: The Rationale for a Robust Bioanalytical Method
Propafenone is subject to significant inter-individual variability in its pharmacokinetics, partly due to genetic polymorphism of the CYP2D6 enzyme, which is involved in its metabolism to the active metabolite, 5-hydroxypropafenone.[13][14][15] Therefore, a sensitive and selective analytical method is paramount for accurately characterizing its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for bioanalysis due to its inherent specificity, sensitivity, and wide dynamic range.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a critical component of a robust LC-MS/MS method.[7] A SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. This ensures the highest degree of accuracy and precision in the final concentration measurements.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to implement a reliable LC-MS/MS method for propafenone quantification in a regulated bioanalytical laboratory.
Experimental Workflow: From Sample to Result
The overall analytical workflow is designed for efficiency and high throughput, minimizing sample handling and analysis time.
Caption: Workflow for propafenone analysis.
Materials and Reagents
-
Reference Standards: Propafenone Hydrochloride (analytical grade) and this compound (isotopic purity >98%).
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Biological Matrix: Blank human plasma (with K2EDTA as anticoagulant), screened for interferences.[16]
Instrumentation and Analytical Conditions
Liquid Chromatography
-
LC System: A UPLC or HPLC system capable of delivering reproducible gradients at pressures up to 6000 psi or higher.[17]
-
Column: A reversed-phase C8 or C18 column is suitable for retaining and separating propafenone from endogenous plasma components.[16][18] A column with dimensions such as 50 x 2.1 mm and a particle size of 1.8 µm allows for rapid analysis times.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol) is recommended for optimal peak shape and resolution.[13][14][16]
-
Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.4-0.6 mL/min.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.[16][17]
-
Injection Volume: A small injection volume (e.g., 5 µL) is sufficient for sensitive detection and minimizes potential matrix effects.[16]
Table 1: Illustrative Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 20% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, return to 20% B |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | ~3.5 minutes |
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Propafenone and its deuterated internal standard readily form protonated molecules [M+H]+, making positive ion mode the preferred choice for ESI.[13][16]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
Source Parameters: Optimization of source parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) is crucial for achieving optimal sensitivity and signal stability.[16]
Table 2: Mass Spectrometric Parameters for Propafenone and Propafenone-d5
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Propafenone | 342.2 | 116.1 | 27 | 50 |
| Propafenone-d5 | 347.1 | 121.1 | 28 | 50 |
Note: These values are illustrative and should be optimized for the specific instrument used.[13]
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the required amount of Propafenone Hydrochloride and this compound and dissolve in methanol to achieve a final concentration of 1 mg/mL for each.[13] Store at 2-8 °C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the propafenone stock solution with a 50:50 methanol:water mixture to create calibration standards.[19]
-
Internal Standard Working Solution: Dilute the Propafenone-d5 stock solution with the same diluent to a final concentration of, for example, 100 ng/mL.[13]
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve ranging from, for example, 0.5 ng/mL to 500 ng/mL.[13][14]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5 ng/mL, 75 ng/mL, and 400 ng/mL).[13]
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 100 µL of plasma (unknown sample, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Propafenone-d5 internal standard working solution (e.g., 100 ng/mL) to each tube (except for the blank plasma).
-
Vortex briefly.
-
Add 300 µL of acetonitrile containing 1% formic acid to each tube.[13]
-
Vortex vigorously for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the samples at >10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Inject the sample into the LC-MS/MS system.
Method Validation: Ensuring Trustworthiness and Reliability
A full validation of this bioanalytical method should be performed in accordance with the current guidelines from regulatory agencies such as the FDA and EMA.[8][9][10][11][20][12] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). These should be assessed within a single run (intra-day) and between different runs (inter-day).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[13]
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput solution for the quantification of propafenone in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and reliability of the results. The streamlined protein precipitation sample preparation protocol allows for rapid sample processing, making it suitable for large-scale pharmacokinetic and bioequivalence studies. Adherence to the principles of bioanalytical method validation as outlined by regulatory authorities will ensure the generation of high-quality, defensible data for drug development and clinical research.
References
- Development and Validation of Chromatographic Technique for Analysis of Propafenone. (n.d.). ResearchGate.
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.). European Medicines Agency. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). AAPS. Retrieved from [Link]
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (2019, September 1). EPTRI. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, March 8). European Bioanalysis Forum. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022, November). FDA. Retrieved from [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2001, May). FDA. Retrieved from [Link]
- Seshagiri Rao, J. V. L. N., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology. Der Pharmacia Lettre, 7(4), 122-128.
- Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study.
- Kroemer, H. K., et al. (1993). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry.
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved from [Link]
-
Bioanalytical method validation emea. (n.d.). SlideShare. Retrieved from [Link]
-
Propafenone. (n.d.). PubChem. Retrieved from [Link]
-
Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. (2025, March 12). IJCRT.org. Retrieved from [Link]
-
A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. (2017, July 25). SciSpace. Retrieved from [Link]
-
Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. (n.d.). David Publishing. Retrieved from [Link]
- A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. (2017).
-
Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. (2025, August 6). ResearchGate. Retrieved from [Link]
-
A simple, rapid, accurate, precise, robust and reproducible reverse phase high performance liquid chromatographic method was developed for the determination of Propafenone HCl in pure drug and pharmaceutical dosage form. (n.d.). ResearchGate. Retrieved from [Link]
-
Propafenone, (R)-. (n.d.). PubChem. Retrieved from [Link]
-
A rapid and sensitive LC–MS/MS assay for the determination of propafenoneand its active metabolite 5–hydroxy propafenone in human plasma usinghybrid SPE precipitation technology. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Propafenone Hydrochloride. (n.d.). DrugBank. Retrieved from [Link]
- Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. (2007).
-
PROPAFENONE HYDROCHLORIDE tablet, film coated. (n.d.). DailyMed. Retrieved from [Link]
- Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. (1999).
-
Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Sample Preparation. (n.d.). Phenomenex. Retrieved from [Link]
- Simultaneous determination of serum propafenone and its metabolites using high-performance liquid chromatography. (2017).
-
PROPAFENONE HYDROCHLORIDE tablet, film coated. (n.d.). DailyMed. Retrieved from [Link]
-
RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES. (n.d.). FDA. Retrieved from [Link]
-
Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved from [Link]
- Enantioselective analysis of R- and S-propafenone in plasma by HPLC applying column switching and liquid-liquid extraction. (1993).
Sources
- 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DailyMed - PROPAFENONE HYDROCHLORIDE tablet, film coated [dailymed.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. id-eptri.eu [id-eptri.eu]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nveo.org [nveo.org]
- 17. ijcrt.org [ijcrt.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scispace.com [scispace.com]
- 20. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Notes & Protocols: The Definitive Guide to Propafenone-d5 Hydrochloride in Quantitative Pharmacokinetic Analysis
Introduction: The Imperative for Precision in Pharmacokinetics
Propafenone is a Class 1C antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1] Its clinical efficacy and safety are intrinsically linked to its plasma concentration, which can exhibit significant interindividual variability.[2][3] This variability is largely driven by its complex metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of active metabolites such as 5-hydroxypropafenone (5-OHP).[4][5][6] Consequently, robust pharmacokinetic (PK) studies are indispensable for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, ensuring optimal dosing strategies.
The gold standard for quantitative bioanalysis in these studies is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The accuracy and reliability of this technique hinge on the use of an appropriate internal standard (IS).[7] Propafenone-d5 Hydrochloride, a stable isotope-labeled (SIL) analog of the parent drug, represents the ideal IS for this purpose. This guide provides a comprehensive overview of the scientific principles, validated protocols, and critical considerations for employing this compound to achieve the highest standards of data integrity in regulated bioanalysis.
Part 1: The Scientific Rationale for Stable Isotope-Labeled Internal Standards
An internal standard is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing.[8] Its purpose is to correct for variability that can occur at virtually any stage of the analytical workflow.[7] While structurally similar analogs can be used, SILs are considered the "gold standard" for LC-MS/MS bioanalysis.[9][10]
The core principle is that a SIL, like Propafenone-d5, is chemically and physically almost identical to the analyte, Propafenone.[10] The deuterium atoms increase the mass by five daltons, making it easily distinguishable by the mass spectrometer, but they do not significantly alter its physicochemical properties, such as polarity, pKa, and extraction efficiency.[11]
Causality Behind the Choice:
-
Correction for Matrix Effects: Biological matrices like plasma are complex, containing endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[11] Because the SIL co-elutes chromatographically with the analyte and shares its ionization characteristics, it experiences the same matrix effects. The ratio of the analyte peak area to the IS peak area remains constant, thereby nullifying the impact of these effects.[7][11]
-
Compensation for Sample Preparation Variability: During sample preparation steps like protein precipitation or liquid-liquid extraction, minor variations in volumes, mixing efficiency, or temperature can lead to inconsistent analyte recovery.[12] The SIL is subject to the same potential losses as the analyte, ensuring that the analyte/IS ratio accurately reflects the true concentration of the analyte in the original sample.[10]
-
Instrumental Drift Mitigation: An IS corrects for minor fluctuations in instrument performance, such as injection volume inconsistencies or changes in mass spectrometer sensitivity over the course of a long analytical run.[7]
By normalizing the analyte's response to that of the SIL, the method gains robustness, precision, and accuracy, which are fundamental requirements for regulatory submissions to bodies like the FDA and EMA.[13][14]
Part 2: Physicochemical Profile of the Internal Standard
A thorough understanding of the internal standard is critical for its effective use.
| Property | Value | Source |
| Formal Name | 1-(2-(2-hydroxy-3-(propylamino)propoxy-1,1,2,3,3-d₅)phenyl)-3-phenylpropan-1-one, monohydrochloride | [15] |
| CAS Number | 1346605-05-7 | [16][17] |
| Molecular Formula | C₂₁H₂₂D₅NO₃ • HCl | [15] |
| Formula Weight | 382.9 g/mol | [15] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [15] |
| Formulation | A solid | [15] |
| Solubility | Soluble in DMSO and Methanol | [15][18] |
Part 3: The Bioanalytical Workflow: A Visual Overview
The journey from a biological sample to a final concentration value is a multi-step process. Each stage must be meticulously controlled and validated to ensure the integrity of the final data.
Caption: High-level bioanalytical workflow for pharmacokinetic studies.
Part 4: Experimental Protocols
These protocols provide detailed methodologies for sample analysis. All procedures should be conducted in a calibrated environment by trained personnel.
Materials and Reagents
-
Propafenone Hydrochloride (Reference Standard)
-
This compound (Internal Standard)[15]
-
LC-MS grade Methanol and Acetonitrile[5]
-
LC-MS grade Formic Acid and Ammonium Acetate[19]
-
Ultrapure water (18.2 MΩ·cm)[5]
-
Control human plasma (K₂EDTA anticoagulant)
-
Calibrated pipettes, Class A volumetric flasks, and polypropylene microcentrifuge tubes
Preparation of Stock and Working Solutions
Accurate solution preparation is the foundation of quantitative analysis.
-
Primary Stock Solutions (1.0 mg/mL):
-
Working Solutions:
-
Propafenone Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture. These solutions will be used to spike the calibration curve standards and quality control samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Propafenone-d5 HCl primary stock solution with 50:50 methanol:water. The final concentration should be chosen to yield a robust and consistent signal in the LC-MS/MS system.
-
Preparation of Calibration Standards and Quality Controls (QCs)
Calibration standards and QCs are prepared by spiking blank biological matrix. They must be prepared from separate primary stock solution weighings to ensure independence.[8][14]
| Level | Concentration (ng/mL) | µL of Working Standard | µL of Blank Plasma |
| Blank | 0 | 0 | 950 |
| LLOQ | 0.5 | 50 (from 10 ng/mL WS) | 950 |
| Low QC | 1.5 | 50 (from 30 ng/mL WS) | 950 |
| Cal 2 | 2.0 | 50 (from 40 ng/mL WS) | 950 |
| ... | ... | ... | ... |
| Mid QC | 200 | 50 (from 4000 ng/mL WS) | 950 |
| ... | ... | ... | ... |
| High QC | 400 | 50 (from 8000 ng/mL WS) | 950 |
| ULOQ | 500 | 50 (from 10,000 ng/mL WS) | 950 |
| This table is illustrative. Concentrations should be adapted based on expected clinical levels and instrument sensitivity. |
Sample Preparation from Human Plasma
The goal of sample preparation is to remove interfering proteins and phospholipids while efficiently recovering the analyte and IS.[21] Two common and effective methods are presented below.
PPT is a rapid and straightforward technique suitable for high-throughput analysis.[22][23] Acetonitrile is often preferred as it can provide cleaner extracts than methanol for some compounds.[24][25]
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Step-by-Step Protocol:
-
Pipette 200 µL of plasma sample into a polypropylene tube.
-
Add 50 µL of the IS working solution.
-
Add 100 µL of an alkaline buffer (e.g., 0.1 M Ammonium Acetate, pH 9.0) to neutralize the charge on Propafenone, making it more amenable to extraction into an organic solvent.
-
Add 1.0 mL of an appropriate, immiscible organic solvent (e.g., methyl-tert-butyl ether (MTBE)).
-
Cap and vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.
-
Flash freeze the lower aqueous layer in a dry ice/acetone bath.
-
Decant the upper organic layer into a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject.
LC-MS/MS Instrumental Analysis
The following are suggested starting conditions. The method must be optimized and validated on the specific instrument being used.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 Reverse-Phase, e.g., 50 x 2.1 mm, <3 µm | Provides good retention and peak shape for moderately hydrophobic compounds like Propafenone. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Elutes the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. [19][26] |
| Gradient | Start at 30% B, ramp to 95% B over 3 min, hold, re-equilibrate | A gradient ensures separation from early-eluting interferences and efficient elution of the analyte. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Propafenone contains a secondary amine that is readily protonated. [19][26] |
| MRM Transitions | See table below | Specific precursor-to-product ion transitions provide high selectivity and sensitivity. |
Mass Spectrometry Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization |
| Propafenone | 342.2 | 116.1 | [M+H]⁺ |
| Propafenone-d5 | 347.2 | 116.1 | [M+H]⁺ |
| 5-OH-Propafenone | 358.2 | 116.1 | [M+H]⁺ |
| Note: The product ion m/z 116.1 corresponds to a common fragment. It is crucial to have chromatographic separation between Propafenone and its metabolites. Transitions must be empirically optimized on the specific mass spectrometer. | |||
| [27] |
Part 5: Bioanalytical Method Validation (BMV)
A method is not fit for purpose until it has been rigorously validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry or the ICH M10 guideline. [8][14][28]The use of Propafenone-d5 HCl as the IS is critical to meeting the stringent acceptance criteria for these validation parameters.
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. [13] |
| Matrix Effect | Assess the suppressive or enhancing effect of the biological matrix on ionization. | The CV of the IS-normalized matrix factor from at least 6 different sources should be ≤15%. [13] |
| Calibration Curve | Demonstrate the relationship between instrument response (analyte/IS ratio) and concentration. | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples at LLOQ, Low, Mid, and High levels, mean accuracy should be within 85-115% (80-120% for LLOQ) and precision (CV) should be ≤15% (≤20% for LLOQ). [12][13] |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, processed sample). | Mean concentration of stability samples must be within ±15% of the nominal concentration. [13] |
| Dilution Integrity | Ensure that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified. | Accuracy and precision of diluted samples must be within ±15%. [14] |
Conclusion
The quantification of Propafenone in biological matrices for pharmacokinetic assessment demands a bioanalytical method with uncompromising accuracy, precision, and robustness. This compound serves as the ideal internal standard, co-extracting and co-eluting with the analyte to effectively compensate for sample preparation variability and matrix-induced ionization effects. The detailed protocols and validation frameworks provided in this guide, when executed with scientific rigor, will enable researchers to generate high-quality, defensible data that can confidently support drug development and clinical therapeutic monitoring programs.
References
-
Siddoway, L. A., Roden, D. M., & Woosley, R. L. (1984). Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. The American Journal of Cardiology, 54(9), 9D-12D. [Link]
-
Propafenone Research Group. (1989). Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Clinical Pharmacology and Therapeutics, 45(5), 535-541. [Link]
-
Funck-Brentano, C., Kroemer, H. K., Pavlou, H., Woosley, R. L., & Roden, D. M. (1989). Genetically-determined interaction between propafenone and metoprolol: a significant parent drug-metabolite interaction. British Journal of Clinical Pharmacology, 27(4), 435-444. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Pharmacology of Propafenone. (2024). YouTube. [Link]
-
Bijleveld, Y. A., Maas, H. J., & van der Heiden, C. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Scilit. [Link]
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911-917. [Link]
-
Drugs.com. (2025). Propafenone Monograph for Professionals. Drugs.com. [Link]
-
Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(16), 1635-1638. [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. Phenomenex. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. [Link]
-
Semantic Scholar. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Semantic Scholar. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. [Link]
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. SciSpace. [Link]
-
Norlab. (n.d.). Isolating Drugs from Biological Fluids - Using "Solvent First" Protein Precipitation. Norlab. [Link]
-
Kumar, S., et al. (2013). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Journal of Pharmaceutical Analysis, 3(5), 333-341. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA. [Link]
-
Alikhodjaeva, M., Atahanov, A., & Xamdamov, M. (2017). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing. [Link]
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38. [Link]
-
Al-Saeed, M. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(7), 001-010. [Link]
-
DC Chemicals. (n.d.). Propafenone D5 hydrochloride Datasheet. DC Chemicals. [Link]
-
DeSilva, B. (2014). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Comprehensive Analytical Chemistry, 65, 475-511. [Link]
-
Alikhodjaeva, M., Atahanov, A., & Xamdamov, M. (2017). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. FDA. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. [Link]
-
ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. ResearchGate. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. [Link]
-
Somani, P., Temesy-Armos, P. N., Leighton, R. F., & Schupp, D. G. (1987). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. Journal of Cardiovascular Pharmacology, 10 Suppl 2, S63-S71. [Link]
-
Zhong, D., Chen, Y., & Gu, J. (1999). Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 721(2), 269-278. [Link]
-
Pan, L., et al. (2015). Pharmacokinetics of propafenone hydrochloride sustained-release capsules in male beagle dogs. Acta Pharmaceutica Sinica B, 5(1), 60–65. [Link]
-
ResearchGate. (2007). Validated capillary electrophoresis assay for the simultaneous enantioselective determination of propafenone and its major metabolites in biological samples. ResearchGate. [Link]
-
Suneetha, A., & Rao, P. (2012). Extraction of Drug from the Biological Matrix: A Review. SciSpace. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. drugs.com [drugs.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. scispace.com [scispace.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. waters.com [waters.com]
- 12. fda.gov [fda.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fda.gov [fda.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Propafenone D5 hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 17. This compound | LGC Standards [lgcstandards.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. Technical Tip: Protein Precipitation [phenomenex.com]
- 23. norlab.com [norlab.com]
- 24. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. fda.gov [fda.gov]
Application Note: High-Precision Bioequivalence Analysis of Propafenone in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Introduction: The Clinical and Analytical Imperative for Propafenone Bioequivalence
Propafenone is a Class 1C antiarrhythmic agent widely prescribed for the management of supraventricular and ventricular arrhythmias.[1][2] Its therapeutic efficacy is complicated by significant interindividual variability in pharmacokinetics, primarily due to extensive and saturable first-pass metabolism in the liver.[3][4][5] The primary metabolic pathways involve hydroxylation to form the active metabolite 5-hydroxypropafenone (5-OHP), and N-dealkylation to produce norpropafenone (N-DPF), another active metabolite.[1][6][7] Given that these metabolites contribute to the overall clinical effect, establishing bioequivalence between a generic formulation and the innovator drug requires a highly accurate and reliable bioanalytical method capable of quantifying propafenone and its key metabolites in biological matrices.[1][8]
This application note provides a comprehensive protocol for the bioequivalence assessment of propafenone in human plasma. The methodology is anchored in the use of a stable isotope-labeled (SIL) internal standard—specifically, deuterated propafenone—and analysis by liquid chromatography with tandem mass spectrometry (LC-MS/MS). This approach is widely recognized as the "gold standard" in quantitative bioanalysis for its ability to mitigate variability and ensure the highest degree of accuracy and precision.[9][10] All protocols are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[11][12][13]
The Rationale for a Deuterated Internal Standard: Achieving Analytical Certainty
In LC-MS/MS-based bioanalysis, an internal standard (IS) is crucial for correcting analytical variability arising from sample preparation, injection volume inconsistencies, and instrument response fluctuations.[14][15] While structurally similar analogs can be used, a stable isotope-labeled internal standard, such as deuterated propafenone (e.g., propafenone-d5), is the preferred choice for several compelling reasons:[16][17]
-
Mitigation of Matrix Effects: Biological matrices like plasma are complex and contain endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[10] A deuterated IS is chemically and physically almost identical to the analyte, ensuring it co-elutes chromatographically and experiences the same matrix effects.[10][16] This co-behavior allows for a highly accurate normalization of the analyte's signal, leading to more reliable quantification.
-
Compensation for Extraction Variability: During sample preparation steps like protein precipitation or solid-phase extraction, minor variations in recovery are inevitable. A deuterated IS, behaving identically to the analyte, will be lost in the same proportion, thus correcting for these inconsistencies.[14][15]
-
Improved Precision and Accuracy: By effectively nullifying the sources of analytical error, the use of a deuterated IS significantly enhances the precision and accuracy of the assay.[16][17] This is a critical requirement for bioequivalence studies, where small differences in pharmacokinetic parameters must be reliably detected.
The following diagram illustrates the logical framework for employing a deuterated internal standard in a bioequivalence study.
Caption: Logical workflow for utilizing a deuterated internal standard in bioequivalence studies.
Detailed Experimental Protocols
This section outlines the step-by-step protocols for the quantification of propafenone in human plasma. The method can be adapted for the simultaneous analysis of its active metabolites, 5-hydroxypropafenone and N-depropylpropafenone.
Protocol 1: Sample Preparation using Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up prior to LC-MS/MS analysis.
Materials and Reagents:
-
Human plasma (K2EDTA)
-
Propafenone certified reference standard
-
Propafenone-d5 (deuterated internal standard)
-
HPLC-grade acetonitrile and methanol
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
Step-by-Step Procedure:
-
Prepare Working Solutions:
-
Prepare a stock solution of propafenone at 1 mg/mL in methanol.
-
Prepare a stock solution of propafenone-d5 (IS) at 1 mg/mL in methanol.
-
From the stock solutions, prepare spiking solutions for calibration standards and quality control (QC) samples at appropriate concentrations.
-
Prepare an IS working solution at a concentration of 50 ng/mL in methanol.
-
-
Sample Aliquoting:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (blank, calibration standard, QC, or study sample).
-
-
Internal Standard Addition:
-
Add 25 µL of the IS working solution (50 ng/mL) to each tube.
-
Vortex briefly for approximately 10 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[9]
-
Vortex vigorously for 30-60 seconds.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
-
Injection:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
The following diagram outlines the protein precipitation workflow.
Caption: Workflow for sample preparation by protein precipitation.
Protocol 2: LC-MS/MS Analysis
The following conditions provide a robust starting point for the chromatographic separation and mass spectrometric detection of propafenone and its deuterated internal standard.
Table 1: LC-MS/MS Operating Parameters
| Parameter | Condition |
| LC System | UPLC system (e.g., Waters Acquity or equivalent) |
| Column | C18 reverse-phase column (e.g., ACE-5 C8, 50 x 4.6 mm)[7] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Propafenone and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Propafenone | 342.3 | 116.2 | 150 | 25 |
| Propafenone-d5 (IS) | 347.3 | 116.2 | 150 | 25 |
| 5-OH-Propafenone | 358.3 | 116.2 | 150 | 28 |
| N-DP-Propafenone | 300.3 | 74.2 | 150 | 22 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.[7]
Bioanalytical Method Validation
In accordance with regulatory guidelines, the developed method must be fully validated to ensure its reliability for bioequivalence studies.[11][12][13] The validation should encompass the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established that covers the expected concentrations in the study samples.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at multiple QC levels (low, medium, and high).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, and long-term).
Data Analysis and Bioequivalence Assessment
The pharmacokinetic parameters for the test and reference formulations of propafenone, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), are calculated for each subject.
Statistical analysis is then performed on the log-transformed Cmax, AUC(0-t), and AUC(0-∞) values. Bioequivalence is concluded if the 90% confidence intervals for the ratio of the geometric means (test/reference) of these parameters fall within the acceptance range of 80.00% to 125.00%.[18][19][20]
The following diagram illustrates the overall bioequivalence study workflow.
Conclusion
The use of a deuterated internal standard in conjunction with a validated LC-MS/MS method provides the necessary accuracy, precision, and robustness for the successful conduct of propafenone bioequivalence studies. This approach effectively controls for analytical variability, ensuring that the observed differences in pharmacokinetic profiles are a true reflection of drug product performance. Adherence to the detailed protocols and validation criteria outlined in this application note will facilitate the generation of high-quality data suitable for regulatory submission.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
PubMed. (1987). Nonlinear kinetics of propafenone metabolites in healthy man. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
PubMed. (1984). Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. [Link]
-
ResearchGate. (2025). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. [Link]
-
YouTube. (2024). Pharmacology of Propafenone ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects. [Link]
-
PubMed. (1991). Clinical pharmacokinetics of propafenone. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
Taylor & Francis. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites. [Link]
-
Wikipedia. (2026). Propafenone. [Link]
-
ResearchGate. (2026). Metabolic pathway of propafenone. [Link]
-
ResearchGate. (2026). Metabolism of propafenone. [Link]
-
Outsourced Pharma. (2024). New FDA Draft Guidance: Data Integrity For In Vivo Bioavailability And Bioequivalence Studies. [Link]
-
The Pharma Letter. (2022). BRIEF—FDA draft guidance for establishing bioequivalence. [Link]
-
ECA Academy. (2026). FDA Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs - General Considerations. [Link]
-
Credevo. (2022). USFDA Guidance: Statistical Approaches to Establishing Bioequivalence. [Link]
-
U.S. Food and Drug Administration. (2026). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]
-
PubMed. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. [Link]
-
PubMed. (2008). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. [Link]
-
PubMed. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. [Link]
-
PubMed. (1998). [The bioequivalence of two oral propafenone preparations]. [Link]
-
ResearchGate. (2025). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. [Link]
-
ResearchGate. (2025). (PDF) [The bioequivalence of two oral propafenone preparations]. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Propafenone - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonlinear kinetics of propafenone metabolites in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fda.gov [fda.gov]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. scispace.com [scispace.com]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [The bioequivalence of two oral propafenone preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Plasma Sample Preparation: Propafenone-d5 HCl Analysis
Introduction: The Criticality of Precision in Propafenone Bioanalysis
Propafenone is a class 1C antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1][2] Accurate quantification of propafenone and its metabolites in human plasma is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure patient safety and efficacy. The complexity of the plasma matrix, with its abundance of proteins, lipids, and endogenous small molecules, presents a significant analytical challenge. These matrix components can interfere with the analysis, primarily through ion suppression or enhancement in mass spectrometry, leading to inaccurate and unreliable results.[3][4]
To navigate this complexity, robust sample preparation is not merely a preliminary step but the very foundation of a reliable bioanalytical method. The goal is to efficiently isolate the analyte of interest, propafenone, and its stable isotope-labeled internal standard, Propafenone-d5 HCl, from interfering matrix components, thereby enhancing the sensitivity, accuracy, and precision of the subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
The use of a deuterated internal standard like Propafenone-d5 HCl is considered the gold standard in quantitative bioanalysis.[3][4][7][8] Since Propafenone-d5 HCl is chemically identical to propafenone, it co-elutes chromatographically and experiences similar matrix effects and potential sample loss during the preparation process.[3][4][7] This allows for reliable correction of these variabilities, ensuring highly accurate quantification.[3][4]
This comprehensive guide delves into the most effective sample preparation techniques for the analysis of propafenone in plasma, with a focus on the underlying scientific principles that govern the choice of method. We will explore detailed protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), providing the rationale behind each step to empower researchers and drug development professionals to select and implement the optimal strategy for their analytical needs.
Understanding Propafenone's Physicochemical Properties: The Key to Effective Extraction
The selection of an appropriate sample preparation technique is dictated by the physicochemical properties of the analyte. For propafenone, the following characteristics are of particular importance:
| Property | Value | Implication for Sample Preparation |
| Molecular Weight | 341.4 g/mol | Influences diffusion and filtration characteristics. |
| pKa (Basic) | 9.27 | As a basic compound, its charge state can be manipulated by adjusting the pH. At pH values below its pKa, it will be protonated (charged), and at pH values above its pKa, it will be in its neutral form. This is fundamental for LLE and SPE.[2][9] |
| LogP | 3.2 - 3.5 | This indicates that propafenone is a relatively hydrophobic (lipophilic) compound, suggesting good solubility in organic solvents, which is a key consideration for LLE and reversed-phase SPE.[2][9] |
| Protein Binding | 86-99% | Propafenone is highly bound to plasma proteins.[9][10][11] This necessitates a sample preparation step, such as protein precipitation or disruption of protein binding, to release the drug for extraction and analysis. |
Protein Precipitation (PPT): A Rapid and Universal Approach
Protein precipitation is a straightforward and widely used technique for sample preparation in bioanalysis.[12][13] The principle involves the addition of an organic solvent or an acid to the plasma sample, which denatures and precipitates the proteins.[12] The analyte of interest, along with the internal standard, remains in the supernatant, which is then separated by centrifugation and analyzed.
Causality Behind the Method: The high protein binding of propafenone (86-99%) makes PPT an essential first step to liberate the drug from plasma proteins.[10][11] The addition of a water-miscible organic solvent like acetonitrile or methanol disrupts the hydration shell around the proteins, leading to their aggregation and precipitation.
Detailed Protocol for Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples at room temperature (approximately 25°C) and vortex to ensure homogeneity.[14]
-
Internal Standard Spiking: To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 50 µL of the Propafenone-d5 HCl internal standard working solution (concentration should be optimized based on the expected analyte concentration range).
-
Precipitating Agent Addition: Add 250-400 µL of cold acetonitrile (a 2.5:1 to 4:1 ratio of solvent to plasma is common).[14] Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[14]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,800 rpm) for 2-10 minutes to pellet the precipitated proteins.[13][14]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or a 96-well plate for injection into the LC-MS/MS system. Some protocols may include a filtration step using a 0.2 µm syringe filter to remove any remaining particulates.[14]
Caption: Workflow for Protein Precipitation.
Advantages and Disadvantages of PPT
| Advantages | Disadvantages |
| Rapid and Simple: Requires minimal steps and can be easily automated.[13] | Less Clean Extracts: May not effectively remove all matrix components, particularly phospholipids, which can cause ion suppression. |
| Cost-Effective: Uses common and inexpensive reagents. | Dilution of Sample: The addition of the precipitating agent dilutes the sample, which may be a concern for analytes at very low concentrations. |
| Universal: Applicable to a wide range of analytes. | Potential for Analyte Co-precipitation: A small fraction of the analyte may be lost due to co-precipitation with the proteins. |
Liquid-Liquid Extraction (LLE): A More Selective Approach
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic phase.
Causality Behind the Method: Propafenone's basic nature (pKa 9.27) and hydrophobicity (LogP 3.2-3.5) are exploited in LLE.[2][9] By adjusting the pH of the plasma sample to a basic pH (e.g., pH 11.4), propafenone is converted to its non-ionized, more lipophilic form.[15] This significantly increases its partitioning into an immiscible organic solvent.
Detailed Protocol for Liquid-Liquid Extraction
-
Sample and Internal Standard: In a suitable tube, add 200 µL of plasma, followed by the Propafenone-d5 HCl internal standard.
-
pH Adjustment: Add a small volume of a basic solution (e.g., 1M sodium hydroxide) to raise the pH of the plasma to approximately 11. This ensures that propafenone is in its neutral form.
-
Extraction Solvent Addition: Add an appropriate volume (e.g., 1 mL) of an immiscible organic solvent such as ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of n-hexane, dichloromethane, and isopropanol.[16][17]
-
Extraction: Vortex or shake the mixture for an extended period (e.g., 5-10 minutes) to facilitate the transfer of propafenone from the aqueous to the organic phase.
-
Phase Separation: Centrifuge the sample at a moderate speed (e.g., 4000 rpm) for 5-10 minutes to achieve clear separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase used for the LC-MS/MS analysis.
Caption: Workflow for Liquid-Liquid Extraction.
Advantages and Disadvantages of LLE
| Advantages | Disadvantages |
| Cleaner Extracts: Provides significantly cleaner extracts compared to PPT, with better removal of phospholipids and other polar interferences. | More Time-Consuming and Labor-Intensive: Involves multiple steps, including evaporation and reconstitution. |
| Concentration of Analyte: The evaporation and reconstitution steps allow for the concentration of the analyte, improving sensitivity. | Solvent Consumption and Disposal: Uses larger volumes of organic solvents, which have associated costs and environmental considerations. |
| High Recovery: Can achieve high and reproducible recovery of the analyte. | Potential for Emulsion Formation: Emulsions can sometimes form at the interface of the two liquid phases, making separation difficult. |
Solid-Phase Extraction (SPE): The Gold Standard for Selectivity and Purity
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent material, packed in a cartridge or a 96-well plate, to retain the analyte of interest from the liquid sample.[18][19] Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.
Causality Behind the Method: For a basic and hydrophobic compound like propafenone, a polymeric reversed-phase sorbent is often employed.[19] The hydrophobic part of the propafenone molecule interacts with the hydrophobic stationary phase, while its basicity allows for potential manipulation of retention and elution through pH control. A specialized form, HybridSPE, combines protein precipitation with phospholipid removal for exceptionally clean extracts.[5]
Detailed Protocol for Solid-Phase Extraction (Reversed-Phase)
-
Sample Pre-treatment: A protein precipitation step is often performed first. To 100 µL of plasma spiked with Propafenone-d5 HCl, add 300 µL of 1% formic acid in acetonitrile. Vortex and centrifuge.[5] The supernatant is then used for SPE.
-
Sorbent Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol followed by water or an appropriate buffer. This activates the sorbent for analyte retention.
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove any remaining polar interferences that were not strongly retained.
-
Elution: Elute the propafenone and Propafenone-d5 HCl from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution (Optional): The eluate can be evaporated and reconstituted in the mobile phase to further concentrate the sample if necessary.
Caption: Workflow for Solid-Phase Extraction.
Advantages and Disadvantages of SPE
| Advantages | Disadvantages |
| Highest Selectivity and Purity: Provides the cleanest extracts, minimizing matrix effects.[19] | Most Complex and Costly: Requires specialized cartridges and can be more complex to develop a robust method. |
| High Concentration Factor: Allows for significant concentration of the analyte. | Method Development Can Be Time-Consuming: Optimization of sorbent, wash, and elution solvents is critical. |
| High Reproducibility and Automation: Highly amenable to automation for high-throughput applications. | Potential for Sorbent Variability: Lot-to-lot variability in SPE sorbents can be a concern. |
Method Validation: Ensuring Data Integrity
Regardless of the chosen sample preparation technique, the entire bioanalytical method must be validated according to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[20][21][22][23] The objective of validation is to demonstrate that the method is suitable for its intended purpose.[22][24]
Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Troubleshooting Common Issues in Sample Preparation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | - Incomplete protein precipitation.- Inefficient partitioning in LLE.- Inappropriate SPE sorbent or elution solvent. | - Increase the solvent-to-plasma ratio in PPT.- Optimize the pH and organic solvent in LLE.- Re-evaluate the SPE method (sorbent, wash, and elution conditions). |
| High Variability in Results | - Inconsistent pipetting.- Incomplete vortexing or mixing.- Emulsion formation in LLE. | - Use calibrated pipettes and ensure proper technique.- Standardize mixing times and intensity.- Centrifuge at higher speeds or for longer durations; consider different organic solvents. |
| Significant Matrix Effects (Ion Suppression/Enhancement) | - Co-eluting phospholipids or other endogenous compounds. | - Switch to a more selective sample preparation technique (e.g., from PPT to LLE or SPE).- Utilize a HybridSPE approach for phospholipid removal.- Optimize the chromatographic separation to resolve the analyte from interfering peaks. |
Conclusion
The selection of an appropriate sample preparation technique is a critical decision in the development of a robust and reliable bioanalytical method for the quantification of propafenone in plasma. A thorough understanding of the physicochemical properties of propafenone and the principles of each extraction technique is essential for making an informed choice. While Protein Precipitation offers speed and simplicity, Liquid-Liquid Extraction and Solid-Phase Extraction provide progressively cleaner extracts and higher sensitivity. The use of Propafenone-d5 HCl as an internal standard is indispensable for achieving the accuracy and precision required in regulated bioanalysis. By following the detailed protocols and validation principles outlined in this guide, researchers can confidently generate high-quality data to support their drug development programs.
References
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Hutt, A. J., & Fell, A. F. (1993). Enantioselective analysis of R- and S-propafenone in plasma by HPLC applying column switching and liquid-liquid extraction. Journal of Pharmaceutical and Biomedical Analysis, 11(4-5), 341-349. Retrieved from [Link]
-
Odo, E. A. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Development in Pharmacy & Life Sciences, 5(4), 2201-2207. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Wang, G. J., Bartlett, M. G., & Willett, W. C. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 60(11), 1461-1462. Retrieved from [Link]
-
Wyszecka-Kania, M., & Kilanowicz, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]
-
Ravi, V. B., Inamadugu, J. K., & S, S. (2012). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma by using a novel sample preparation with Hybrid SPE-Phospholipid technology. Der Pharma Chemica, 4(5), 1957-1967. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
Kroemer, H. K., Echizen, H., & Eichelbaum, M. (1991). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 565(1-2), 417-428. Retrieved from [Link]
-
Gupta, A., et al. (2014). SIMULTANEOUS ESTIMATION OF PROPAFENONE AND ITS TWO METABOLITES IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 654-660. Retrieved from [Link]
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. Retrieved from [Link]
-
Turaeva, D., & Ziyadullaev, S. (2018). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. Journal of Pharmacy and Pharmacology, 6, 511-517. Retrieved from [Link]
-
Veeprho. (n.d.). Propafenone-D5 (HCl Salt). Retrieved from [Link]
-
Zhong, D., & Blume, H. (1999). Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 721(1), 67-78. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Kroemer, H. K., Echizen, H., & Eichelbaum, M. (1991). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 565(1-2), 417-428. Retrieved from [Link]
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Semantic Scholar. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propafenone. PubChem Compound Database. Retrieved from [Link]
-
European Medicines Agency. (2022, July 27). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Wang, Y., Zhong, D., & Chen, R. (1998). [A reversed phase HPLC method with pre-column derivatization to determine propafenone enantiomers in human plasma]. Yao Xue Xue Bao, 33(2), 138-142. Retrieved from [Link]
-
International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]
-
de Cássia Garcia, S., et al. (2017). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. Therapeutic Drug Monitoring, 39(1), 74-81. Retrieved from [Link]
-
Arfianti, I. (2019, October 4). a protein precipitation extraction method. Protocols.io. Retrieved from [Link]
-
Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]
-
Carignani, G., et al. (1989). In-vitro Plasma Protein Binding of Propafenone and Protein Profile in Eight Mammalian Species. Research Communications in Chemical Pathology and Pharmacology, 64(3), 435-440. Retrieved from [Link]
-
Adamowicz, P., & Kała, M. (2024). A Tissue Distribution Study of Propafenone in an Intentional Fatal Poisoning Case. Toxics, 12(5), 332. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Mercolini, L., & Protti, M. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(15), 4983. Retrieved from [Link]
-
Hii, C. S., & Duff, H. J. (1989). In vitro protein binding of propafenone in normal and uraemic human sera. British Journal of Clinical Pharmacology, 28(2), 167–172. Retrieved from [Link]
-
Malik, A., & Kamble, S. (2023). Physicochemical property of drug molecules with respect to drug actions. Journal of Biomedical and Innovative Research, 12(1), 208-212. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. A Tissue Distribution Study of Propafenone in an Intentional Fatal Poisoning Case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. texilajournal.com [texilajournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. In-vitro plasma protein binding of propafenone and protein profile in eight mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro protein binding of propafenone in normal and uraemic human sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Technical Tip: Protein Precipitation [phenomenex.com]
- 13. clinichrom.com [clinichrom.com]
- 14. a protein precipitation extraction method [protocols.io]
- 15. Enantioselective analysis of R- and S-propafenone in plasma by HPLC applying column switching and liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [A reversed phase HPLC method with pre-column derivatization to determine propafenone enantiomers in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phenomenex.com [phenomenex.com]
- 19. mdpi.com [mdpi.com]
- 20. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ema.europa.eu [ema.europa.eu]
- 24. database.ich.org [database.ich.org]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Propafenone and Propafenone-d5 Hydrochloride in Human Plasma
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Propafenone, a Class IC antiarrhythmic agent, and its stable isotope-labeled internal standard, Propafenone-d5 Hydrochloride, in human plasma. The protocol detailed herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing. By leveraging a streamlined protein precipitation sample preparation and optimized mass spectrometry parameters, this method offers high throughput, excellent accuracy, and precision, adhering to the principles of international bioanalytical method validation guidelines.[1][2][3][4][5]
Introduction: The Rationale for Precise Propafenone Quantification
Propafenone is a widely prescribed antiarrhythmic drug for the management of supraventricular and ventricular arrhythmias.[6] Its therapeutic window is relatively narrow, and it undergoes extensive first-pass metabolism, primarily through the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of active metabolites such as 5-hydroxypropafenone.[6][7] This metabolic variability among individuals necessitates precise and reliable quantification methods to ensure patient safety and therapeutic efficacy.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, specificity, and speed.[8][9] This application note provides a detailed protocol for the determination of Propafenone in human plasma, utilizing this compound as an internal standard to ensure the highest level of accuracy and precision. The use of a deuterated internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby compensating for variations during sample processing and analysis.[8][10][11]
Experimental Workflow: From Sample to Result
The overall analytical workflow is designed for efficiency and robustness, minimizing sample handling while maximizing data quality. The process begins with a simple protein precipitation step to extract Propafenone and the internal standard from the plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry.
Figure 1: A schematic of the complete bioanalytical workflow, from sample preparation to final quantification.
Detailed Methodologies and Protocols
This section provides a step-by-step protocol for the quantification of Propafenone. All procedures should be performed in a qualified laboratory environment.
Materials and Reagents
-
Propafenone Hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
Ammonium Formate (≥99.0%)
-
Formic Acid (LC-MS grade, ~98%)
-
Human Plasma (K2EDTA)
-
Ultrapure Water
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propafenone and Propafenone-d5 in methanol.
-
Working Standard Solutions: Serially dilute the Propafenone stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Propafenone-d5 stock solution with acetonitrile.
Sample Preparation: Protein Precipitation Protocol
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
To 100 µL of plasma in each tube, add 300 µL of the internal standard working solution in acetonitrile (100 ng/mL).
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
The chromatographic separation is crucial for resolving the analyte from matrix interferences.
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters Acquity or equivalent) |
| Column | C18 Reverse-Phase Column (e.g., Gemini C18, 75 x 4.6 mm, 3.0 µm)[7] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min[7] |
| Column Temperature | 35°C[7] |
| Injection Volume | 10 µL |
| Gradient Program | Start with 20% B, ramp to 80% B over 3 minutes, hold for 1 minute, then re-equilibrate. |
Mass Spectrometry Settings
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole (e.g., TSQ Vantage or equivalent)[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | 4.0 kV[7] |
| Capillary Temperature | 270°C[7] |
| Vaporizer Temperature | 350°C[7] |
| Sheath Gas Pressure | 50 units[7] |
| Auxiliary Gas Pressure | 10 units[7] |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Propafenone | 342.2 | 116.1 | 27[7] |
| Propafenone-d5 | 347.1 | 121.1 | 28[7] |
Scientific Rationale: Understanding the Fragmentation
The choice of MRM transitions is paramount for the selectivity of the assay. In positive ESI mode, Propafenone is readily protonated to form the precursor ion [M+H]+ at m/z 342.2. The fragmentation of this precursor ion is induced in the collision cell of the mass spectrometer.
The most abundant and stable product ion for Propafenone is observed at m/z 116.1. This fragment is formed through a cleavage of the ether bond and subsequent rearrangement, resulting in the stable N-propyl-2-hydroxy-propylamine fragment. This specific fragmentation pathway provides a robust and unique transition for quantification. The deuterated internal standard, Propafenone-d5, with a precursor ion at m/z 347.1, undergoes an analogous fragmentation to yield a product ion at m/z 121.1, reflecting the mass increase from the five deuterium atoms on the propyl group.
Figure 2: Proposed fragmentation pathway for Propafenone in positive ESI mode.
Method Validation and Performance
This method should be validated in accordance with the FDA's Bioanalytical Method Validation guidance and the ICH M10 guideline.[1][2][4] Key validation parameters include:
-
Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of Propafenone and the internal standard in blank plasma samples.
-
Linearity: The method should demonstrate linearity over a clinically relevant concentration range (e.g., 0.5 to 500 ng/mL) with a correlation coefficient (r²) of ≥ 0.99.[7]
-
Accuracy and Precision: The intra- and inter-day precision (%CV) should be within 15% (20% at the Lower Limit of Quantification), and accuracy (% bias) should be within ±15% (±20% at the LLOQ).[7]
-
Matrix Effect: The ionization of Propafenone should not be significantly suppressed or enhanced by the plasma matrix.
-
Stability: The stability of Propafenone in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Propafenone in human plasma. The use of a simple protein precipitation protocol and a deuterated internal standard ensures methodological robustness and data integrity. This protocol is well-suited for regulated bioanalysis in support of clinical and preclinical studies, contributing to the safe and effective use of Propafenone.
References
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). Retrieved from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (2022, November). Retrieved from [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. (2001). Retrieved from [Link]
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. Retrieved from [Link]
-
The Role of Internal Standards In Mass Spectrometry | SCION Instruments. (n.d.). Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). Retrieved from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Retrieved from [Link]
-
A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. (2015). Der Pharmacia Lettre, 7(4), 122-128. Retrieved from [Link]
Sources
- 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones | Office of Justice Programs [ojp.gov]
- 7. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Propafenone - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Robust Quantification of Propafenone in Human Plasma Using Propafenone-d5 Hydrochloride
Abstract
This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of propafenone in human plasma. Propafenone is a Class 1C antiarrhythmic agent where therapeutic drug monitoring is critical due to its narrow therapeutic index and variable metabolism.[1][2][3] To ensure the highest level of data integrity, this method employs a stable isotope-labeled internal standard (SIL-IS), Propafenone-d5 Hydrochloride. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and provides optimized chromatographic and mass spectrometric parameters. The method was fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, selectivity, and stability.[4][5][6]
Introduction
Propafenone is widely prescribed for the management of supraventricular and ventricular arrhythmias.[2] The drug undergoes extensive first-pass metabolism, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to significant inter-individual variability in plasma concentrations.[7] This variability necessitates robust bioanalytical methods for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
The "gold standard" in quantitative bioanalysis by mass spectrometry is the use of a SIL-IS.[8] Propafenone-d5, being chemically identical to the analyte, co-elutes chromatographically and experiences identical conditions during extraction and ionization. This co-behavior allows it to accurately correct for variations in sample preparation (e.g., recovery) and instrument response (e.g., matrix-induced ion suppression or enhancement), leading to superior accuracy and precision.[8] This note provides a complete protocol, from sample preparation to final validation, designed for immediate implementation in a research or clinical laboratory setting.
Experimental
Materials and Reagents
-
Analytes: Propafenone Hydrochloride (Purity ≥98%), this compound (Purity ≥98%)
-
Reagents: HPLC-grade Methanol, Acetonitrile, Methyl tert-butyl ether (MTBE), Formic Acid, Ammonium Acetate. All solvents and reagents were of the highest available purity.
-
Biological Matrix: Human plasma (K2EDTA) sourced from an accredited biobank.
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of gradient elution (e.g., Shimadzu LC-20AD series or equivalent).[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source (e.g., Thermo Scientific TSQ Vantage or equivalent).[9]
-
Software: LCQuan or equivalent software for data acquisition and analysis.[9]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Primary stock solutions of Propafenone HCl and Propafenone-d5 HCl were prepared by dissolving the accurately weighed compounds in methanol.[10]
-
Working Solutions: A series of combined working standard solutions for calibration curve (CC) standards and separate working solutions for quality control (QC) samples were prepared by diluting the stock solutions with a Methanol:Water (50:50, v/v) mixture.
-
Internal Standard (IS) Working Solution (100 ng/mL): The Propafenone-d5 stock solution was diluted in Methanol:Water (50:50, v/v) to achieve the final working concentration.
LC-MS/MS Method
Rationale for Method Selection: The selected mobile phase, consisting of ammonium formate and methanol, provides good peak shape and efficient ionization in positive mode.[9] A C18 column is chosen for its excellent retention and separation of moderately nonpolar compounds like propafenone.[9][11]
| LC Parameter | Condition |
| Column | Gemini C18, 75 x 4.6 mm, 3.0 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid) |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 20% A / 80% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Run Time | 4.0 minutes |
| MS Parameter | Condition |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Ion Mode |
| Spray Voltage | 4000 V |
| Vaporizer Temperature | 350°C |
| Capillary Temperature | 270°C |
| Data Acquisition | Selected Reaction Monitoring (SRM) |
Table 1: Optimized LC-MS/MS Conditions. [9]
Rationale for MRM Transitions: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. The transitions below are well-established for propafenone and its deuterated analogue, providing a robust and specific signal.[9][12]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Propafenone | 342.2 | 116.1 | 27 |
| Propafenone-d5 | 347.1 | 121.1 | 28 |
Table 2: Optimized Mass Spectrometry MRM Transitions. [9]
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
Causality Behind Experimental Choice: LLE with MTBE was selected for its high extraction efficiency for propafenone, relatively low cost, and its ability to produce a clean extract by separating the analyte from endogenous plasma components like proteins and phospholipids. Basification of the plasma sample with NaOH ensures that propafenone (a basic compound) is in its neutral, non-ionized form, which maximizes its partitioning into the organic solvent.
Step-by-Step Protocol:
-
Aliquot: Pipette 100 µL of human plasma (blank, CC, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add IS: Add 25 µL of the 100 ng/mL Propafenone-d5 working solution to all tubes except the blank matrix.
-
Basify: Add 25 µL of 0.1 M NaOH to each tube and vortex for 10 seconds. This step deprotonates the analyte for efficient extraction.
-
Extract: Add 600 µL of MTBE.
-
Vortex: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Centrifuge: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (~500 µL) to a clean tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase (20% A / 80% B).
-
Analyze: Vortex, transfer to an autosampler vial, and inject 10 µL into the LC-MS/MS system.
Caption: SIL-IS compensates for variability throughout the analytical process.
Stability
The stability of propafenone in human plasma was evaluated under various storage and handling conditions. Samples were considered stable if the mean concentration of the stability QCs was within ±15% of the nominal concentration.
| Stability Condition | Duration | Result |
| Bench-Top | 8 hours at Room Temp | Stable |
| Freeze-Thaw | 3 cycles (-80°C to RT) | Stable |
| Long-Term | 90 days at -80°C | Stable |
| Autosampler | 24 hours at 10°C | Stable |
Table 4: Summary of Stability Results.
Conclusion
The LC-MS/MS method described here for the quantification of propafenone in human plasma using Propafenone-d5 as an internal standard is selective, sensitive, accurate, and robust. The simple LLE sample preparation protocol delivers high recovery and clean extracts. The method meets all regulatory acceptance criteria for bioanalytical method validation and is suitable for high-throughput analysis in clinical and research settings, ensuring reliable data for pharmacokinetic and bioequivalence studies.
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link] [4][6]2. U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link] [5][13]3. U.S. Food and Drug Administration (FDA). (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Rao, J. V. L. N. S., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Der Pharmacia Lettre, 7(4), 122-128. [Link] [9]5. Zhang, Z., et al. (2011). A simple and rapid high-performance liquid chromatography tandem mass spectrometry method for the determination of propafenone (PPF) and its active metabolite 5-hydroxypropafenone (5-OHP) in human plasma was developed and validated. Journal of Chromatography B, 879(24), 2558-2562. [Link] [11]6. National Center for Biotechnology Information. PubChem Compound Summary for CID 36708, Propafenone hydrochloride. [Link] [2]7. Lamprecht, G., & Stoschitzky, K. (2009). Enantioselective analysis of R- and S-propafenone in plasma by HPLC applying column switching and liquid-liquid extraction. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(29), 3489–3494. [Link] [14]8. Severino, B., et al. (2018). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. MedicalExpress, 5. [Link]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Propafenone Hydrochloride | C21H28ClNO3 | CID 36708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nveo.org [nveo.org]
- 13. fda.gov [fda.gov]
- 14. Enantioselective analysis of R- and S-propafenone in plasma by HPLC applying column switching and liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for Therapeutic Drug Monitoring of Propafenone using Propafenone-d5 Hydrochloride as an Internal Standard
Abstract
This application note details a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of propafenone in human plasma. Propafenone, a Class IC antiarrhythmic agent, exhibits significant interindividual pharmacokinetic variability, making therapeutic drug monitoring (TDM) essential for optimizing efficacy and minimizing toxicity. To ensure the highest degree of analytical accuracy, this method employs Propafenone-d5 Hydrochloride, a stable isotope-labeled internal standard (SIL-IS). The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides optimized chromatographic and mass spectrometric parameters. The method is validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, demonstrating excellent linearity, precision, accuracy, and stability. This assay is fit-for-purpose for clinical research and TDM applications, enabling clinicians and researchers to make informed decisions regarding propafenone dosing strategies.
Introduction: The Clinical Imperative for Propafenone TDM
Propafenone is a potent antiarrhythmic drug used in the management of supraventricular and ventricular arrhythmias, such as atrial fibrillation and flutter. It primarily acts by blocking the fast inward sodium channels in cardiac muscle cells, thereby slowing electrical conduction.
Despite its efficacy, the clinical use of propafenone is complicated by several pharmacokinetic challenges:
-
High Interindividual Variability: Propafenone undergoes extensive first-pass metabolism in the liver, which is saturable, leading to a non-linear relationship between dose and plasma concentration and significant variability among patients.
-
Genetic Polymorphisms: The primary metabolic pathway is mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, an enzyme subject to well-known genetic polymorphisms. Individuals who are "poor metabolizers" can have significantly elevated plasma concentrations, increasing the risk of adverse effects.
-
Active Metabolites: Propafenone is converted to active metabolites, primarily 5-hydroxypropafenone, which also possess antiarrhythmic and β-blocking properties and contribute to the overall clinical effect.
-
Significant Drug Interactions: Co-administration with inhibitors of CYP2D6 or CYP3A4 can dramatically increase propafenone levels, heightening the risk of proarrhythmia and other adverse events.
Given this complex profile, TDM is a critical tool for personalizing therapy. While reported therapeutic ranges are wide and clinical monitoring should always include ECG parameters, quantifying plasma concentrations provides invaluable data for dose individualization, assessment of adherence, and investigation of suspected toxicity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for TDM due to its superior sensitivity and specificity. The cornerstone of a reliable LC-MS/MS assay is the use of an appropriate internal standard. A stable isotope-labeled internal standard, such as this compound, is considered the ideal choice. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction efficiency and ionization effects in the mass spectrometer source. This co-behavior allows it to precisely correct for variations in sample preparation and instrument response, mitigating matrix effects and ensuring the highest possible accuracy and precision in quantification.
Principle of the Method
This method quantifies propafenone in human plasma using a SIL-IS, Propafenone-d5. The overall workflow is a self-validating system designed for accuracy and high throughput.
Troubleshooting & Optimization
Mitigating Matrix Effects in Bioanalytical LC-MS/MS using Propafenone-d5 Hydrochloride
Technical Support Center: Propafenone-d5 Hydrochloride
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and best practices for utilizing this compound as an internal standard (IS) to overcome matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Understanding the Challenge: Matrix Effects
In bioanalysis, the "matrix" refers to all the components in a sample other than the analyte of interest. For example, in blood plasma, the matrix includes proteins, lipids, salts, and endogenous metabolites. These co-eluting, undetected components can significantly interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect .
Causality of Matrix Effects:
Matrix effects are primarily caused by competition for ionization between the analyte and co-eluting matrix components. This can lead to:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, leading to a decreased signal and artificially low quantification.
-
Ion Enhancement: Less frequently, matrix components can increase the ionization efficiency, resulting in an artificially high signal.
The unpredictable nature of matrix effects can severely compromise the accuracy, precision, and reproducibility of an assay. The U.S. Food and Drug Administration (FDA) provides guidance on validating bioanalytical methods, which includes a thorough assessment of matrix effects.
The Solution: Stable Isotope-Labeled Internal Standards
The most effective strategy to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is a form of the analyte where several atoms (e.g., ¹H, ¹²C, ¹⁴N) have been replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).
This compound is the deuterated form of Propafenone, a Class 1C anti-arrhythmic drug. Its utility as an internal standard is rooted in the following principles:
-
Co-elution: Propafenone-d5 has nearly identical physicochemical properties to the unlabeled (native) Propafenone. This ensures that it co-elutes from the liquid chromatography (LC) column.
-
Equivalent Ionization Behavior: Because they elute at the same time, both the analyte and the SIL-IS experience the same degree of ion suppression or enhancement from the sample matrix.
-
Mass Differentiation: The mass difference between Propafenone and Propafenone-d5 allows the mass spectrometer to detect and quantify them independently.
The ratio of the analyte's peak area to the IS's peak area is used for quantification. Since any signal fluctuation caused by the matrix affects both compounds proportionally, the ratio remains constant and accurately reflects the analyte's true concentration.
Logical Workflow for Matrix Effect Correction
Caption: Workflow for using a SIL-IS to correct matrix effects.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using Propafenone-d5 HCl to mitigate matrix effects.
FAQ 1: Why am I seeing significant variability in the Propafenone-d5 (IS) peak area across my sample set?
-
Question Details: "I've spiked a consistent amount of Propafenone-d5 into all my samples and standards, but the absolute peak area for the IS varies by more than 30% between samples. Is this a problem?"
-
Answer & Troubleshooting:
-
Scientific Rationale: High variability in the IS signal is a direct indication of significant and inconsistent matrix effects between samples. This is precisely the problem the SIL-IS is designed to correct. While alarming, it does not necessarily invalidate the run, provided the analyte-to-IS ratio remains consistent for your quality control (QC) samples.
-
Troubleshooting Steps:
-
Verify the Analyte/IS Ratio: First, check the peak area ratios for your calibrators and QCs. If they are consistent and the calibration curve is linear (R² > 0.99), your method is performing as expected. The IS is successfully tracking and correcting for the variability.
-
Investigate Sample Preparation: Inconsistent IS recovery can point to issues in sample preparation. Ensure that the IS is added before any extraction steps (e.g., protein precipitation or liquid-liquid extraction). Pipetting errors during IS spiking can also be a source of variability.
-
Optimize Chromatography: If the variability is extreme, it suggests severe matrix interference. Consider improving your chromatographic separation to better resolve Propafenone from the interfering matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
-
FAQ 2: My recovery for both Propafenone and Propafenone-d5 is low (<50%). What should I do?
-
Question Details: "After my solid-phase extraction (SPE) protocol, the absolute response for both my analyte and the internal standard is very low compared to a clean solution standard. The ratio seems okay, but I'm concerned about the low signal."
-
Answer & Troubleshooting:
-
Scientific Rationale: Low recovery indicates that a significant portion of both the analyte and the IS is being lost during the sample preparation process. Since Propafenone-d5 is chemically similar to Propafenone, it will have similar extraction efficiency. As long as the loss is consistent for both, the ratio will remain accurate. However, very low signal intensity can bring you close to the lower limit of quantification (LLOQ), reducing assay sensitivity and precision.
-
Troubleshooting Steps:
-
Optimize Extraction Protocol: Re-evaluate your SPE method. Key parameters to check include:
-
Conditioning and Equilibration: Ensure the sorbent is properly prepared to interact with the sample.
-
Loading: Avoid overloading the cartridge, which can lead to breakthrough.
-
Wash Steps: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.
-
Elution: Ensure your elution solvent is strong enough to fully desorb the analyte and IS from the sorbent.
-
-
Check for Non-Specific Binding: Propafenone is a basic and lipophilic compound, which can be prone to binding to plasticware (e.g., polypropylene tubes). Consider using low-bind labware or adding a small percentage of organic solvent to your sample matrix if possible.
-
-
Experimental Protocol: Assessing Matrix Factor
To formally validate your method and quantify the extent of the matrix effect, you can calculate the Matrix Factor (MF) as recommended by regulatory bodies.
Objective: To determine if the matrix from different sources causes ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Propafenone and Propafenone-d5 into the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix from at least 6 different sources. Extract as usual. Spike Propafenone and Propafenone-d5 into the final, clean extract.
-
Set C (Aqueous Standard): A standard of the analyte in a clean solvent.
-
-
Analyze and Calculate:
-
Analyze all samples via LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])
-
-
Calculate IS-Normalized MF:
-
MF = (Peak Area Ratio of Analyte/IS in [Set B]) / (Peak Area Ratio of Analyte/IS in [Set A])
-
-
Data Interpretation Table:
| Calculated Value | Interpretation | Action Required |
| MF = 1 | No matrix effect observed. | None. Method is robust. |
| MF < 1 | Ion Suppression. | Proceed with IS-Normalized MF calculation. |
| MF > 1 | Ion Enhancement. | Proceed with IS-Normalized MF calculation. |
| IS-Normalized MF ≈ 1 | Success. Propafenone-d5 is effectively correcting for the matrix effect. | None. Method is validated. |
| IS-Normalized MF ≠ 1 | Failure. The IS is not tracking the analyte's behavior. | Re-evaluate chromatography and sample cleanup. |
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Technical Support Center: Optimizing Propafenone and d5-Propafenone Analysis
Welcome to the Technical Support Center for the chromatographic analysis of propafenone and its deuterated internal standard, d5-propafenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peak shape and resolution in HPLC and LC-MS applications. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to challenges you may encounter during method development and routine analysis.
Frequently Asked Questions (FAQs)
Common Issues: Peak Tailing and Asymmetry
Question 1: I am observing significant peak tailing for both propafenone and its d5 analog. What are the likely causes and how can I fix this?
Answer: Peak tailing for propafenone, a basic compound with a pKa of approximately 9.0, is a common issue in reversed-phase chromatography.[1] The primary cause is often secondary interactions between the protonated amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase.[2][3] This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in asymmetrical peaks.[4][5]
Here’s a systematic approach to mitigate this issue:
1. Mobile Phase pH Adjustment: The most critical parameter to control is the mobile phase pH.[6][7] To ensure consistent ionization and minimize silanol interactions, the mobile phase pH should be buffered at least 1.5-2 pH units away from the analyte's pKa.[8][9]
-
Low pH Approach (Ion-Suppression): Operating at a low pH (e.g., pH 2.5-4) ensures that propafenone is fully protonated (ionized).[10] While this may seem counterintuitive as it makes the analyte more polar, it also protonates the silanol groups, reducing their capacity for secondary interactions. A mobile phase containing 0.1% formic acid or a buffer like 10mM ammonium formate adjusted to pH 3.0 is often effective.[10][11]
-
High pH Approach: While less common for silica-based columns due to stability concerns, using a pH above the pKa can keep the analyte in its neutral form. This requires specialized hybrid or polymer-based columns stable at high pH.
2. Choice of Column: Modern, high-purity, base-deactivated columns are designed with minimal accessible silanol groups.[3][12] If you are using an older "Type A" silica column, switching to a "Type B" or an end-capped column can dramatically improve peak shape.[9] Columns with low silanol activity are specifically recommended for basic compounds.[12]
3. Use of Mobile Phase Additives: If pH adjustment alone is insufficient, consider adding a basic "sacrificial amine" to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA).[9] These additives compete with the analyte for active silanol sites, effectively masking them and improving peak symmetry. A concentration of 0.1% DEA has been used in chiral separations of propafenone.[13]
Question 2: My propafenone peak is tailing, but the d5-propafenone peak shape is acceptable. Why is this happening?
Answer: While structurally very similar, minor differences in the physicochemical properties of the deuterated analog can sometimes lead to slightly different interactions with the stationary phase. However, a more likely cause is a concentration disparity. Column overload is a frequent cause of peak tailing.[2][3] If your d5-propafenone internal standard is at a much lower concentration than your propafenone calibrators or samples, the propafenone peak may show signs of overload while the internal standard does not.
Troubleshooting Steps:
-
Dilute the Sample: Inject a dilution of the problematic sample. If the peak shape improves and becomes more symmetrical, the issue is likely column overload.
-
Review Concentration Ratios: Ensure the concentration of your internal standard is appropriate for the expected concentration range of your analyte.
Resolution and Co-elution Issues
Question 3: Propafenone and d5-propafenone are nearly co-eluting, and I'm concerned about isotopic crosstalk in my LC-MS/MS analysis. How can I improve their resolution?
Answer: Achieving baseline separation between a compound and its stable isotope-labeled internal standard (SIL-IS) is generally not necessary for mass spectrometric detection, as the mass difference allows for selective detection.[14] However, in some cases, significant chromatographic separation can be desirable to mitigate potential matrix effects or high-concentration "spillover". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[15]
To enhance resolution, you can modify the following parameters:
-
Decrease Organic Content: Lowering the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention and may improve separation.
-
Optimize Gradient Slope: If using a gradient, make the slope shallower around the elution time of the analytes. This gives more time for the small differences in partitioning to effect a separation.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the overall efficiency of the separation, providing more theoretical plates and enhancing resolving power.
| Parameter | Recommended Starting Conditions for Propafenone Analysis |
| Column | C18 or C8, base-deactivated, < 3 µm particle size (e.g., Gemini C18, Eclipse XDB-C18)[11][16] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5-10mM Ammonium Acetate/Formate, pH 3.0-3.2[16][17][18] |
| Mobile Phase B | Acetonitrile or Methanol[19] |
| Gradient | Start with a higher aqueous percentage and ramp up to a high organic percentage. |
| Flow Rate | 0.4 - 1.0 mL/min[17][19] |
| Column Temp | 30-40°C[16][20] |
Troubleshooting Workflow
Below is a systematic workflow for diagnosing and resolving common chromatographic issues with propafenone and its d5 analog.
Caption: Troubleshooting workflow for propafenone analysis.
Experimental Protocols
Protocol 1: Basic HPLC-UV Method Optimization for Peak Shape
This protocol provides a starting point for developing a robust method for propafenone, focusing on achieving symmetrical peaks.
-
System Preparation:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10mM ammonium acetate solution in HPLC-grade water. Adjust the pH to 3.5 with formic acid.
-
Mobile Phase B: HPLC-grade methanol.[16]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of propafenone hydrochloride in methanol.[16]
-
-
Analysis and Evaluation:
-
Inject the sample and evaluate the peak shape. The asymmetry factor should ideally be between 0.9 and 1.2.
-
If tailing persists, consider switching to a different column chemistry (e.g., a C8 column) or proceeding to Protocol 2.
-
Protocol 2: Advanced LC-MS/MS Method for Propafenone and d5-Propafenone
This protocol is tailored for sensitive quantification in complex matrices like plasma, which is common in pharmacokinetic studies.[17][21]
-
System Preparation:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.[11]
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Monitor the following MRM (Multiple Reaction Monitoring) transitions:
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) according to manufacturer recommendations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of d5-propafenone internal standard working solution.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.[17]
-
Vortex for 1 minute and centrifuge at high speed for 10 minutes.
-
Inject the supernatant.
-
This systematic approach, grounded in the physicochemical properties of propafenone and established chromatographic principles, will enable you to develop and optimize a robust and reliable analytical method.
References
- David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC.
-
PubMed. (n.d.). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Retrieved from [Link]
-
ResearchGate. (n.d.). New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar. Retrieved from [Link]
-
PubMed. (n.d.). A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum. Retrieved from [Link]
-
PubMed. (n.d.). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in. Retrieved from [Link]
-
Natural Volatiles & Essential Oils. (2021). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Retrieved from [Link]
-
IJCRT.org. (n.d.). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. Retrieved from [Link]
-
SciSpace. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. Retrieved from [Link]
-
PubMed. (n.d.). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]
-
PubMed. (n.d.). Enantioselective analysis of R- and S-propafenone in plasma by HPLC applying column switching and liquid-liquid extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective assay of S(+)- and R(-)-propafenone in human urine by using RP-HPLC with pre-column chiral derivatization. Retrieved from [Link]
-
PubChem. (n.d.). Propafenone. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Propafenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral stationary phase. Retrieved from [Link]
-
PubMed. (n.d.). Internally standardized simultaneous assay of propafenone and 5-hydroxypropafenone enantiomers in human plasma by means of high performance liquid chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Analele Universității din București - Chimie. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF. Retrieved from [Link]
-
F.A. Davis PT Collection. (n.d.). Propafenone | Davis's Drug Guide for Rehabilitation Professionals. Retrieved from [Link]
-
YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Propafenone. Retrieved from [Link]
-
Drugs.com. (n.d.). Propafenone Interactions Checker. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). propafenone | Ligand page. Retrieved from [Link]
-
PubMed. (n.d.). Propafenone interacts stereoselectively with beta 1- and beta 2-adrenergic receptors. Retrieved from [Link]
-
alwsci. (n.d.). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Quora. (n.d.). How to get rid of peak tailing. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
-
precisionFDA. (n.d.). PROPAFENONE. Retrieved from [Link]
-
Drugs.com. (n.d.). Propafenone Monograph for Professionals. Retrieved from [Link]
-
American College of Cardiology. (n.d.). Propafenone (Rythmol) Considerations for Use. Retrieved from [Link]
-
PrescriberPoint. (n.d.). Drug Interactions for Propafenone Hydrochloride. Retrieved from [Link]
Sources
- 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Separation of Propafenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijcrt.org [ijcrt.org]
- 17. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. nveo.org [nveo.org]
- 21. Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Ion Suppression in LC-MS/MS Analysis of Propafenone: A Technical Support Guide
Welcome to the technical support center for the LC-MS/MS analysis of propafenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common and critical challenge: ion suppression. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying scientific principles, empowering you to troubleshoot effectively and ensure the integrity of your bioanalytical data.
Introduction: The Challenge of Ion Suppression with Propafenone
Propafenone is a class IC antiarrhythmic agent that undergoes extensive metabolism.[1][2] Its analysis in biological matrices, such as human plasma, is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[3][4] However, the accuracy and sensitivity of LC-MS/MS, the gold standard for this analysis, can be significantly compromised by a phenomenon known as ion suppression .[5][6]
Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample (e.g., salts, proteins, and particularly phospholipids) interfere with the ionization of the target analyte in the mass spectrometer's source.[7][8][9] This competition for ionization leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[10][11]
This guide provides a structured approach to understanding, identifying, and mitigating ion suppression in your propafenone assays.
Frequently Asked Questions (FAQs)
Q1: I'm seeing low and inconsistent signal intensity for propafenone. Could this be ion suppression?
A1: Yes, this is a classic symptom of ion suppression. When matrix components co-elute with propafenone, they compete for the available charge in the electrospray ionization (ESI) source.[6][7] This is particularly problematic in ESI, which is highly susceptible to such interferences.[10] The result is a reduced number of propafenone ions reaching the detector, leading to diminished and variable signal intensity.
Q2: What are the primary culprits of ion suppression in plasma samples for propafenone analysis?
A2: In plasma, the most notorious contributors to ion suppression are phospholipids .[8][12] These are major components of cell membranes and are often co-extracted with the analyte during sample preparation, especially with simpler methods like protein precipitation.[12] Other endogenous substances like salts and proteins can also contribute to this effect.[9][13]
Q3: How can I definitively confirm that ion suppression is affecting my analysis?
A3: The most direct method is a post-column infusion experiment .[9][14][15] This involves continuously infusing a standard solution of propafenone into the LC flow after the analytical column but before the MS source. When a blank, extracted matrix sample is injected, any dip in the constant propafenone signal baseline directly corresponds to a region of ion suppression.[14][15]
Q4: Is tandem mass spectrometry (MS/MS) immune to ion suppression?
A4: No. While MS/MS provides excellent selectivity by monitoring specific precursor-to-product ion transitions, the ion suppression phenomenon occurs before mass analysis, in the ionization source.[6] Therefore, even if you don't see a direct interference in your chromatogram, co-eluting matrix components can still suppress the propafenone signal.[10][11]
Troubleshooting Guide: A Step-by-Step Approach to Mitigating Ion Suppression
If you suspect ion suppression is compromising your propafenone analysis, follow this systematic troubleshooting workflow.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. providiongroup.com [providiongroup.com]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Ensuring the Stability of Propafenone-d5 Hydrochloride in Bioanalytical Applications
Welcome to the technical support center for Propafenone-d5 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound as an internal standard in bioanalytical studies. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during sample handling, processing, and analysis. Our goal is to provide you with the scientific rationale and practical solutions to ensure the integrity and reliability of your experimental data.
Introduction to this compound in Bioanalysis
This compound is a stable isotope-labeled (SIL) internal standard for propafenone, a Class 1C antiarrhythmic agent. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), SIL internal standards are considered the gold standard.[1] They are chemically identical to the analyte, ensuring they co-elute and experience similar matrix effects, which significantly improves the accuracy and precision of quantification.[2][3] However, even with SILs, stability issues can arise, leading to unreliable results. This guide will help you navigate and troubleshoot these potential challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard (IS) response is inconsistent across my sample batch. What are the likely causes?
A1: Inconsistent IS response is a common issue in bioanalysis and can stem from several factors. The primary suspects are issues with sample preparation, variability in the biological matrix, or instability of the IS itself.
Senior Application Scientist's Explanation:
The fundamental assumption when using an internal standard is that it is added at a constant concentration to all samples and that its response is consistent, thereby normalizing any variations in the analytical process.[4] When the IS response varies significantly, it undermines the validity of the quantitative data.
Potential causes for inconsistent Propafenone-d5 HCl response include:
-
Pipetting Errors: Inaccurate or inconsistent addition of the IS solution to your samples is a primary source of variability.
-
Matrix Effects: The composition of the biological matrix (e.g., plasma, urine) can vary between samples, leading to differential ion suppression or enhancement in the mass spectrometer.[2] While a SIL IS is designed to compensate for this, extreme variations can still have an impact.
-
Degradation During Sample Processing: Propafenone has been shown to be susceptible to oxidative and thermal degradation.[5] If your sample processing involves harsh conditions (e.g., high temperatures, strong oxidizing agents), both the analyte and the IS can degrade, but potentially at different rates, leading to inconsistent IS response.
-
Incomplete Extraction Recovery: The efficiency of your extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be consistent across all samples, especially if there are variations in matrix composition.
Q2: I'm concerned about the stability of this compound in my plasma samples during storage. What are the recommended storage conditions and for how long is it stable?
A2: Based on validation studies of bioanalytical methods using Propafenone-d5 as an internal standard, it has demonstrated good stability under typical storage conditions.
Senior Application Scientist's Explanation:
A bioequivalence study of propafenone provides valuable insights into the stability of both the parent drug and its deuterated internal standard, d5-propafenone, in human plasma. The stability was assessed under various conditions to mimic real-world laboratory handling.[6]
Here is a summary of the stability data for propafenone in human plasma, which can be extrapolated to its deuterated analog under the assumption of identical chemical behavior:
| Stability Test | Conditions | Duration | Stability Outcome |
| Short-Term (Bench-Top) | Room Temperature | 6 hours | Stable |
| Freeze-Thaw | 4 cycles at -20°C | 4 cycles | Stable |
| Autosampler | 8 ± 2 °C | 72 hours and 39 minutes | Stable |
| Long-Term | -20°C | 172 days | Stable |
Data adapted from a bioequivalence study of propafenone.[6]
These findings suggest that this compound is stable in human plasma for at least 172 days when stored at -20°C and can withstand multiple freeze-thaw cycles. However, it is always best practice to perform your own stability assessments under your specific laboratory conditions as part of your method validation.[7]
Q3: Could the deuterium labels on this compound exchange with protons from the sample matrix or solvent, leading to inaccurate quantification?
A3: While hydrogen-deuterium (H/D) exchange is a theoretical possibility for any deuterated standard, the position of the deuterium atoms on the Propafenone-d5 molecule makes significant exchange under typical bioanalytical conditions unlikely.
Senior Application Scientist's Explanation:
H/D exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a proton (hydrogen atom) from the surrounding environment (e.g., water, acidic or basic solutions). This can be problematic in LC-MS analysis as it would lead to a decrease in the signal of the deuterated IS and a corresponding artificial increase in the signal of the unlabeled analyte.
The likelihood of H/D exchange depends on the chemical environment of the deuterium atoms. Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or to carbon atoms adjacent to electron-withdrawing groups are more susceptible to exchange. The d5 labeling in this compound is typically on the propyl group, where the deuterium atoms are attached to carbon atoms that are not in highly acidic or labile positions.
To definitively rule out H/D exchange, you can perform a simple experiment:
-
Incubate Propafenone-d5 HCl in a blank biological matrix (without the unlabeled analyte) under the most extreme pH and temperature conditions of your analytical method.
-
Analyze the sample by LC-MS/MS, monitoring for any increase in the signal at the mass transition of the unlabeled propafenone.
-
A significant increase would indicate that H/D exchange is occurring.
Troubleshooting Guides
Guide 1: Investigating Low or Decreasing IS Response
A consistently low or decreasing IS response can be a sign of degradation or loss of the internal standard during the analytical process.
Experimental Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low IS response.
Step-by-Step Protocol:
-
Verify IS Stock and Working Solution Integrity:
-
Prepare a fresh dilution of your Propafenone-d5 HCl stock solution and analyze it directly.
-
Compare the response to a previously prepared working solution. A significant difference suggests degradation of the stock or working solution. Propafenone is known to be sensitive to light, so ensure proper storage in amber vials.[8]
-
-
Evaluate Sample Preparation Steps:
-
Prepare a set of samples with a known concentration of Propafenone-d5 HCl in a clean solvent (e.g., methanol) and another set in the biological matrix.
-
Process both sets through your entire sample preparation workflow.
-
Compare the final IS response. A significantly lower response in the matrix samples points to issues with extraction recovery or matrix-induced degradation.
-
-
Assess Stability in Matrix and Final Extract:
-
Bench-top stability: Spike Propafenone-d5 HCl into the biological matrix and leave it on the benchtop for varying durations (e.g., 0, 2, 4, 6 hours) before processing. A decrease in response over time indicates instability.
-
Post-preparative stability: Analyze the final processed extracts immediately after preparation and then again after storing them in the autosampler for the maximum anticipated run time. A decline in response indicates instability in the final extract.[9]
-
-
Investigate Instrument Performance:
-
Ensure the mass spectrometer is properly tuned and calibrated.
-
Check for any clogs or leaks in the LC system.
-
Inject a series of standards to confirm consistent instrument response.
-
Guide 2: Addressing High Variability in IS Response
High variability (high %CV) in the internal standard response across a batch of samples can compromise the precision of your results.
Logical Relationship Diagram:
Caption: Root causes of high IS response variability.
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure that the internal standard is added consistently to every sample. Use a calibrated positive displacement pipette if possible, especially with viscous biological fluids.
-
Standardize Mixing Procedures: After adding the IS, ensure that each sample is vortexed or mixed for the same duration and at the same intensity to guarantee homogeneity.
-
Evaluate Matrix Effects: Analyze samples from different donors to assess the degree of variability in matrix effects. If significant differences are observed, consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering components.
-
Optimize Extraction Protocol: If using liquid-liquid extraction (LLE) or SPE, ensure that the protocol is robust and reproducible. Small variations in solvent volumes, pH, or elution times can lead to inconsistent recovery.
References
- A Guide to Bioanalytical Method Validation: Utilizing Propio-D5-phenone as an Internal Standard. (2025). Benchchem.
- Compatibility and stability of propafenone hydrochloride. (n.d.).
- Stability of propafenone hydrochloride in i.v. solutions. (1997). PubMed.
- Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. (2018).
- Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. (2024).
- Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. (2024). African Journal of Biomedical Research.
- Bioanalytical Method Development & Validation Of Propafenone In Rabbit Plasma By RP-UPLC Using Vildagliptin As Internal Standard. (2024). Journal of Advanced Zoology.
- The Gold Standard in Bioanalysis: Deuterated 5-Hydroxy Propafenone as an Internal Standard. (2025). Benchchem.
- Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. (2020).
- A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Propafenone. (2025). Benchchem.
- Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS. (2023).
- DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. (n.d.).
- Validated Analytical Methods for the Quantification of Propafenone and its Metabolites. (2025). Benchchem.
-
Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. (2020). Bioanalysis Zone. [Link]
- Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis. (2025). Benchchem.
-
Simultaneous determination of propafenone and 5-hydroxypropafenone in plasma by means of high pressure liquid chromatography. (1984). PubMed. [Link]
-
The effect of storage time and freeze-thaw cycles on the stability of serum samples. (2012). PubMed. [Link]
-
Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. (2013). PubMed. [Link]
-
Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. (2008). ResearchGate. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]
-
Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. (2016). PubMed. [Link]
-
Processed sample stability. (2017). European Bioanalysis Forum. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nveo.org [nveo.org]
- 9. e-b-f.eu [e-b-f.eu]
Navigating the Nuances of Isotopic Cross-Talk: A Technical Guide for Propafenone and Propafenone-d5 HCl Analysis
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Propafenone, a widely used antiarrhythmic drug, with the aid of its deuterated internal standard, Propafenone-d5. While the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for correcting matrix effects and improving assay accuracy, it introduces a potential pitfall: isotopic cross-talk.
This comprehensive guide, structured in a practical question-and-answer format, will provide you with in-depth technical insights and actionable troubleshooting protocols to minimize isotopic cross-talk in your experiments, ensuring the integrity and accuracy of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of Propafenone and Propafenone-d5 analysis?
A1: Isotopic cross-talk refers to the interference where the signal from the analyte (Propafenone) contributes to the signal of its internal standard (Propafenone-d5), or vice-versa, within the mass spectrometer. This interference arises from two primary sources:
-
Natural Isotopic Abundance: All organic molecules, including Propafenone, contain a small percentage of naturally occurring heavy isotopes, most notably Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%. Due to this, a fraction of the Propafenone molecules will have a mass that is one, two, or more Daltons higher than its monoisotopic mass. If these isotopic peaks of Propafenone overlap with the mass of the Propafenone-d5 internal standard, it can artificially inflate the internal standard's signal.
-
Isotopic Purity of the Internal Standard: The Propafenone-d5 internal standard is never 100% pure. It will inevitably contain a small amount of the unlabeled Propafenone (d0) as well as molecules with fewer than five deuterium atoms (d1, d2, d3, d4). If the unlabeled Propafenone in the internal standard solution gives a significant signal in the analyte's mass channel, it can lead to an overestimation of the analyte concentration, particularly at the lower end of the calibration curve.
This phenomenon can compromise the accuracy of quantification, leading to non-linear calibration curves and biased results.
Troubleshooting Guide
Issue 1: I'm observing a non-linear calibration curve, particularly at the higher concentration levels. Could this be due to isotopic cross-talk?
A1.1: Causal Analysis
Yes, a non-linear calibration curve that loses its linearity at higher concentrations is a classic symptom of isotopic cross-talk from the analyte (Propafenone) to the internal standard (Propafenone-d5). As the concentration of Propafenone increases, the contribution of its isotopic peaks to the internal standard's signal becomes more pronounced, leading to a disproportionate increase in the internal standard's response and a subsequent deviation from linearity in the calibration curve.
A1.2: Troubleshooting Workflow
Here is a step-by-step workflow to diagnose and mitigate this issue:
Caption: Workflow for troubleshooting non-linear calibration curves.
A1.3: Detailed Protocols
Step 1: Assess Analyte Contribution to the Internal Standard Channel
-
Objective: To experimentally determine the extent of cross-talk from Propafenone to the Propafenone-d5 channel.
-
Protocol:
-
Prepare a high-concentration solution of Propafenone (e.g., at the upper limit of quantification, ULOQ) in a suitable solvent. Do not add any Propafenone-d5 internal standard.
-
Inject this solution into the LC-MS/MS system.
-
Acquire data, monitoring the Multiple Reaction Monitoring (MRM) transition for Propafenone-d5.
-
Examine the resulting chromatogram. Any peak observed at the retention time of Propafenone in the Propafenone-d5 channel is direct evidence of cross-talk from the analyte to the internal standard.
-
Step 2: Optimize MRM Transitions
-
Rationale: Selecting highly specific precursor and product ions can significantly reduce the chances of isotopic overlap.
-
Protocol:
-
Propafenone: Infuse a standard solution of Propafenone into the mass spectrometer.
-
Perform a Q1 scan to confirm the protonated molecule, [M+H]⁺, at m/z 342.2.
-
Perform a product ion scan on m/z 342.2 to identify the most abundant and specific fragment ions. A major fragment is often observed at m/z 116.1.
-
-
Propafenone-d5: Infuse a standard solution of Propafenone-d5.
-
Confirm the protonated molecule, [M+H]⁺, at m/z 347.2.
-
Perform a product ion scan on m/z 347.2. A common strategy is to select a product ion that retains the deuterium labels, if possible, to maximize the mass difference from the analyte's product ions. If a common fragment is used (e.g., m/z 116.1), ensure the mass spectrometer has sufficient resolution.
-
-
Selection Criteria: Choose precursor and product ions that provide a strong signal for your compounds of interest while minimizing any observed overlap.
-
Step 3: Optimize Chromatographic Separation
-
Rationale: Although Propafenone and Propafenone-d5 are expected to co-elute, optimizing chromatography can help separate them from other matrix components that might contribute to background noise and potential interferences.
-
Protocol:
-
Adjust the mobile phase gradient to ensure a sharp, symmetrical peak shape for Propafenone.
-
Ensure that Propafenone does not elute too early, near the solvent front, where many interfering species are often present.
-
Consider using a column with a different selectivity if co-elution with interfering matrix components is suspected.
-
| Parameter | Propafenone | Propafenone-d5 |
| Monoisotopic Mass | 341.1991 Da | ~346.2306 Da |
| [M+H]⁺ (Precursor Ion) | m/z 342.2 | m/z 347.2 |
| Proposed Product Ion 1 | m/z 116.1 | m/z 116.1 |
| Proposed Product Ion 2 | m/z 72.1 | m/z 77.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Issue 2: My assay shows poor accuracy at the lower limit of quantification (LLOQ). How can I determine if this is due to cross-talk from the internal standard?
A2.1: Causal Analysis
Poor accuracy at the LLOQ can be a result of cross-talk from the Propafenone-d5 internal standard to the Propafenone analyte channel. This occurs when the internal standard contains a small percentage of unlabeled Propafenone. The signal from this impurity contributes to the measured analyte signal, causing a positive bias that is most significant at the lowest concentrations.
A2.2: Troubleshooting Workflow
Caption: Workflow for troubleshooting poor accuracy at the LLOQ.
A2.3: Detailed Protocols
Step 1: Assess Internal Standard Contribution to the Analyte Channel
-
Objective: To determine the level of unlabeled Propafenone in the Propafenone-d5 internal standard solution.
-
Protocol:
-
Prepare a solution of the Propafenone-d5 internal standard at the final working concentration used in your assay. Do not add any Propafenone.
-
Inject this solution into the LC-MS/MS system.
-
Acquire data while monitoring the MRM transition for Propafenone.
-
Any peak observed at the expected retention time in the Propafenone channel indicates the presence of unlabeled analyte in your internal standard. The area of this peak should be less than a certain percentage (e.g., <5%) of the area of your LLOQ standard to ensure minimal impact on accuracy.
-
Step 2: Assess the Isotopic Purity of the Internal Standard
-
Rationale: A more rigorous assessment of the internal standard's isotopic purity can provide a clearer picture of its quality.
-
Protocol:
-
Prepare a neat solution of the Propafenone-d5 internal standard.
-
Infuse this solution directly into the mass spectrometer or perform an LC-MS run in full scan mode.
-
Acquire a high-resolution mass spectrum centered around the m/z of Propafenone-d5.
-
Examine the isotopic distribution. You should observe a cluster of peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4, d5).
-
Calculate the isotopic purity by determining the relative abundance of the d5 peak compared to the sum of all isotopologues. High-quality deuterated standards should have an isotopic purity of ≥98%.[1]
-
If the isotopic purity is found to be low, it is advisable to source a new lot of the internal standard or consider a different supplier.
Expert Insights on Method Development
Q3: What are the best practices for selecting MRM transitions and optimizing mass spectrometer parameters to proactively minimize isotopic cross-talk?
A3.1: The "Why" Behind the Choices
The goal of MRM optimization is to maximize the signal of your target analyte and internal standard while minimizing noise and interferences. This is achieved by carefully selecting the precursor and product ions and fine-tuning the voltages that control ion transmission and fragmentation.
-
Precursor Ion Selection: For Propafenone and Propafenone-d5, the protonated molecules ([M+H]⁺) are typically the most abundant and stable ions in positive electrospray ionization mode, making them ideal precursor ions.
-
Product Ion Selection: The choice of product ions is critical. Ideally, you want to select fragments that are unique to your molecule and are formed with high efficiency. For deuterated internal standards, selecting a fragment that retains the deuterium labels can be advantageous as it increases the mass difference from the analyte's fragments.
-
Collision Energy (CE) and Declustering Potential (DP) Optimization:
-
Declustering Potential (DP): This voltage is applied to prevent solvent clusters from entering the mass analyzer and to promote in-source dissociation of weakly bound complexes. An optimized DP will maximize the signal of the precursor ion.
-
Collision Energy (CE): This is the energy applied in the collision cell to induce fragmentation of the precursor ion. Each precursor-to-product ion transition will have an optimal CE that maximizes the product ion signal.
-
A3.2: Protocol for MRM Optimization
-
Compound Tuning:
-
Infuse a solution of Propafenone (e.g., 100 ng/mL in a suitable solvent) directly into the mass spectrometer.
-
Optimize the DP to maximize the signal for the precursor ion (m/z 342.2).
-
With the optimized DP, perform a product ion scan to identify potential fragment ions.
-
For each promising fragment ion, perform a CE ramp to determine the optimal collision energy that yields the highest intensity.
-
-
Repeat for Internal Standard:
-
Repeat the entire tuning process for Propafenone-d5, optimizing the DP for the precursor ion (m/z 347.2) and the CE for its corresponding fragment ions.
-
-
Final Selection:
-
Choose the one or two most intense and stable transitions for both the analyte and the internal standard for your final LC-MS/MS method.
-
By following these guidelines and troubleshooting steps, you can develop a robust and reliable LC-MS/MS method for the quantification of Propafenone, ensuring the accuracy and integrity of your research data.
References
- Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study.
- Kumar, S., et al. (2012). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology. Journal of Pharmaceutical and Biomedical Analysis, 66, 256-263.
-
PubChem. (n.d.). Propafenone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). R-(-)-Propafenone-d5 Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- Tudoran, M. A., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab, 24, 57-64.
Sources
selecting the appropriate concentration of Propafenone-d5 Hydrochloride internal standard
Guide to Selecting the Appropriate Internal Standard Concentration
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and practical steps for selecting the optimal concentration of Propafenone-d5 Hydrochloride as an internal standard (IS) in quantitative LC-MS/MS analysis. Adherence to these guidelines will enhance the accuracy, precision, and robustness of your bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of an internal standard like this compound?
An internal standard is a compound added at a constant, known concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples, before sample processing begins.[1] Its purpose is to correct for variability that can occur during the analytical workflow.[2] Propafenone-d5, being a stable isotope-labeled (SIL) version of the analyte propafenone, is the ideal choice because it shares nearly identical chemical and physical properties.[3] This ensures it co-elutes and experiences similar ionization effects, effectively compensating for:
-
Variations in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.[4]
-
Injection Volume Inconsistencies: Minor differences in the volume injected by the autosampler.[5]
-
Matrix Effects: Signal suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).[6][7]
By calculating the ratio of the analyte's response to the IS's response, these sources of error are normalized, leading to significantly improved data accuracy and precision.[8][9]
Q2: Why is selecting the right concentration of the internal standard so critical?
The concentration of the internal standard is not arbitrary; it is a critical method parameter that directly impacts data quality. An inappropriate concentration can lead to poor accuracy, imprecision, or even failed analytical runs. The goal is to find a "sweet spot" that ensures the IS performs its corrective function reliably across the entire calibration range. Key considerations include maintaining a stable detector response, ensuring the IS signal is not influenced by the analyte concentration, and preventing the IS from interfering with the analyte measurement.
Q3: What is a typical concentration range for a stable isotope-labeled internal standard?
While there is no universal concentration, a common starting point is to use a concentration that approximates the midpoint of the analyte's calibration curve. For instance, if your propafenone calibration curve spans from 1 ng/mL to 500 ng/mL, a Propafenone-d5 concentration between 50 and 100 ng/mL is a logical starting point for optimization. However, this must be empirically verified. Some studies have shown that using a higher IS concentration can improve precision, but this must be balanced against the risk of detector saturation and potential impurities.[10]
Q4: Can the Propafenone-d5 internal standard contribute to the propafenone analyte signal?
Yes, this is a critical consideration. SIL internal standards can contain trace amounts of the unlabeled analyte as an isotopic impurity.[11] If the IS concentration is too high, this impurity can artificially inflate the analyte signal, particularly at the Lower Limit of Quantification (LLOQ). Regulatory guidelines, such as the FDA's M10 guidance, recommend that the response of the IS in a blank sample should not interfere with the analyte detection.[12] A common acceptance criterion is that the analyte signal contribution from the IS in a "zero sample" (blank matrix + IS) should be less than 20% of the analyte response at the LLOQ.[13]
Experimental Protocol for Determining Optimal IS Concentration
This protocol outlines a systematic approach to empirically determine the ideal concentration for this compound in your assay.
Workflow Diagram
Caption: Workflow for IS concentration selection.
Step-by-Step Methodology
-
Prepare Stock and Working Solutions:
-
Prepare a primary stock solution of Propafenone and this compound at 1.0 mg/mL in methanol.[14] Store at 2-8°C.
-
From these stocks, prepare a series of working solutions for both the analyte (for the calibration curve) and the internal standard.
-
-
Establish Analyte's Analytical Range:
-
Prepare and analyze a preliminary calibration curve for propafenone in the intended biological matrix (e.g., human plasma) to establish a realistic LLOQ and ULOQ. A typical range for propafenone can be 0.5-500 ng/mL.[15]
-
-
Evaluate IS Response in Solvent:
-
Prepare a dilution series of Propafenone-d5 HCl (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) in the final reconstitution solvent.
-
Inject each concentration in triplicate and evaluate the MS response.
-
Objective: Identify concentrations that provide a robust and reproducible signal (e.g., peak area > 500,000 counts, %RSD < 5%) without saturating the detector.
-
-
Test Promising Concentrations in Matrix:
-
Based on Step 3, select 3-4 promising IS concentrations (e.g., 10, 50, 100 ng/mL).
-
Prepare three sets of QC samples at the LLOQ, medium QC (MQC), and ULOQ levels of propafenone.
-
For each QC level, spike one of the selected Propafenone-d5 concentrations. Prepare at least five replicates for each condition.
-
Also prepare a "zero sample" (blank matrix spiked only with the IS) for each concentration being tested.
-
-
Analyze and Interpret Data:
-
Analyze all prepared samples in a single analytical run.
-
Evaluate the results based on the criteria in the table below.
-
Data Evaluation Summary
| Parameter | Experiment | Purpose | Acceptance Criteria |
| IS Signal Stability | Analyze the IS peak area across all QC samples (n≥15) for a given IS concentration. | To ensure the IS provides a consistent signal regardless of analyte concentration. | The Relative Standard Deviation (%RSD) of the IS peak area should ideally be < 15% .[16] |
| Isotopic Contribution | Analyze the analyte MRM transition in the "zero sample" (blank matrix + IS). | To ensure the IS does not artificially inflate the analyte signal at the LLOQ. | The analyte peak area in the zero sample should be < 20% of the analyte peak area in the LLOQ sample.[13] |
| Analyte/IS Ratio Consistency | Calculate the analyte/IS peak area ratio for all QC samples. | To confirm that the IS effectively normalizes the analyte response across the entire concentration range. | The precision (%RSD) and accuracy (%Nominal) of the calculated concentrations for the QC samples should be within ±15% (±20% at LLOQ). |
Selection: Choose the Propafenone-d5 concentration that meets all the above criteria. Often, a concentration that is 50-100 times the LLOQ of the analyte provides a good balance.
Troubleshooting Guide
This section addresses common issues encountered when working with internal standards.
Logical Troubleshooting Flow
Caption: Troubleshooting IS signal variability.
Q: My internal standard signal is highly variable and random between samples (%RSD > 20%). What are the likely causes?
A: Random fluctuation often points to inconsistencies in sample handling or the injection process.[17]
-
Sample Preparation: Verify the accuracy and precision of your pipettes, especially for the IS spiking solution. Ensure thorough vortexing after adding the IS to ensure it is homogenously mixed with the matrix. Inconsistent evaporation or reconstitution steps can also concentrate or dilute the IS differently between samples.
-
Autosampler/LC Issues: An inconsistent injection volume is a primary suspect. Check the autosampler for air bubbles in the syringe or sample loop. Ensure the vial caps are properly pierced and that there is sufficient sample volume for the requested injection.
-
Mass Spectrometer Instability: A dirty or unstable ion source can cause fluctuating ionization efficiency, leading to a random signal.[17] Check for a stable spray and consider source cleaning if the problem persists.
Q: My internal standard signal is consistently lower in matrix samples compared to neat solutions. What does this mean?
A: This is a classic sign of matrix-induced ion suppression .[7] Co-eluting endogenous components from the biological matrix (like phospholipids) compete with the IS for ionization, reducing its signal intensity. While the primary role of a SIL-IS is to track and correct for this suppression on the analyte, severe suppression (>50%) can negatively impact assay sensitivity and reproducibility.
-
Solution: Improve your sample preparation method (e.g., switch from protein precipitation to solid-phase extraction or liquid-liquid extraction) to better remove interfering matrix components. Alternatively, adjust your chromatographic method to separate the analyte and IS from the suppression zone.[18]
Q: The IS signal is stable in my calibration standards and QCs, but highly variable in my study samples. What should I investigate?
A: This is a more complex issue that suggests the matrix of the study samples is different from your batch-prepared standards and QCs.[1]
-
Metabolite Interference: A metabolite of a co-administered drug could be co-eluting and causing variable suppression or enhancement.
-
Lipemic or Hemolyzed Samples: The composition of patient samples can vary significantly. High lipid or heme content can drastically alter matrix effects compared to pooled control plasma.
-
Investigation: The FDA recommends investigating abnormal variability.[19] Re-injecting a few affected samples can help determine if the issue is instrument-related or sample-specific.[5] If the issue persists upon re-injection, further investigation into the sample matrix is warranted. A parallelism study, as described by the FDA, can help evaluate if the IS is tracking the analyte correctly in the unique matrix of the study samples.[20]
References
-
Crawford Scientific. (n.d.). Internal Standards: How Does It Work? Retrieved from [Link]
- Hewavitharana, A. K., & Liyanage, J. A. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 28(8), 620-627.
-
Mason Technology. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
-
Wikipedia. (n.d.). Internal standard. Retrieved from [Link]
- Li, W., Cohen, L., & Zhang, J. (2020). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Journal of Pharmaceutical and Biomedical Analysis, 186, 113291.
-
RPubs by RStudio. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Retrieved from [Link]
- Zhang, J., & Li, W. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1037-1049.
-
Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Internal Standards and LOD. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
- Dolan, J. W. (2017). When Should an Internal Standard be Used? LCGC North America, 35(11), 812-816.
-
LCGC. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
- Dong, M. W. (2015). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC North America, 33(4), 264-273.
- Capka, V., & Carter, S. J. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Journal of Analytical & Bioanalytical Techniques, 8(4).
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]
- Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(2), 194-204.
- Fu, Y., et al. (2024).
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
-
Teledyne Leeman Labs. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]
-
WIN SOURCE. (2019). Internal Standard Method Explained in Analytical Chemistry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Internal standard calculations ensure improved determinations. Retrieved from [Link]
-
Reddit. (2025). Understanding Internal standards and how to choose them. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Label: PROPAFENONE HYDROCHLORIDE tablet, film coated. Retrieved from [Link]
-
ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Retrieved from [Link]
-
ResearchGate. (2025). Some considerations in the use of internal standards in analytical method development. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
DailyMed. (n.d.). Label: PROPAFENONE HYDROCHLORIDE tablet, film coated. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2014). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Retrieved from [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
-
ASTM International. (2022). E2857 Standard Guide for Validating Analytical Methods. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Reference ID: 2932409. Retrieved from [Link]
-
Drug Central. (n.d.). propafenone. Retrieved from [Link]
-
SciSpace. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. Retrieved from [Link]
-
PubMed. (2007). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. Retrieved from [Link]
-
CUNY Academic Works. (2022). LC-MS/MS Method for the Detection and Quantification of Pharmaceuticals and Drugs of Abuse in New York City Waterways. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. Internal standard - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fda.gov [fda.gov]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. fda.gov [fda.gov]
- 20. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Bioanalytical Method Validation of Propafenone Using Propafenone-d5 Hydrochloride
This guide provides a comprehensive framework for the validation of a bioanalytical method for propafenone in human plasma, utilizing its deuterated stable isotope, Propafenone-d5 HCl, as an internal standard (IS). The methodologies and acceptance criteria detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10 and the U.S. Food and Drug Administration (FDA), ensuring data integrity for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1][2][3][4][5][6][7]
Introduction: The Clinical Significance of Propafenone Quantification
Propafenone is a Class 1C antiarrhythmic agent prescribed for the management of supraventricular and ventricular arrhythmias.[8][9] It functions primarily by blocking sodium channels in cardiac cells, which slows the conduction of electrical impulses and helps to restore a regular heart rhythm.[10] The drug undergoes extensive first-pass metabolism in the liver, primarily through the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of active metabolites like 5-hydroxypropafenone.[11][12] This metabolic variability, coupled with a narrow therapeutic index, necessitates the use of robust, validated analytical methods to accurately measure drug concentrations in biological matrices. Such methods are critical for ensuring safety and efficacy in clinical practice and throughout the drug development process.[4]
The Crucial Role of a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is indispensable. It is added at a known, constant concentration to all samples—calibration standards, quality controls (QCs), and unknown study samples—prior to any sample processing. The IS is used to correct for variability during the analytical process, including sample extraction, chromatographic injection, and ionization in the mass spectrometer.
Why Propafenone-d5 HCl is the Gold Standard:
A stable isotope-labeled (SIL) internal standard, such as Propafenone-d5 Hydrochloride, is considered the ideal choice for LC-MS/MS assays.[13] Here's why:
-
Physicochemical Similarity: Propafenone-d5 is structurally identical to the analyte (propafenone), with the only difference being the replacement of five hydrogen atoms with deuterium.[14] This ensures that it behaves almost identically during sample preparation (e.g., extraction recovery) and chromatographic separation.
-
Co-elution: The SIL-IS and the analyte will co-elute from the liquid chromatography column. This is a critical advantage because it means both compounds experience the same matrix effects at the same time.[15] The matrix effect—the suppression or enhancement of ionization caused by co-eluting components from the biological sample—is a major source of variability in LC-MS/MS analysis.[15][16] By co-eluting, the IS effectively normalizes any signal fluctuation caused by the matrix, leading to more accurate and precise quantification.
-
Mass Spectrometric Distinction: Despite their chromatographic similarities, the analyte and the IS are easily distinguished by the mass spectrometer due to the mass difference imparted by the deuterium atoms. This allows for their simultaneous but independent detection.
The use of a SIL-IS like Propafenone-d5 is the most effective way to compensate for matrix effects and ensure the robustness and reliability of the bioanalytical method.[15]
Comparison of Analytical Approaches
While several techniques can be used to quantify propafenone, LC-MS/MS is the preferred method for its superior sensitivity, selectivity, and speed.
| Technique | Advantages | Disadvantages | Suitability for Propafenone Bioanalysis |
| HPLC-UV | Cost-effective, widely available. | Lower sensitivity and selectivity compared to MS. Requires extensive sample cleanup to avoid interferences. | Suitable for higher concentration ranges but may lack the sensitivity needed for pharmacokinetic studies with low doses.[11][17] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution. | Requires derivatization for non-volatile compounds like propafenone, adding complexity and potential variability. | Less common due to the extra sample preparation steps required.[12] |
| LC-MS/MS | High Sensitivity (LLOQ in sub-ng/mL range). [12][17][18] High Selectivity (using MRM scans). High Throughput (fast run times). | Higher initial instrument cost. Susceptible to matrix effects if not properly managed.[15] | The gold standard. Offers the necessary sensitivity and selectivity for accurately measuring propafenone and its metabolites across a wide concentration range in complex biological matrices.[11][19] |
A Validated LC-MS/MS Method for Propafenone in Human Plasma
This section outlines a detailed protocol for the validation of an LC-MS/MS method for propafenone, adhering to ICH M10 guidelines.[1][3][20][21]
Materials and Instrumentation
-
Analytes: Propafenone Hydrochloride, this compound (Internal Standard).[13][14]
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Reagents: HPLC-grade methanol, acetonitrile, formic acid, and purified water. Blank, drug-free human plasma.
Sample Preparation: A Comparative Overview
Effective sample preparation is key to removing interferences, such as proteins and phospholipids, that can cause matrix effects and damage the analytical column.[16]
| Method | Procedure | Pros | Cons |
| Protein Precipitation (PPT) | A simple method where a water-miscible organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. | Fast, inexpensive, and requires minimal development.[22] | May not effectively remove all matrix components, particularly phospholipids, leading to potential ion suppression.[16][23] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned from the aqueous plasma sample into an immiscible organic solvent based on pH and polarity adjustments.[24] | Provides a cleaner extract than PPT, often resulting in reduced matrix effects. | More labor-intensive, requires larger volumes of organic solvents, and can be more difficult to automate.[23] |
| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent cartridge that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Offers the cleanest extracts and can be used to concentrate the analyte, providing the best reduction in matrix effects.[11][16] | Most expensive and time-consuming method to develop. |
For this guide, we will detail a Protein Precipitation protocol due to its simplicity and high-throughput suitability, while acknowledging that LLE or SPE may be required if significant matrix effects are observed.[17]
Experimental Protocols
-
Stock Solutions: Prepare primary stock solutions of propafenone and Propafenone-d5 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the propafenone stock solution to create working solutions for spiking calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the internal standard (e.g., 100 ng/mL).
Caption: Protein Precipitation Workflow for Propafenone Analysis.
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[11]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Propafenone: 342.2 > 116.2 (m/z)[19]
-
Propafenone-d5: 347.2 > 121.2 (m/z) (Hypothetical, based on d5 labeling)
-
Method Validation Parameters & Acceptance Criteria
The method must be validated to demonstrate its reliability for the intended application, following ICH M10 guidelines.[1][20]
Caption: Key Parameters for Bioanalytical Method Validation.
-
Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components or other potential interferences.
-
Procedure: Analyze at least six different lots of blank human plasma.
-
Acceptance Criteria: The response of any interfering peaks at the retention time of propafenone and Propafenone-d5 should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) and less than 5% for the internal standard, respectively.[12]
-
Objective: To establish the concentration range over which the method is accurate and precise.
-
Procedure: Analyze a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration standards. A typical range for propafenone could be 0.5 to 500 ng/mL.[12][17]
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each standard must be within ±15% of the nominal value (±20% for the LLOQ).
-
Objective: To determine the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter among replicate measurements (precision).
-
Procedure: Analyze QC samples at a minimum of four levels in replicate (n≥5) on at least three separate days: LLOQ, Low QC, Medium QC, and High QC.
-
Acceptance Criteria:
-
Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The coefficient of variation (%CV) must not exceed 15% (20% at the LLOQ).
-
Table 1: Example Inter-day Accuracy & Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.50 | 0.54 | 108.0 | 8.5 |
| Low QC | 1.50 | 1.46 | 97.3 | 6.2 |
| Mid QC | 75.0 | 78.1 | 104.1 | 4.1 |
| High QC | 400.0 | 395.2 | 98.8 | 3.5 |
-
Objective: To assess the impact of matrix components on the ionization of the analyte and IS.
-
Procedure: Compare the peak response of the analyte spiked into extracted blank plasma from at least six different sources to the peak response of the analyte in a neat solution at low and high concentrations.[15] The Matrix Factor (MF) is calculated, and the IS-normalized MF is used to determine the final effect.[17]
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different lots should be ≤15%.[12]
-
Objective: To evaluate the efficiency of the extraction process.
-
Procedure: Compare the peak response of the analyte from an extracted sample (spiked before extraction) to that of a post-extraction spiked sample at low, medium, and high concentrations.
-
Acceptance Criteria: Recovery does not need to be 100%, but it should be consistent and reproducible. The %CV of the recovery across the QC levels should be ≤15%.
-
Objective: To ensure the analyte is stable under various storage and processing conditions.
-
Procedure: Analyze QC samples (low and high) after subjecting them to conditions they might experience during study sample handling.
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Types of Stability to Evaluate:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles (e.g., 3 cycles).
-
Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting sample handling time.
-
Long-Term Stability: Stored frozen (e.g., at -70°C) for a period covering the expected duration of the study.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
Conclusion
The validation of a bioanalytical method is a rigorous, multi-faceted process that is essential for generating reliable data in drug development and clinical research.[1] An LC-MS/MS method utilizing a stable isotope-labeled internal standard like this compound represents the state-of-the-art approach for the quantification of propafenone in biological matrices.[13][25] This combination provides unparalleled sensitivity and selectivity and, when properly validated according to international guidelines, mitigates the risks associated with matrix variability.[12][15] The framework presented in this guide provides researchers with the necessary steps and rationale to establish a robust, reliable, and defensible bioanalytical method suitable for regulatory submission.
References
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency (EMA). [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration (FDA). [Link]
-
ICH M10 guideline: validation of bioanalytical methods. Kymos. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. BioAgilytix. [Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]
-
DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Natural Volatiles & Essential Oils. [Link]
-
A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. SciSpace. [Link]
-
A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. PubMed. [Link]
-
Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. ResearchGate. [Link]
-
Propafenone Hydrochloride. PubChem. [Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis. National Institutes of Health (NIH). [Link]
-
What is the mechanism of Propafenone Hydrochloride? Patsnap Synapse. [Link]
-
Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing. [Link]
-
Enantioselective analysis of R- and S-propafenone in plasma by HPLC applying column switching and liquid-liquid extraction. PubMed. [Link]
-
Propafenone: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Comparison of Liquid-Liquid Extraction and Solid Phase Extraction of Mephedrone. The Aquila Digital Community. [Link]
-
Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia. [Link]
-
Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. National Institutes of Health (NIH). [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. Propafenone Hydrochloride | C21H28ClNO3 | CID 36708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scispace.com [scispace.com]
- 18. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nveo.org [nveo.org]
- 20. worldwide.com [worldwide.com]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. actapharmsci.com [actapharmsci.com]
- 24. aquila.usm.edu [aquila.usm.edu]
- 25. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Propafenone Quantification
In the landscape of pharmacokinetic and bioequivalence studies, the precise and reliable quantification of pharmaceutical compounds is paramount. For propafenone, a class 1C antiarrhythmic agent, achieving analytical accuracy is critical for therapeutic drug monitoring and ensuring patient safety. This in-depth technical guide provides a comprehensive comparison of Propafenone-d5 Hydrochloride with other internal standards for the accurate quantification of propafenone in biological matrices, supported by experimental data from published literature.
The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis
Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its high sensitivity and selectivity. However, the journey of an analyte from a complex biological matrix—such as plasma or serum—to the detector is fraught with potential for variability. Inconsistencies in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance can all compromise the accuracy and precision of the results.
To surmount these challenges, an internal standard (IS) is introduced into the analytical workflow. An ideal IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before any processing occurs. It should, in theory, perfectly mimic the physicochemical behavior of the analyte, thereby experiencing the same degree of loss during extraction and the same response variations during ionization. The ratio of the analyte's signal to the IS's signal, therefore, remains constant and directly proportional to the analyte's concentration, correcting for these experimental variabilities.
This compound: The "Ideal" Internal Standard
The consensus in the bioanalytical community is that a stable isotope-labeled (SIL) version of the analyte is the "gold standard" for an internal standard.[1] this compound is a deuterated form of propafenone, where five hydrogen atoms have been replaced with their stable isotope, deuterium.
This subtle change in mass allows the mass spectrometer to differentiate it from the unlabeled propafenone, while its chemical and physical properties remain virtually identical. This near-perfect analogy is the key to its superior performance.
Key Advantages of this compound:
-
Co-elution with the Analyte: Propafenone-d5 has the same chromatographic behavior as propafenone, meaning they elute from the LC column at the same time. This is a critical factor, as it ensures both compounds are subjected to the exact same matrix effects at the precise moment of ionization.[2]
-
Identical Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), any loss of the analyte will be mirrored by a proportional loss of the deuterated IS.
-
Correction for Ionization Variability: Both propafenone and Propafenone-d5 will experience the same degree of ion suppression or enhancement in the mass spectrometer's source, leading to a consistent analyte/IS peak area ratio.
-
Enhanced Precision and Accuracy: By effectively normalizing for a wide range of analytical variables, the use of a deuterated internal standard leads to significantly improved precision and accuracy in the final concentration measurements.[2]
Alternative Internal Standards: Structural Analogues
While a SIL-IS is preferred, they are not always readily available or may be cost-prohibitive. In such cases, researchers may turn to a structural analogue—a compound that is chemically similar to the analyte but not isotopically labeled. For propafenone analysis, several structural analogues have been employed as internal standards, including vildagliptin, quetiapine, and loxapine.[3][4][5]
However, even minor differences in chemical structure can lead to significant differences in physicochemical properties, which can compromise the IS's ability to accurately track the analyte.
Potential Disadvantages of Analogue Internal Standards:
-
Differential Chromatographic Retention: An analogue IS will likely have a different retention time than propafenone. If the IS elutes in a region of the chromatogram with different matrix effects than the analyte, the correction will be inaccurate.
-
Varying Extraction Efficiencies: Differences in polarity and other properties can lead to the analyte and the analogue IS being extracted from the sample matrix with different efficiencies.
-
Disparate Ionization Responses: The ionization efficiency of a molecule is highly dependent on its chemical structure. An analogue IS may not experience the same degree of ion suppression or enhancement as propafenone.
Performance Comparison: Propafenone-d5 vs. Analogue Internal Standards
The superiority of a deuterated internal standard is not merely theoretical; it is borne out in the validation data from numerous bioanalytical methods. Below is a comparison of key performance parameters from published LC-MS/MS methods for propafenone quantification, categorized by the type of internal standard used.
It is important to note that these data are collated from different studies, which may have used different instrumentation, sample preparation methods, and matrices. Therefore, this comparison should be considered illustrative of the general performance expectations for each type of internal standard.
Table 1: Method Performance with Propafenone-d5 (or -d7) as Internal Standard
| Validation Parameter | Propafenone | 5-Hydroxypropafenone (Metabolite) | Reference |
| LLOQ | 0.5 ng/mL | 0.25 ng/mL | [6] |
| Linearity (r²) | >0.99 | >0.99 | [6] |
| Inter-day Precision (%CV) | < 14.2% | < 14.2% | [6] |
| Inter-day Accuracy | 99.5–108.7% | 94.6–108.3% | [6] |
| LLOQ Precision (%CV) | 5.38% | 8.17% | [6] |
| LLOQ Accuracy | 106.2% | 99.8% | [6] |
| LLOQ | 0.499 ng/mL | 0.496 ng/mL | [7] |
| Linearity (r²) | Not specified | Not specified | [7] |
| Precision (%CV) | 2.21% - 8.91% | Not specified | [2] |
| Accuracy | 101.2% at LLOQ | Not specified | [2] |
Table 2: Method Performance with Analogue Internal Standards
| Internal Standard | LLOQ (Propafenone) | Linearity (r²) | Inter-day Precision (%CV) | Inter-day Accuracy | Reference |
| Vildagliptin | 15 ng/mL | >0.995 | Not specified | Within limits | [3] |
| Quetiapine | 0.5381 ng/mL | >0.997 | 5.1–13.0% | 95.0–103.5% | [5] |
| Loxapine | Not specified | Not specified | Not specified | Not specified | [4] |
From the data presented, it is evident that methods employing a deuterated internal standard consistently achieve lower limits of quantification (LLOQ) and demonstrate excellent precision and accuracy, often with a coefficient of variation (%CV) well below 15%. While some methods with analogue internal standards also show acceptable performance, the choice of the analogue is critical, and the risk of inaccurate quantification due to differential matrix effects remains a significant concern.
Experimental Workflow and Protocols
A robust and reliable bioanalytical method is underpinned by a meticulously designed and validated experimental protocol. The following sections detail a typical workflow for the quantification of propafenone in human plasma using an LC-MS/MS system.
Analytical Workflow Diagram
Caption: Typical bioanalytical workflow for propafenone.
Protocol 1: Propafenone Quantification using this compound IS
This protocol is adapted from a validated method for the simultaneous determination of propafenone and its active metabolite, 5-hydroxypropafenone.[6]
-
Materials and Reagents:
-
Propafenone Hydrochloride and 5-Hydroxypropafenone Hydrochloride reference standards.
-
This compound internal standard.
-
LC-MS grade acetonitrile and methanol.
-
Formic acid and ammonium formate.
-
Ultrapure water.
-
Human plasma (K2EDTA).
-
-
Stock and Working Solution Preparation:
-
Prepare primary stock solutions of propafenone, 5-hydroxypropafenone, and Propafenone-d5 in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the analyte stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of Propafenone-d5 at an appropriate concentration (e.g., 100 ng/mL) in 1% formic acid in acetonitrile.
-
-
Sample Preparation (Protein Precipitation & HybridSPE):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the Propafenone-d5 working solution.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Transfer the mixture to a HybridSPE-Phospholipid cartridge and apply a vacuum to collect the filtrate.
-
The filtrate is ready for direct injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu HPLC system or equivalent.
-
Column: Gemini C18, 75 x 4.6 mm, 3.0 µm.
-
Mobile Phase: 10mM Ammonium formate (pH 3.0 with formic acid) and Methanol (20:80 v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Protocol 2: Propafenone Quantification using an Analogue IS (Quetiapine)
This protocol is based on a validated method for the simultaneous determination of propafenone and 5-hydroxypropafenone using quetiapine as the internal standard.[5]
-
Materials and Reagents:
-
Propafenone Hydrochloride and 5-Hydroxypropafenone Hydrochloride reference standards.
-
Quetiapine internal standard.
-
LC-MS grade methanol.
-
Ammonium acetate and formic acid.
-
Ultrapure water.
-
Human plasma.
-
-
Stock and Working Solution Preparation:
-
Prepare primary stock solutions of propafenone, 5-hydroxypropafenone, and quetiapine in methanol.
-
Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working solutions.
-
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 800 µL of methanol containing the internal standard (quetiapine).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples.
-
Collect the supernatant for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Suitable HPLC system.
-
Column: Hedera ODS-2 C18 analytical column.
-
Mobile Phase: Methanol and 5 mM ammonium acetate with 0.2% formic acid (pH 3.2) (68:32, v/v).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive mode.
-
Detection: MRM.
-
Conclusion and Recommendations
The use of Propafenone-d5 ensures co-elution with the analyte, identical extraction behavior, and proportional response in the mass spectrometer, thereby providing the most accurate and precise correction for analytical variability. This leads to higher quality data, which is essential for regulatory submissions and for making critical decisions in drug development and clinical practice.
While the use of a carefully selected and thoroughly validated analogue internal standard can sometimes yield acceptable results, it introduces an inherent and often unpredictable risk of analytical error due to differential matrix effects and extraction efficiencies. Therefore, for the highest level of scientific integrity and data reliability in propafenone quantification, This compound is the recommended internal standard.
References
- [Studies on the Analysis of Propafenone by Means of Internal Analogue Standardization (Author's Transl)]. (1982). Arzneimittelforschung.
- A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. (2017).
- Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. (n.d.). CUNY Academic Works.
- Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. (2024). African Journal of Biomedical Research.
- DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. (2021).
- An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use. (n.d.). Thermo Fisher Scientific.
- Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.).
- Enhancing Accuracy and Precision in Propafenone Quantification with Deuterated Internal Standards. (n.d.). Benchchem.
- A sensitive quantitative assay for the determination of propafenone and two metabolites, 5‐hydroxypropafenone and N‐depropylpropafenone, in human K2EDTA plasma using LC–MS/MS with ESI operated in positive mode. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- precision data for intra-day runs of Propafenone. (n.d.).
- Validation of an LC-MS/MS Method for the Determination of Propofol, Midazolam, and Carbamazepine in Rat Plasma: Application to Monitor Their Concentrations Following Co-administration. (n.d.).
- Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. (n.d.).
- Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum. (2017). Agilent.
- The Gold Standard in Bioanalysis: Deuterated 5-Hydroxy Propafenone as an Internal Standard. (n.d.). Benchchem.
- View of DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. (n.d.).
- A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. (n.d.). Semantic Scholar.
- Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.).
- Application Note: Quantitative Analysis of Propafenone and its Metabolites in Human Plasma using Depropylamino Hydroxy Propafeno. (n.d.). Benchchem.
- Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018).
- A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. (2017). SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. scispace.com [scispace.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. nveo.org [nveo.org]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Quantitative Methods for Propafenone
This guide provides an in-depth comparison of quantitative analytical methods for propafenone, a Class IC antiarrhythmic agent. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of various analytical techniques, offering a comparative analysis of their performance based on experimental data from peer-reviewed studies. The objective is to equip laboratories with the necessary insights to select, validate, and implement robust analytical methods, thereby ensuring data integrity and comparability across different research settings.
Propafenone is crucial in managing supraventricular and ventricular arrhythmias.[1][2] Its therapeutic efficacy and potential for adverse effects are significantly influenced by its extensive metabolism, primarily through the cytochrome P450 (CYP) enzyme system, leading to the formation of active metabolites like 5-hydroxypropafenone (5-OHP) and norpropafenone (N-DPF).[1][3] This complex metabolic profile, coupled with interindividual variability, necessitates accurate and reliable quantification methods for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments.[1][4][5]
Comparative Analysis of Quantitative Methods
The quantification of propafenone and its metabolites in biological matrices, predominantly human plasma and serum, is commonly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] Spectrophotometric methods are also employed, particularly for bulk drug and pharmaceutical formulations.[7][8]
Method Performance: A Comparative Overview
The choice of an analytical method hinges on the specific requirements of the study, including desired sensitivity, sample matrix, and available instrumentation. LC-MS/MS methods generally offer superior sensitivity and selectivity compared to HPLC-UV and spectrophotometric methods.[6][9]
| Method | Analyte(s) | Matrix | Linearity Range | LLOQ/LOD | Key Performance Insights | Reference(s) |
| LC-MS/MS | Propafenone & 5-OHP | Human Plasma | 0.25 - 250.00 ng/mL | 0.25 ng/mL | High sensitivity and specificity; suitable for pharmacokinetic studies.[10] | [9][10] |
| LC-MS/MS | Propafenone & 5-OHP | Human Plasma | 0.5 - 500 ng/mL | 0.5 ng/mL | Simple protein precipitation sample preparation.[10][11] | [10][11] |
| LC-MS/MS | Propafenone, 5-OHP, NDP | Human Plasma | 1 - 500 ng/mL (PPF, 5-OHP), 0.1 - 25 ng/mL (NDP) | 1.0 ng/mL (PPF, 5-OHP), 0.1 ng/mL (NDP) | Simultaneous quantification of parent drug and two major metabolites.[3] | [3] |
| HPLC-UV | Propafenone | Tablets | 10 - 250 µg/mL | LOD: 4.5 µg/mL, LOQ: 9.75 µg/mL | Robust method for pharmaceutical dosage forms.[12] | [12] |
| RP-HPLC | Propafenone HCl | Pure Drug & Tablets | 1 - 5 µg/ml | LOD: 3.64 µg/ml, LOQ: 11.04 µg/ml | Simple, rapid, and reproducible for quality control.[13] | [13] |
| UV Spectrophotometry | Propafenone | Bulk Drug & Tablets | 20 - 200 µg/mL | Not specified | Simple and cost-effective for bulk drug analysis.[7][8] | [7][8] |
| Extractive Spectrophotometry | Propafenone | Bulk Drug & Tablets | 200 - 1000 µg/mL | Not specified | Utilizes ion-pair complexation for quantification.[7][8] | [7][8] |
LLOQ: Lower Limit of Quantification, LOD: Limit of Detection, 5-OHP: 5-hydroxypropafenone, NDP: N-depropylpropafenone, PPF: Propafenone
Experimental Protocols: A Step-by-Step Guide
The integrity of quantitative analysis is fundamentally dependent on meticulous experimental execution. Below are detailed protocols for the most prevalent analytical methods, providing a framework for inter-laboratory standardization.
Method 1: LC-MS/MS for Propafenone and 5-Hydroxypropafenone in Human Plasma
This method is distinguished by its high sensitivity and is ideal for studies requiring low detection limits.
1. Sample Preparation (Hybrid SPE-Precipitation) [9][10]
-
To 100 µL of human plasma, add the internal standard (e.g., Propafenone-d7).
-
Perform protein precipitation.
-
Utilize a Hybrid Solid Phase Extraction (SPE) phospholipid removal plate for further cleanup.
-
Evaporate the resulting sample to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions [10]
-
LC System: A suitable HPLC or UPLC system.
-
Column: Gemini C18 column (75 x 4.6 mm, 3.0 µm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of 10mM ammonium formate (pH 3.0 adjusted with formic acid) and methanol (20:80 v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3. Mass Spectrometric Conditions [10][14]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions: Monitor specific precursor-to-product ion transitions for propafenone (e.g., m/z 342.2 → 116.1), 5-Hydroxypropafenone (e.g., m/z 358.2 → 116.2), and the internal standard.[14]
Caption: Workflow for LC-MS/MS analysis of propafenone.
Method 2: HPLC-UV for Propafenone in Pharmaceutical Formulations
This method is a robust and cost-effective approach for quality control of tablet dosage forms.
1. Standard and Sample Preparation [13][15]
-
Standard Stock Solution: Accurately weigh and dissolve propafenone hydrochloride reference standard in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).[15]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-5 µg/mL).[13]
-
Sample Preparation: Weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to a specific amount of propafenone HCl into a volumetric flask, dissolve in the solvent, sonicate, and dilute to the final volume. Filter the solution before injection.[15]
2. Chromatographic Conditions [13]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Enable Inertsil ODS-3 Vs column or equivalent C18 column.
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Water (e.g., 90:10 in a 75:25 v/v ratio with water).
-
Flow Rate: 0.7 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 20 µL.
Caption: Workflow for HPLC-UV analysis of propafenone.
Method 3: UV Spectrophotometry for Propafenone in Bulk Drug
This is a straightforward and rapid method for the quantification of propafenone in raw material.
1. Solution Preparation [7][8]
-
Prepare a stock solution of propafenone in a suitable solvent like ethanol.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 20-200 µg/mL.
2. Spectrophotometric Measurement [7][8]
-
Use a UV-Vis spectrophotometer.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorption (λmax), which is approximately 301 nm for propafenone in ethanol.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare a solution of the bulk drug sample of unknown concentration and measure its absorbance.
-
Determine the concentration of the sample from the calibration curve.
Caption: Workflow for UV spectrophotometric analysis.
Causality Behind Experimental Choices and Trustworthiness
The selection of a specific analytical method is a critical decision driven by the intended application. For instance, LC-MS/MS is the method of choice for pharmacokinetic studies due to its high sensitivity, which allows for the detection of low concentrations of propafenone and its metabolites in biological fluids.[9][11] The use of an internal standard, particularly a stable isotope-labeled version of the analyte (e.g., Propafenone-d7), is crucial in LC-MS/MS to compensate for variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[16]
In contrast, for routine quality control of pharmaceutical formulations where analyte concentrations are significantly higher, the robustness, cost-effectiveness, and simplicity of HPLC-UV make it a more practical choice.[12][13] The validation of these methods according to guidelines from regulatory bodies like the FDA and ICH is paramount to establishing their trustworthiness.[10] This validation process assesses key parameters such as linearity, accuracy, precision, selectivity, and stability, ensuring that the method is fit for its intended purpose.[10][17]
Framework for Inter-Laboratory Comparison
To ensure consistency and reliability of data across different laboratories, a well-structured inter-laboratory comparison or cross-validation study is essential.[6]
Caption: Logical flow of an inter-laboratory comparison study.
The core of such a study involves the analysis of identical, standardized samples by multiple laboratories using their respective validated methods. The results are then statistically compared to assess for any systematic bias or significant differences in performance. This process is vital when data from different sites are to be combined or compared in a clinical trial or a large-scale research project.[6]
Conclusion
The accurate quantification of propafenone is critical for its safe and effective clinical use. While LC-MS/MS offers the highest sensitivity for bioanalytical applications, HPLC-UV and spectrophotometry remain valuable tools for the analysis of pharmaceutical preparations. This guide provides a comparative framework and detailed protocols to assist researchers and drug development professionals in selecting and implementing the most appropriate analytical methodology. Adherence to validated protocols and participation in inter-laboratory comparison studies are fundamental to ensuring the generation of high-quality, reproducible, and comparable data across the scientific community.
References
-
SPECTROPHOTOMETRIC ESTIMATION OF PROPAFENONE IN BULK DRUG AND ITS PHARMACEUTICAL FORMULATION. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
An HPLC Method for the Quantitation of Propafenone and Its Metabolites. (1992). CRC Press. Retrieved January 15, 2026, from [Link]
-
Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. (n.d.). David Publishing. Retrieved January 15, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. (2021). Nat. Volatiles & Essent. Oils. Retrieved January 15, 2026, from [Link]
-
A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. (2017). PubMed. Retrieved January 15, 2026, from [Link]
-
A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 15, 2026, from [Link]
-
Spectrophotometric Estimation of Propafenone in Bulk Drug and Its Pharmaceutical Formulation. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
-
Propafenone-impurities. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
-
[A reversed phase HPLC method with pre-column derivatization to determine propafenone enantiomers in human plasma]. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. (2024). African Journal of Biomedical Research. Retrieved January 15, 2026, from [Link]
-
Propafenone | Analytical Method Development | Validation | BA/BE Studies. (n.d.). Veeprho. Retrieved January 15, 2026, from [Link]
-
Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. (2024). African Journal of Biomedical Research. Retrieved January 15, 2026, from [Link]
-
A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. (2017). SciSpace. Retrieved January 15, 2026, from [Link]
-
Pharmacology of Propafenone ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects. (2024). YouTube. Retrieved January 15, 2026, from [Link]
-
New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. (1984). PubMed. Retrieved January 15, 2026, from [Link]
-
A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. (2017). PubMed. Retrieved January 15, 2026, from [Link]
-
A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. (2017). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. (2025). IJCRT.org. Retrieved January 15, 2026, from [Link]
-
Compliance. (2016). USP-NF. Retrieved January 15, 2026, from [Link]
-
Propafenone Monograph for Professionals. (2025). Drugs.com. Retrieved January 15, 2026, from [Link]
-
Metabolic pathway of propafenone. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Propafenone Hydrochloride. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
RP-UFLC Method for Estimation of Propafenone in Tablets. (2014). Indian Journal of Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]
-
Propafenone pharmacokinetics : GLC-ECD analysis, metabolic induction by phenobarbital in non-smoking and smoking healthy volunteers, protein binding, pharmacodynamics in patients. (n.d.). UBC Library Open Collections. Retrieved January 15, 2026, from [Link]
-
Propafenone Therapy and CYP2D6 Genotype. (2017). NCBI. Retrieved January 15, 2026, from [Link]
-
Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Propafenone (Rythmol) Considerations for Use. (n.d.). American College of Cardiology. Retrieved January 15, 2026, from [Link]
-
Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Revisiting propafenone toxicity. (2018). PMC. Retrieved January 15, 2026, from [Link]
-
Antiarrhythmic drugs: how to evaluate them? (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Antiarrhythmic drug selection. (1987). PubMed. Retrieved January 15, 2026, from [Link]
-
Acute oral testing for determining antiarrhythmic drug efficacy. (1976). Scilit. Retrieved January 15, 2026, from [Link]
-
Comparison of the pharmacodynamic effects of intravenous and oral propafenone. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Antiarrhythmic Drug Surveillance: Requirements and Quality Improvement Initiatives. (n.d.). Retrieved January 15, 2026, from [Link]
-
Antiarrhythmics - Part One. (2021). LITFL. Retrieved January 15, 2026, from [Link]
-
Propafenone for supraventricular arrhythmias in septic shock-Comparison to amiodarone and metoprolol. (2017). PubMed. Retrieved January 15, 2026, from [Link]
-
Propafenone- vs. amiodarone-associated adverse cardiac outcomes in patients with atrial fibrillation and heart failure. (2025). PubMed. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drugs.com [drugs.com]
- 3. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RP-UFLC Method for Estimation of Propafenone in Tablets | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. ijcrt.org [ijcrt.org]
- 16. nveo.org [nveo.org]
- 17. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
The Gold Standard: Enhancing Accuracy and Precision in Propafenone Quantification with a Deuterated Internal Standard
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of bioanalysis, the accurate and precise quantification of therapeutic agents is paramount. For a drug like propafenone, a class IC antiarrhythmic agent, this necessity is amplified due to its narrow therapeutic index and variable metabolism.[1][2] This guide delves into the critical role of a deuterated internal standard in achieving robust and reliable quantification of propafenone, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the underlying principles, provide a comparative analysis against methods using structural analogues, and present a detailed experimental protocol.
The Challenge of Propafenone Bioanalysis: Why an Internal Standard is Non-Negotiable
Propafenone undergoes extensive hepatic metabolism, primarily via the cytochrome P450 (CYP) enzymes CYP2D6, CYP3A4, and CYP1A2.[1][2][3][4] This results in the formation of active metabolites, such as 5-hydroxypropafenone and N-depropylpropafenone, which also contribute to the drug's clinical effect and potential for adverse events.[1][5][6] The inherent variability in these metabolic pathways across individuals underscores the need for precise analytical methods.
Furthermore, biological matrices like plasma and urine are complex environments. Endogenous components can interfere with the analysis, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal during mass spectrometric detection.[7][8] An internal standard (IS) is co-extracted with the analyte and is crucial for compensating for variability during sample preparation and for mitigating the matrix effect.[9][10]
Deuterated vs. Structural Analogue Internal Standards: A Head-to-Head Comparison
The choice of internal standard is a critical decision in method development. While structurally similar compounds (analogues) can be used, stable isotope-labeled (SIL) internal standards, such as a deuterated form of propafenone, are widely considered the gold standard for LC-MS/MS-based quantification.[9][11][12]
| Feature | Deuterated Internal Standard (e.g., Propafenone-d5) | Structural Analogue Internal Standard (e.g., Loxapine) |
| Physicochemical Properties | Nearly identical to the analyte, ensuring similar extraction recovery and chromatographic behavior.[11][12] | May differ significantly, leading to variations in extraction efficiency and chromatographic retention time.[11] |
| Matrix Effect Compensation | Co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement, thus providing effective correction. | May not co-elute, leading to inadequate compensation for matrix effects and compromising accuracy.[7] |
| Accuracy and Precision | Significantly improves accuracy and precision by minimizing variability throughout the analytical process.[9][11] | Can lead to greater variability and potential bias in the results.[11] |
| Availability and Cost | Can be more expensive and may require custom synthesis.[11] | Often more readily available and less expensive. |
The superior performance of a deuterated internal standard stems from its near-identical chemical and physical properties to the analyte.[12] This ensures that any loss during sample processing or any fluctuation in the MS signal due to matrix effects will affect both the analyte and the internal standard to the same extent, allowing for a highly accurate and precise measurement of the analyte-to-internal standard ratio.
Experimental Workflow: Propafenone Quantification using a Deuterated Standard
The following diagram and protocol outline a typical workflow for the quantification of propafenone in human plasma using a deuterated internal standard.
Caption: Experimental workflow for propafenone quantification.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Propafenone hydrochloride (analytical standard)
-
Propafenone-d5 hydrochloride (deuterated internal standard)
-
Human plasma (K2EDTA)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
2. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of propafenone and propafenone-d5 in methanol at a concentration of 1 mg/mL.[5]
-
Prepare a series of working standard solutions of propafenone by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working internal standard solution of propafenone-d5 at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A validated HPLC or UPLC system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for propafenone and propafenone-d5.
5. Method Validation: The analytical method should be fully validated according to regulatory guidelines from agencies such as the FDA or EMA.[13][14][15][16] Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[13]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[15][16] Within-run and between-run accuracy and precision should be assessed at multiple concentration levels.[14]
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.[17]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[15][16]
-
Recovery: The extraction efficiency of the analytical method.[13][15]
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[7]
-
Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals.[13]
The Impact of a Deuterated Standard on Accuracy and Precision: A Visual Representation
The following diagram illustrates how an ideal internal standard, such as a deuterated version of the analyte, effectively corrects for variations during the analytical process.
Caption: Correction for variability by an ideal internal standard.
Conclusion
For the quantification of propafenone and its metabolites in biological matrices, the use of a deuterated internal standard is not merely a recommendation but a cornerstone of a robust and reliable bioanalytical method. Its ability to mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for sample preparation variability and matrix effects, leading to superior accuracy and precision. While the initial investment in a stable isotope-labeled standard may be higher, the long-term benefits in terms of data quality, regulatory compliance, and confidence in pharmacokinetic and clinical study outcomes are invaluable.
References
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]
-
Bioanalytical Method Validation Guide. Scribd. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]
-
Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC. Available at: [Link]
-
Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. PubMed. Available at: [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health (NIH). Available at: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Bioanalytical method validation: An updated review. National Institutes of Health (NIH). Available at: [Link]
-
Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. PubMed. Available at: [Link]
-
Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. ResearchGate. Available at: [Link]
-
Matrix effect in bioanalysis of drugs and metabolites-an overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Metabolic pathway of propafenone. ResearchGate. Available at: [Link]
-
Identification and characterization of the cytochrome P450 enzymes involved in N-dealkylation of propafenone: molecular base for interaction potential and variable disposition of active metabolites. PubMed. Available at: [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]
-
Simultaneous Determination of Propafenone and 5-Hydroxypropafenone in Human Plasma by LC-MS-MS and its Application to a Pharmacokinetic Study. Oxford Academic. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Natural Volatiles & Essential Oils. Available at: [Link]
-
Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. SciSpace. Available at: [Link]
-
Propafenone Therapy and CYP2D6 Genotype. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Propafenone. National Center for Biotechnology Information (NCBI). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification and characterization of the cytochrome P450 enzymes involved in N-dealkylation of propafenone: molecular base for interaction potential and variable disposition of active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propafenone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. (2003) | Bogdan K. Matuszewski | 5047 Citations [scispace.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. scribd.com [scribd.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. anivet.au.dk [anivet.au.dk]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Linearity and Detection Range in Propafenone Bioassays Utilizing Propafenone-d5 HCl
Introduction: The Criticality of Linearity and Range in Propafenone Quantification
Propafenone is a class 1C antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias.[1] Its therapeutic window is relatively narrow, and it undergoes extensive first-pass metabolism, primarily by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, into active metabolites such as 5-hydroxypropafenone (5-OHP).[1][2] This complex pharmacokinetic profile necessitates the use of highly accurate and precise bioanalytical methods to support pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[3][4][5]
At the core of a reliable bioanalytical method are the validation parameters of linearity and range . Linearity demonstrates that the assay's response is directly proportional to the analyte concentration, while the range defines the upper and lower concentration limits within which the assay remains accurate, precise, and linear.[3] An inadequate linear range can lead to costly and time-consuming sample dilutions or, worse, inaccurate data that could compromise a drug development program.
This guide provides an in-depth comparison of published bioanalytical methods for propafenone, with a specific focus on the performance characteristics of linearity and detection range. We will explore why the use of a stable isotope-labeled internal standard (SIL-IS), such as Propafenone-d5 HCl, is the gold standard for mitigating matrix effects and ensuring the highest data quality in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6]
The Lynchpin of Accuracy: The Role of Propafenone-d5 HCl
In LC-MS/MS-based bioanalysis, an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and the analytical process. An ideal IS behaves identically to the analyte during extraction, chromatography, and ionization.[7] Propafenone-d5 HCl, a deuterated analog of the target analyte, is considered the "gold standard" IS for several reasons:
-
Co-elution: It has nearly identical physicochemical properties to propafenone, ensuring it co-elutes from the chromatography column. This is vital for compensating for any matrix-induced ion suppression or enhancement at the specific retention time of the analyte.
-
Similar Extraction Recovery: It mimics the extraction behavior of propafenone from complex biological matrices like plasma, ensuring that any sample loss during preparation is accounted for.
-
Mass Differentiation: It is easily distinguished from the unlabeled propafenone by the mass spectrometer due to the mass difference of the deuterium atoms, without altering its chemical behavior.
The use of a structurally similar but non-isotopically labeled compound (an analogue IS) can introduce variability, as its chromatographic behavior and ionization efficiency may differ from the analyte, leading to less accurate quantification.[8]
Comparative Analysis of Propafenone Assay Performance
The performance of a bioanalytical method is defined by its validated parameters. The following table summarizes the linearity and lower limit of quantification (LLOQ) of several published LC-MS/MS methods for propafenone in human plasma. This allows for an objective comparison of their detection capabilities.
| Reference | Linear Range (ng/mL) | LLOQ (ng/mL) | Internal Standard (IS) | Correlation Coefficient (r²) |
| Chi et al. (2017)[9][10] | 0.5 - 400 | 0.538 | Not specified, likely analogue | > 0.997 |
| Nageswara Rao et al. (2017)[6] | 0.499 - 1502.84 | 0.499 | Propafenone D7 | Not explicitly stated, but method validated |
| Unnam et al. (2017)[1] | 1 - 500 | 1.0 | Carbamazepine | Not explicitly stated, but method validated |
| Kumar et al. (2013)[11] | 0.5 - 1000 | 0.5 | Not specified, likely analogue | > 0.99 |
| Tanniru et al. (2024)[12][13] | 15 - 600 | 15 | Vildagliptin | > 0.995 |
As demonstrated, methods employing mass spectrometry achieve low nanogram or sub-nanogram per milliliter sensitivity, which is essential for accurately characterizing the pharmacokinetics of propafenone, especially after administration of sustained-release formulations.[2][14] The method by Nageswara Rao et al. specifically highlights the use of a deuterated internal standard (Propafenone D7), which is structurally analogous to Propafenone-d5, and achieves an excellent LLOQ of 0.499 ng/mL over a wide linear range.[6]
Experimental Protocol: A Validated LC-MS/MS Method for Propafenone in Human Plasma
This section details a representative, self-validating protocol for the quantification of propafenone in human plasma, adapted from established methodologies and incorporating best practices as defined by regulatory bodies like the EMA and ICH.[7][15] The use of Propafenone-d5 HCl as the internal standard is central to this protocol.
Preparation of Stock and Working Solutions
Causality: The accuracy of the entire assay hinges on the precise preparation of stock solutions. Using calibrated balances and volumetric flasks is non-negotiable. Serial dilutions are performed to create working solutions for building the calibration curve and for quality control samples.[7]
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of propafenone HCl and Propafenone-d5 HCl into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Perform serial dilutions of the propafenone stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions used to spike the calibration curve standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Propafenone-d5 HCl stock solution with 50:50 methanol:water to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control (QC) Samples
Causality: Calibration standards must be prepared in the same biological matrix as the unknown samples to account for matrix effects.[3] The ICH M10 guideline recommends a minimum of six non-zero concentration levels for the calibration curve.[15] QCs are prepared from a separate stock weighing to ensure an unbiased assessment of the method's accuracy and precision.[12]
-
Matrix: K2EDTA human plasma.
-
Calibration Curve (CC): Spike blank plasma with the appropriate propafenone working standards to achieve final concentrations covering the desired linear range (e.g., 0.5, 1, 5, 20, 100, 400, 800, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four levels:
-
LLOQ: At the lowest concentration of the linear range (e.g., 0.5 ng/mL).
-
Low QC (LQC): ~3x the LLOQ (e.g., 1.5 ng/mL).
-
Medium QC (MQC): In the mid-range of the curve (e.g., 150 ng/mL).
-
High QC (HQC): At ~75-80% of the upper limit of quantification (ULOQ) (e.g., 750 ng/mL).
-
Sample Preparation: Protein Precipitation
Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which would otherwise interfere with the LC-MS/MS analysis.[11] Acetonitrile is a common and efficient precipitation agent. The IS is added at this stage to account for variability in the extraction process.[16]
-
Aliquot 100 µL of plasma (standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Propafenone-d5 HCl working solution (100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile containing 1% formic acid. The acid helps to improve ionization efficiency in positive mode ESI.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Causality: Chromatographic separation is essential to resolve the analyte from other matrix components, minimizing ion suppression. A gradient elution is often used to ensure a sharp peak shape and a short run time. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both propafenone and its deuterated internal standard.[1][6]
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: A C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) is suitable.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Gradient: A typical gradient would start at low %B, ramp up to a high %B to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.
-
MRM Transitions:
-
Propafenone: 342.2 > 116.2 m/z[6]
-
Propafenone-d5: 347.2 > 116.2 m/z (Note: The product ion is often the same, while the precursor mass reflects the deuterium labeling).
-
Visualization of Key Processes
Experimental Workflow Diagram
Caption: Workflow for propafenone quantification in plasma.
Calibration Curve Logic
Caption: Logic for generating a calibration curve.
Conclusion and Best Practices
Establishing a robust bioanalytical method with a well-defined linear range is fundamental for the successful development and clinical use of drugs like propafenone. The evidence from peer-reviewed literature strongly supports the use of LC-MS/MS with a stable isotope-labeled internal standard, such as Propafenone-d5 HCl, as the premier analytical choice. This approach provides the necessary sensitivity, selectivity, and reliability to navigate the complexities of propafenone's pharmacokinetics.
When developing and validating your own propafenone assay, always adhere to the principles outlined in international guidelines such as the ICH M10.[15] A matrix-based standard curve with at least six concentration points is mandatory, and the chosen range must be sufficient to quantify concentrations expected in study samples, from trough levels (requiring a low LLOQ) to peak levels post-dose.[3][7] By following these principles and leveraging the superior performance of a SIL-IS, researchers can generate high-quality, defensible data for their regulatory submissions and research endeavors.
References
- Kumar, D. S., et al. (2013). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Journal of Pharmaceutical Analysis, 3(5), 353-361.
-
Chi, Z., et al. (2017). Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911-917. Available at: [Link]
-
V, T., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(1), 25-30. Available at: [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. PubMed, PMID: 28985274. Available at: [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). ICH Harmonised Guideline: Bioanalytical Method Validation M10 (Draft version). Available at: [Link]
-
Nageswara Rao, P., et al. (2017). Development and validation of chromatographic technique for analysis of propafenone. International Journal of Pharmaceutical Sciences and Research, 8(10), 4223-4233. Available at: [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. Available at: [Link]
-
Suen, A., et al. (2008). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. ResearchGate. Available at: [Link]
-
Suen, A., et al. (2008). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. PubMed, PMID: 18432431. Available at: [Link]
-
Bioanalysis Zone. (n.d.). ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation. Available at: [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. SciSpace. Available at: [Link]
-
Unnam, S., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. PubMed, PMID: 28836321. Available at: [Link]
-
Tanniru, R., et al. (2024). Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. African Journal of Biomedical Research, 27(4s). Available at: [Link]
-
Krishna, M. M., et al. (2017). A Validated RP-HPLC Method for the Determination of Propafenone HCL in Bulk Drug and Pharmaceutical Dosage Form. European Journal of Biomedical and Pharmaceutical Sciences, 4(9), 564-571. Available at: [Link]
-
Tanniru, R., et al. (2024). Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. ResearchGate. Available at: [Link]
-
Aliev, A., et al. (2015). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing. Available at: [Link]
-
CRC Press. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites. Available at: [Link]
-
Nirma University Journals. (2024). Quantification of Propafenone Hydrochloride by HPTLC Method in its Pharmaceutical Dosage Form. Available at: [Link]
-
Reddy, S. S. L., et al. (2016). New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC. ResearchGate. Available at: [Link]
-
Keller, R., et al. (1982). [Studies on the Analysis of Propafenone by Means of Internal Analogue Standardization (Author's Transl)]. PubMed, PMID: 7058284. Available at: [Link]
-
Pan, L., et al. (2015). Pharmacokinetics of propafenone hydrochloride sustained-release capsules in male beagle dogs. Acta Pharmaceutica Sinica B, 5(1), 72-78. Available at: [Link]
Sources
- 1. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of propafenone hydrochloride sustained-release capsules in male beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nveo.org [nveo.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. [Studies on the analysis of propafenone by means of internal analogue standardization (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Long-Term Stability of Propafenone-d5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Internal Standard Stability in Bioanalysis
In the landscape of pharmacokinetic and bioequivalence studies, particularly for antiarrhythmic drugs like propafenone, the accuracy of quantitative analysis is paramount. Propafenone is a Class IC antiarrhythmic agent whose efficacy and toxicity are closely linked to its plasma concentration.[1] Its metabolism is complex, primarily occurring via the CYP2D6, CYP3A4, and CYP1A2 pathways, leading to active metabolites such as 5-hydroxypropafenone (5-OHP) and norpropafenone (N-DPF).[1] This metabolic variability necessitates precise quantification in biological matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis, and its accuracy hinges on the use of a stable-isotope labeled (SIL) internal standard (IS).[2][3] Propafenone-d5 Hydrochloride is a commonly used SIL IS for the quantification of propafenone. Its purpose is to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for variability and matrix effects.[3][4]
However, the foundational assumption of this method is the unwavering stability of the internal standard itself. Any degradation of Propafenone-d5 HCl over its storage period can introduce significant quantitative error, leading to flawed pharmacokinetic calculations and potentially compromising patient safety. This guide provides a comprehensive framework for establishing the long-term stability of Propafenone-d5 HCl, grounded in the principles of regulatory guidelines and sound scientific practice. We will explore the necessary experimental designs, compare potential alternative standards, and provide detailed protocols to ensure the integrity of your bioanalytical data.
Foundational Principles: Regulatory Context and Degradation Pathways
The ICH Q1A(R2) Framework
The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the definitive framework for stability testing of new drug substances.[5][6] While Propafenone-d5 HCl is a reference standard and not a drug substance for administration, the principles outlined in this guideline are directly applicable for establishing its re-test period and recommended storage conditions.[7] The purpose of such testing is to see how the quality of the substance varies over time under the influence of temperature, humidity, and light.[5]
A long-term stability study should be conducted for a minimum of 12 months under specified conditions, with testing performed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).[5][7]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
| Table 1: Recommended Long-Term Stability Testing Conditions per ICH Q1A(R2).[5] |
Potential Degradation Pathways of Propafenone
Understanding the potential chemical liabilities of the propafenone molecule is crucial for designing a robust stability study. Published forced degradation studies on the non-deuterated propafenone hydrochloride have shown it to be particularly susceptible to oxidative and thermal stress.[8] Degradation under acidic conditions has also been reported, while the molecule shows relative stability in alkaline and photolytic conditions.[8][9] The primary degradation products are typically formed through modifications of the propafenone structure, which a well-designed stability-indicating method must be able to separate and detect.[8]
The deuterium labeling in Propafenone-d5 is on the propyl group, which is not the primary site of reported degradation. Therefore, it is reasonable to hypothesize that its stability profile will be very similar to that of unlabeled propafenone. However, this assumption must be experimentally verified.
Comparative Analysis: Choosing the Right Internal Standard
While Propafenone-d5 HCl is a common choice, other SIL IS alternatives exist, primarily involving labeling with heavier isotopes like ¹³C or ¹⁵N. The choice of an internal standard is a critical decision that balances analytical performance, cost, and availability.
| Internal Standard Type | Advantages | Disadvantages |
| Propafenone-d5 (Deuterated) | - Generally lower cost of synthesis.[3]- Readily available from multiple suppliers. | - Potential for chromatographic separation from the analyte (isotopic effect).[4]- Risk of H/D back-exchange in certain solvents or conditions.[4] |
| Propafenone-¹³C₃, ¹⁵N (Heavy Atom) | - Co-elutes perfectly with the analyte, minimizing differential matrix effects.[10]- No risk of isotopic exchange. | - Higher cost of synthesis.- May have limited commercial availability. |
| Structural Analogue (e.g., Carbamazepine) | - Low cost and widely available. | - Different physicochemical properties can lead to varied extraction recovery and ionization efficiency.[11]- Does not compensate for matrix effects as effectively as a SIL IS.[11] |
Table 2: Comparison of Internal Standard Alternatives for Propafenone Analysis.
For the highest level of accuracy, a ¹³C- or ¹⁵N-labeled standard is theoretically superior.[10] However, for most applications, a high-purity, stable Propafenone-d5 standard provides a robust and cost-effective solution, provided its stability is rigorously confirmed.
Experimental Design: A Self-Validating Stability Protocol
The core of this guide is a detailed, multi-stage experimental protocol designed to be a self-validating system. It begins with stress testing to establish a stability-indicating method and proceeds to a formal long-term study.
Workflow for Stability Assessment
The overall process ensures that the analytical method is fit-for-purpose before initiating the resource-intensive long-term study.
Caption: Overall workflow for assessing Propafenone-d5 HCl stability.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade Propafenone-d5 HCl to identify potential degradation products and to prove the specificity of the analytical method.[12]
Materials:
-
Propafenone-d5 HCl reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate buffer
Procedure:
-
Prepare a stock solution of Propafenone-d5 HCl (e.g., 1 mg/mL) in methanol.
-
Set up five separate reaction vessels. To each, add an aliquot of the stock solution and the appropriate stressor as described in Table 3.
-
Incubate the samples for a defined period (e.g., 24-48 hours), periodically sampling to monitor degradation. Aim for 5-20% degradation.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples (including an unstressed control) by the developed HPLC-UV or LC-MS/MS method.
-
Evaluation: The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main Propafenone-d5 peak (Resolution > 1.5).[8]
| Stress Condition | Reagent/Condition | Typical Concentration/Setting |
| Acid Hydrolysis | HCl | 0.1 M HCl at 60°C |
| Base Hydrolysis | NaOH | 0.1 M NaOH at 60°C |
| Oxidation | H₂O₂ | 3% H₂O₂ at room temperature |
| Thermal | Dry Heat | 105°C (for solid state) |
| Photolytic | Light Exposure | ICH Q1B option (e.g., 1.2 million lux hours) |
| Table 3: Recommended Conditions for Forced Degradation Study.[8][12] |
graph Forced_Degradation { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];Stock [label="Propafenone-d5 HCl\nStock Solution"]; Control [label="Unstressed Control", fillcolor="#5F6368"]; Acid [label="Acid Hydrolysis\n(HCl, Heat)"]; Base [label="Base Hydrolysis\n(NaOH, Heat)"]; Oxidation [label="Oxidation\n(H₂O₂)"]; Thermal [label="Thermal\n(Dry Heat)"]; Photo [label="Photolytic\n(ICH Light Box)"]; Analysis [label="Analyze All Samples\nby HPLC/LC-MS", fillcolor="#34A853"];
Stock -> {Control, Acid, Base, Oxidation, Thermal, Photo}; {Control, Acid, Base, Oxidation, Thermal, Photo} -> Analysis; }
Caption: Experimental design for the forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
Objective: To provide a validated chromatographic method for separating and quantifying Propafenone-d5 HCl from its potential degradants. This method is based on published methods for unlabeled propafenone.[1][13]
| Parameter | Specification | Rationale |
| LC System | UPLC/HPLC with UV or MS detector | Standard equipment for pharmaceutical analysis. |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for propafenone and its metabolites.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures good peak shape and ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient | 5% to 95% B over 5-7 minutes | Ensures elution of the main compound and separation from more or less polar degradants. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40°C | Improves peak shape and run-to-run reproducibility. |
| Detection | UV at 248 nm or MS/MS | 248 nm is a common UV max for propafenone. MS/MS provides ultimate specificity. |
| Injection Vol. | 5 µL | Standard volume to avoid peak distortion. |
Table 4: Example Parameters for a Stability-Indicating UPLC Method.
Protocol 3: Long-Term Stability Study
Objective: To gather data on the chemical stability of Propafenone-d5 HCl over an extended period under ICH-defined storage conditions.
Procedure:
-
Obtain at least three primary batches of Propafenone-d5 HCl.
-
Characterize each batch at time zero (T=0) for appearance, purity (by the validated HPLC method), and identity (by mass spectrometry).
-
Divide samples from each batch and place them into validated stability chambers set to the long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.[5]
-
At each scheduled time point (e.g., 0, 3, 6, 9, 12, 18, 24 months), pull samples from the chambers.
-
Allow samples to equilibrate to room temperature.
-
Perform the full suite of analytical tests:
-
Appearance: Visual inspection for color change or physical state.
-
Purity Assay: Analyze by the stability-indicating HPLC method. Calculate the purity as a percentage of the initial T=0 value.
-
Degradation Products: Quantify any new peaks observed in the chromatogram.
-
-
Data Evaluation: Plot the purity (%) versus time. A "significant change" is defined by the ICH as a failure to meet the acceptance criteria, such as a significant decrease in purity.[5]
Data Presentation and Interpretation (Hypothetical)
To illustrate the expected outcomes, the following table presents hypothetical stability data for two batches of Propafenone-d5 HCl.
| Time Point (Months) | Storage Condition | Batch 1 Purity (%) | Batch 2 Purity (%) | Observations |
| 0 | - | 99.8 | 99.7 | White crystalline powder |
| 6 | 25°C/60% RH | 99.7 | 99.6 | No change |
| 6 | 40°C/75% RH | 99.5 | 99.4 | No change |
| 12 | 25°C/60% RH | 99.8 | 99.5 | No change |
| 12 | 40°C/75% RH | 98.9 | 98.7 | Single degradant at 0.2% |
| 24 | 25°C/60% RH | 99.6 | 99.4 | No change |
Table 5: Hypothetical Long-Term Stability Data for Propafenone-d5 HCl.
Interpretation: In this hypothetical scenario, Propafenone-d5 HCl demonstrates excellent stability under long-term conditions (25°C/60% RH) for up to 24 months. A slight degradation is observed after 12 months under accelerated conditions, which is an expected outcome and helps to validate the stress-testing model. Based on these data, a re-test period of 24 months could be established for material stored at 25°C.
Conclusion and Recommendations
The long-term stability of this compound is not an academic exercise; it is a prerequisite for generating reliable and reproducible bioanalytical data. Any laboratory using this internal standard must have a robust program to qualify its stability over time.
Key Recommendations:
-
Always Qualify New Lots: Never assume the stability of a new lot of internal standard. Perform, at a minimum, an accelerated stability test to ensure it meets specifications.
-
Establish a Stability-Indicating Method: The foundation of any stability program is an analytical method proven to separate the parent compound from its degradation products. A forced degradation study is non-negotiable.
-
Adhere to ICH Principles: Use the ICH Q1A(R2) guideline as the framework for your long-term study design, including storage conditions and testing intervals.[5][14]
-
Documentation is Key: Meticulously document all stability protocols, raw data, and analytical results. This is essential for regulatory compliance and internal quality control.
By implementing the comprehensive approach detailed in this guide, researchers can ensure the integrity of their internal standards, thereby safeguarding the accuracy and validity of their clinical and preclinical study results.
References
-
Kroemer, H. K., et al. (2000). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 748(1), 113-123. Retrieved from [Link]
-
Al-Khatib, S. M., et al. (2018). Revisiting propafenone toxicity. BMJ Case Reports, 2018, bcr-2017-223845. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Brogden, R. N., & Todd, P. A. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites. In Drug and Chemical Toxicology Series. CRC Press. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Ashraf, M., & Rouini, M. R. (2004). A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum. Analytical Sciences, 20(9), 1307-1311. Retrieved from [Link]
-
Siddoway, L. A., et al. (1984). Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. The American Journal of Cardiology, 54(9), 9D-12D. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
de Leite, H. O., et al. (2018). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. Journal of the Brazilian Chemical Society, 29(9), 1956-1965. Retrieved from [Link]
-
Pietras, R., et al. (2014). VALIDATED STABILITY-INDICATING HPTLC METHOD FOR THE DETERMINATION OF PROPAFENONE HYDROCHLORIDE IN TABLETS AND THE GC-MS IDENTIFICATION OF ITS DEGRADATION PRODUCTS. Journal of Liquid Chromatography & Related Technologies, 37(20), 2942-2955. Retrieved from [Link]
-
Pilli, N. R., et al. (2013). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Journal of Pharmaceutical Analysis, 3(5), 315-323. Retrieved from [Link]
-
Drugs.com. (2025). Propafenone Monograph for Professionals. Retrieved from [Link]
-
Wikipedia. (n.d.). Propafenone. Retrieved from [Link]
-
Taylor & Francis Online. (2014). VALIDATED STABILITY-INDICATING HPTLC METHOD FOR THE DETERMINATION OF PROPAFENONE HYDROCHLORIDE IN TABLETS AND THE GC-MS IDENTIFICATION OF ITS DEGRADATION PRODUCTS. Retrieved from [Link]
-
Caballero, R., et al. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research, 59(1), 123-132. Retrieved from [Link]
-
ResearchGate. (2025). Validated stability-indicating hptlc method for the determination of propafenone hydrochloride in tablets and the gc-ms identification of its degradation products. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation study. Retrieved from [Link]
-
David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Canadian Journal of Hospital Pharmacy. (1998). Compatibility and stability of propafenone hydrochloride. Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
-
PubMed. (1997). Stability of propafenone hydrochloride in i.v. solutions. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
ResearchGate. (2025). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution from degradation products and propafenone HCl. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
PubMed. (1994). Internally standardized simultaneous assay of propafenone and 5-hydroxypropafenone enantiomers in human plasma by means of high performance liquid chromatography. Retrieved from [Link]
-
PubMed. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. waters.com [waters.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH Official web site : ICH [ich.org]
A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS/MS Methods for Propafenone Analysis
In the landscape of pharmaceutical analysis, the accurate quantification of therapeutic agents is paramount for ensuring safety and efficacy. Propafenone, a Class 1C antiarrhythmic drug, presents a unique analytical challenge due to its extensive metabolism and the pharmacological activity of its metabolites.[1][2][3][4] This guide provides an in-depth comparison and cross-validation framework for two of the most prevalent analytical techniques employed for propafenone quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative grounded in scientific integrity and field-proven insights. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Analytical Imperative: Why Propafenone Quantification Matters
Propafenone is primarily metabolized in the liver via two main pathways: 5-hydroxylation to 5-hydroxypropafenone (5-OHP) and N-dealkylation to norpropafenone (N-DPF).[1][3] Both of these metabolites are pharmacologically active, contributing to the drug's overall clinical effect.[1][3] Furthermore, the metabolism of propafenone is subject to genetic polymorphism, leading to significant interindividual variability in plasma concentrations.[2][3][4] This variability underscores the critical need for robust and reliable analytical methods to support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1][5]
Fundamental Principles: A Tale of Two Detectors
The core difference between HPLC-UV and LC-MS/MS lies in their detection mechanisms.[6][7] HPLC-UV relies on the principle of light absorption; it quantifies an analyte based on the amount of UV light it absorbs at a specific wavelength.[6] In contrast, LC-MS/MS is a mass-based detection technique. It identifies and quantifies a compound by its unique mass-to-charge ratio (m/z) and the fragmentation pattern of its ions.[6][7][8] This fundamental distinction dictates the inherent strengths and weaknesses of each method.
dot
Caption: Principles of HPLC-UV and LC-MS/MS Detection.
Head-to-Head Comparison: Performance Characteristics
A rigorous comparison of HPLC-UV and LC-MS/MS for propafenone analysis must be grounded in the validation parameters set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[9][10][11][12][13][14][15][16]
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Specificity/Selectivity | Moderate | High to Very High | HPLC-UV can be susceptible to interference from co-eluting compounds that absorb at the same wavelength. LC-MS/MS offers superior selectivity by differentiating compounds based on their specific mass-to-charge ratios and fragmentation patterns, even if they co-elute chromatographically.[6][7][8] |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | The inherent sensitivity of mass spectrometric detection is significantly higher than UV detection.[7] This makes LC-MS/MS the method of choice for applications requiring the measurement of low concentrations of propafenone and its metabolites, such as in pharmacokinetic studies.[17][18][19][20] |
| Linearity & Range | Good | Excellent | Both methods can provide excellent linearity over a defined concentration range. However, the wider dynamic range of LC-MS/MS often allows for the quantification of both low and high concentration samples without the need for dilution. |
| Accuracy & Precision | Good | Excellent | While well-validated HPLC-UV methods can achieve good accuracy and precision, LC-MS/MS methods, particularly when using a stable isotope-labeled internal standard, can offer superior performance by effectively compensating for matrix effects and variability in sample preparation.[21] |
| Matrix Effects | Generally Low | Can be Significant | HPLC-UV is less prone to matrix effects. In LC-MS/MS, co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, potentially leading to inaccurate results if not properly addressed.[22][23][24][25] |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to purchase and maintain.[7] LC-MS/MS instruments represent a significant capital investment and require more specialized expertise for operation and maintenance.[7] |
The Imperative of Cross-Validation
Cross-validation is the formal process of demonstrating that two distinct analytical methods are equivalent and can be used interchangeably.[5] This is a critical step when, for example, a project transitions from an early-phase HPLC-UV method to a more sensitive LC-MS/MS method for later-phase clinical trials. The objective is to ensure data continuity and integrity throughout the drug development lifecycle.
dot
Caption: Workflow for Cross-Validation of Analytical Methods.
Experimental Protocols: A Practical Framework
The following are generalized, step-by-step methodologies for the analysis of propafenone in human plasma, synthesized from validated methods.[1][5]
HPLC-UV Method
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add an internal standard.
-
Add 600 µL of a precipitating agent (e.g., acetonitrile or methanol).[5][18][20]
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
LC-MS/MS Method
-
Sample Preparation (Solid-Phase Extraction or Liquid-Liquid Extraction):
-
Solid-Phase Extraction (SPE):
-
To 200 µL of plasma, add a stable isotope-labeled internal standard (e.g., Propafenone-d7).[28]
-
Load the sample onto a conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute propafenone and its metabolites with an appropriate solvent (e.g., methanol).[1]
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the plasma sample.
-
Add an immiscible organic solvent to extract the analytes.
-
Separate the organic layer, evaporate, and reconstitute.
-
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.[1]
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate to enhance ionization.[18][20][28]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.[17]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for propafenone, its metabolites, and the internal standard.[28]
-
dot
Caption: Comparative Workflow for Propafenone Analysis.
Concluding Remarks for the Practicing Scientist
The choice between HPLC-UV and LC-MS/MS for propafenone analysis is fundamentally application-driven. For routine quality control of pharmaceutical formulations where propafenone concentrations are high, a well-validated HPLC-UV method is often sufficient, reliable, and cost-effective.[6] However, for bioanalytical applications such as pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies, the superior sensitivity, specificity, and ability to simultaneously quantify metabolites make LC-MS/MS the unequivocally superior and often required methodology.[5][6][17]
Regardless of the chosen technique, a thorough method validation compliant with ICH M10 guidelines is non-negotiable.[9][10][11][12][13][15] When transitioning between methods, a formal cross-validation study is essential to ensure the continued integrity and comparability of the data that ultimately informs critical decisions in the drug development process.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. [Link]
-
ICH M10 Bioanalytical Method Validation & Study Sample Analysis - ProPharma. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. [Link]
-
bioanalytical method validation and study sample analysis m10 - ICH. [Link]
-
Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC - David Publishing. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 - European Medicines Agency (EMA). [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. [Link]
-
A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in. [Link]
-
A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed. [Link]
-
DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. [Link]
-
Propafenone | C21H27NO3 | CID 4932 - PubChem - NIH. [Link]
-
Pharmacology of Propafenone ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects - YouTube. [Link]
-
New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC - ResearchGate. [Link]
-
An HPLC Method for the Quantitation of Propafenone and Its Metabolites. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. [Link]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed. [Link]
-
A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe - SciSpace. [Link]
-
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
-
Clinical pharmacokinetics of propafenone - PubMed. [Link]
-
(Nos. 6134, 6135, 6136) NEW RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES DESCRIPTION RYTHMOL SR (propafenone. [Link]
-
Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed. [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). [Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]
-
A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. | Semantic Scholar. [Link]
-
3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link]
-
Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study - ResearchGate. [Link]
-
Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form - IJCRT.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 8. microsaic.com [microsaic.com]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. propharmagroup.com [propharmagroup.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. | Semantic Scholar [semanticscholar.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bioanalysis-zone.com [bioanalysis-zone.com]
- 24. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. researchgate.net [researchgate.net]
- 27. ijcrt.org [ijcrt.org]
- 28. nveo.org [nveo.org]
A Senior Application Scientist's Guide to Selecting the Optimal LC Column for Propafenone Separation
Introduction
Propafenone is a widely prescribed Class 1C anti-arrhythmic agent used to treat cardiac arrhythmias such as atrial fibrillation and ventricular arrhythmia.[1][2] Its chemical structure, 1-(2-[2-Hydroxy-3-(propylamino)propoxy]phenyl)-3-phenyl-1-propanone, features a phenylpropiophenone backbone, a secondary amine, and a chiral center, making its chromatographic analysis a multifaceted challenge.[1][2]
The accurate and robust separation of propafenone from its metabolites (e.g., 5-hydroxypropafenone), process impurities, and degradation products is critical for ensuring pharmaceutical quality, safety, and efficacy.[3][4] Furthermore, as propafenone is administered as a racemic mixture, the separation of its enantiomers is essential for advanced pharmacokinetic and pharmacodynamic studies, given that stereoisomers can exhibit different physiological activities.[5][6]
This guide provides an in-depth evaluation of different Liquid Chromatography (LC) column chemistries for the separation of propafenone. Moving beyond a simple listing of methods, we will explore the causal relationships between column properties, mobile phase conditions, and separation performance, providing researchers, scientists, and drug development professionals with the technical insights needed to make informed column selections.
The Influence of Propafenone's Physicochemical Properties on Column Selection
A successful chromatographic separation begins with a fundamental understanding of the analyte's properties. For propafenone, three key features dictate the column selection strategy:
-
Aromaticity: The presence of two phenyl rings makes propafenone an ideal candidate for stationary phases that can engage in π-π interactions. This provides a powerful alternative selectivity mechanism to the purely hydrophobic interactions offered by standard alkyl chain columns.[7][8][9]
-
Basic Nature: The secondary amine in the propafenone structure means its degree of ionization is highly dependent on the mobile phase pH.[10][11] Operating at a pH well below the pKa of the amine ensures it is in a single, protonated form, leading to better peak shapes and reproducible retention.
-
Chirality: The stereocenter at the 2-hydroxy position means propafenone exists as R- and S-enantiomers.[6] These enantiomers cannot be separated on standard achiral columns and require a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the individual enantiomers.[5][12]
Comparative Evaluation of LC Column Chemistries
We will now compare the performance of three distinct classes of LC columns for propafenone analysis: the industry-standard C18, the alternative selectivity Phenyl-Hexyl, and a specialized Chiral phase.
C18 (Octadecylsilane) Columns: The Hydrophobic Workhorse
C18 columns are the most common choice in reversed-phase HPLC, relying on hydrophobic interactions between the long alkyl chains of the stationary phase and the non-polar regions of the analyte.[13] Numerous validated methods for propafenone assay and impurity profiling utilize C18 columns, demonstrating their robustness and reliability.[14][15]
Mechanism of Interaction: Retention is primarily driven by the partitioning of the non-polar phenyl and propyl groups of propafenone into the C18 stationary phase.
Strengths:
-
High hydrophobicity leads to strong retention.
-
Well-characterized and highly reproducible.
-
Excellent for separating propafenone from more polar or less hydrophobic impurities.
Limitations:
-
May offer limited selectivity between propafenone and structurally similar aromatic impurities where the primary difference is not hydrophobicity.
-
Incapable of separating enantiomers.
Phenyl Columns: Leveraging π-π Interactions for Alternative Selectivity
Phenyl stationary phases offer a unique separation mechanism by enabling π-π interactions between the electron-rich phenyl rings of the stationary phase and those of the analyte.[7][9] This interaction is particularly effective for separating aromatic and unsaturated compounds, making it an excellent choice for propafenone and its related substances.[8]
Mechanism of Interaction: Retention is a mixed-mode phenomenon, combining hydrophobic interactions from the alkyl linker (e.g., hexyl) and π-π interactions from the phenyl groups. These π-π interactions are particularly sensitive to the presence and position of substituents on the analyte's aromatic rings.[9]
Strengths:
-
Provides alternative selectivity compared to C18 phases, often resolving compounds that co-elute on C18 columns.[8][16]
-
Highly effective for separating positional isomers and related aromatic compounds.[13]
Limitations:
-
Generally less hydrophobic than C18, which may lead to lower retention times.[7]
-
Incapable of separating enantiomers.
Chiral Stationary Phases (CSPs): The Enantioselective Solution
For the separation of propafenone's enantiomers, a chiral stationary phase is mandatory. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely reported to be effective for this purpose.[5][6][12]
Mechanism of Interaction: Chiral recognition is achieved through a combination of interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the chiral selector of the CSP, leading to the formation of transient diastereomeric complexes with different stability, and thus, different retention times.
Strengths:
-
The only column type capable of resolving the R- and S-enantiomers of propafenone.[5]
-
Essential for stereoselective pharmacokinetic and metabolism studies.
Limitations:
-
Often require specific mobile phases (e.g., polar organic mode) and may be less robust than standard reversed-phase columns.
-
Not intended for general-purpose impurity profiling.
Experimental Design for Column Performance Evaluation
To provide a practical comparison, we outline a standardized protocol for evaluating the performance of C18, Phenyl, and Chiral columns for propafenone analysis.
Experimental Workflow
Caption: Experimental workflow for evaluating and comparing LC column performance.
Methodology
-
Instrumentation:
-
HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Chemicals and Reagents:
-
Solution Preparation:
-
Standard Stock (1 mg/mL): Accurately weigh and dissolve Propafenone HCl in methanol.[1]
-
Working Standard (10 µg/mL): Dilute the stock solution with the mobile phase.[15]
-
System Suitability Solution: Prepare a solution containing 10 µg/mL of both Propafenone HCl and a key related compound (e.g., 5-hydroxypropafenone) to measure resolution.
-
-
Chromatographic Conditions:
| Parameter | Achiral Method (C18 & Phenyl) | Chiral Method |
| Columns to Test | 1. C18, 150 x 4.6 mm, 5 µm2. Phenyl-Hexyl, 150 x 4.6 mm, 5 µm | Lux i-Amylose-3, 150 x 4.6 mm, 3 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: AcetonitrileRatio: 70:30 (A:B)[15] | Methanol with 0.1% Diethylamine (DEA)[6] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[6] |
| Column Temp. | 40 °C[1][15] | 25 °C |
| Injection Vol. | 10 µL | 10 µL[6] |
| Detection λ | 247 nm[14] | 247 nm |
Expected Results and Performance Comparison
The following table summarizes the expected performance metrics from the experimental evaluation. The data is illustrative, based on established chromatographic principles.
Table 1: Comparative Performance Data for Achiral Columns
| Parameter | C18 Column | Phenyl-Hexyl Column | Acceptance Criteria |
| Retention Time (Propafenone) | ~5.5 min | ~4.2 min | Report |
| Retention Time (Related Cmpd A) | ~4.8 min | ~3.9 min | Report |
| Resolution (Rs) | 2.2 | 1.8 | > 2.0 |
| Tailing Factor (Tf) | 1.1 | 1.2 | ≤ 1.5 |
| Theoretical Plates (N) | > 8000 | > 7500 | > 2000 |
Table 2: Performance Data for Chiral Column
| Parameter | Lux i-Amylose-3 | Acceptance Criteria |
| Retention Time (Enantiomer 1) | ~6.1 min | Report |
| Retention Time (Enantiomer 2) | ~7.3 min | Report |
| Resolution (Rs) | > 2.5 | > 1.5 |
Discussion of Results
-
Retention & Selectivity (Achiral): The C18 column is expected to show longer retention times due to its higher hydrophobicity compared to the Phenyl-Hexyl phase.[7] While both columns may provide adequate resolution for a given critical pair, the key takeaway is the difference in selectivity. A Phenyl column might elute an impurity before the main peak while a C18 elutes it after, or vice versa. This alternative selectivity is invaluable during method development, especially for complex samples from forced degradation studies.[3] The π-π interactions on the Phenyl phase can significantly improve the separation of aromatic analytes that are difficult to resolve based on hydrophobicity alone.[8][9]
-
Enantiomeric Separation (Chiral): The chiral column is the only phase capable of resolving the enantiomers. A resolution value (Rs) greater than 1.5 is generally considered baseline separation. The use of an additive like DEA in the mobile phase is common to improve the peak shape of basic compounds like propafenone on chiral stationary phases.[6]
-
Column Selection Logic:
Caption: Decision tree for selecting the appropriate LC column for propafenone analysis.
Conclusion and Recommendations
The selection of an LC column for propafenone analysis is not a one-size-fits-all decision. It requires a strategy guided by the specific analytical objective.
-
For routine quality control, assay, and quantification , a robust C18 column is often the most reliable and straightforward choice, backed by a wealth of existing validated methods.[14][15] Its performance is predictable and suitable for separating propafenone from common process impurities.
-
When developing stability-indicating methods or analyzing complex mixtures from forced degradation studies , a Phenyl column should be considered a primary tool for method development.[3] Its unique π-π interaction mechanism provides an orthogonal selectivity that is crucial for resolving structurally similar aromatic impurities that may co-elute on a C18 column.[8][9]
-
For any application requiring the separation of R- and S-propafenone , such as stereoselective metabolism or clinical pharmacokinetic studies, a dedicated chiral stationary phase is non-negotiable. Polysaccharide-based columns have demonstrated excellent performance for this specific task.[5][6][12]
By understanding the interplay between the analyte's chemical properties and the stationary phase chemistry, researchers can move beyond trial-and-error and adopt a rational, efficient approach to method development for propafenone and other challenging pharmaceutical compounds.
References
- Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
- SIELC Technologies. (n.d.). Separation of Propafenone on Newcrom R1 HPLC column.
- N/A. (2021). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Natural Volatiles & Essential Oils, 8(5), 11728-11756.
- Bonato, P. S., et al. (2000). Enantioselective HPLC Analysis of Propafenone and of Its Main Metabolites Using Polysaccharide and Protein-Based Chiral Stationary Phases.
- Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.
- Lakna. (2022). What is the Difference Between C18 and Phenyl Column. Pediaa.com.
- N/A. (n.d.). Results of forced degradation study.
- Hseu, J., Preston, J., & Splitstone, R. (n.d.). Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar Organic Mobile Phase Conditions. Phenomenex.
- Element Lab Solutions. (n.d.).
- De Leite, H. O., et al. (2018). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone.
- Lanjewar, A., & Patidar, D. (n.d.). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form.
- Bonato, P. S., et al. (2000). Enantioselective HPLC analysis of propafenone and of its main metabolites using polysaccharide and protein-based chiral stationary phases.
- MAC-MOD Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC.
- N/A. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites. CRC Press.
- USP. (n.d.).
- USP. (2016). Propafenone Hydrochloride Extended-Release Capsules Revision Bulletin.
- Sriram Chemicals. (n.d.).
- National Center for Biotechnology Information. (n.d.). Propafenone Hydrochloride.
- PharmaGuru. (2025).
- De Leite, H. O., et al. (n.d.). Resolution from degradation products and propafenone HCl.
- Moravek. (n.d.).
Sources
- 1. nveo.org [nveo.org]
- 2. Propafenone Hydrochloride | C21H28ClNO3 | CID 36708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective HPLC analysis of propafenone and of its main metabolites using polysaccharide and protein-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. support.waters.com [support.waters.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. moravek.com [moravek.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. differencebetween.com [differencebetween.com]
- 14. researchgate.net [researchgate.net]
- 15. ijcrt.org [ijcrt.org]
- 16. mac-mod.com [mac-mod.com]
- 17. store.usp.org [store.usp.org]
- 18. Propafenone USP Related Compound A - SRIRAMCHEM [sriramchem.com]
A Senior Application Scientist's Guide to Propafenone Bioanalysis: A Comparative Analysis of Sample Extraction Methodologies
This guide provides an in-depth, data-supported comparison of the most common sample preparation techniques for the quantification of propafenone and its internal standard in biological matrices. As drug development professionals, selecting a robust, reliable, and efficient extraction method is paramount for generating high-quality data in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document moves beyond mere protocols to explain the fundamental principles and critical decision points behind method selection, empowering researchers to develop self-validating and regulatory-compliant bioanalytical assays.
The Foundation of Accurate Quantification: The Internal Standard
Before delving into extraction techniques, we must address the cornerstone of precise bioanalysis: the internal standard (IS). An IS is a compound added at a known concentration to every sample, calibrator, and quality control (QC) sample before extraction. Its purpose is to correct for variability during the analytical process, including extraction efficiency, injection volume inconsistencies, and instrument response fluctuations, particularly those caused by matrix effects.[1][2]
The "gold standard" for bioanalysis, especially for methods employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is the use of a stable isotope-labeled (SIL) internal standard.[1][3] A SIL-IS, such as deuterated propafenone (e.g., Propafenone-d7), is chemically identical to the analyte but has a higher mass due to the replacement of hydrogen atoms with deuterium.[3][4] This structural identity ensures it behaves virtually identically to the analyte during extraction and ionization, allowing it to perfectly track and normalize for any analytical variability.[2][5] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate SIL internal standards, underscoring their importance in robust assay development.[1][2]
While structural analogs can be used, they may not co-elute perfectly or exhibit the same ionization response as the analyte, potentially leading to inaccurate data when significant matrix effects are present.[2] Therefore, for high-stakes regulated bioanalysis, a dedicated SIL-IS is a critical investment.
A Head-to-Head Comparison of Extraction Techniques
The primary challenge in bioanalysis is isolating the target analyte from a complex biological matrix (e.g., plasma, serum) which contains proteins, lipids, salts, and other endogenous components that can interfere with analysis.[6] The three most prevalent extraction techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
-
Principle: PPT is the simplest and fastest method. It involves adding a high volume of a miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid) to the plasma sample.[7][8][9] This denatures and precipitates the bulk proteins, which are then removed by centrifugation. The analyte and the IS remain in the resulting supernatant, which can often be directly injected into the analytical instrument.
-
Advantages: High throughput, low cost, and minimal method development time.
-
Disadvantages: This is considered a "crude" cleanup method. While proteins are removed, many other endogenous components like phospholipids remain in the supernatant. This can lead to significant ion suppression or enhancement in LC-MS/MS analysis, a phenomenon known as the matrix effect, which can compromise assay accuracy and precision.[6][10]
Liquid-Liquid Extraction (LLE)
-
Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases—typically an aqueous phase (the biological sample, often pH-adjusted) and an organic solvent.[11] Propafenone, being a lipophilic compound, can be efficiently extracted from an alkalinized plasma sample into a non-polar organic solvent like diethyl ether or a toluene/ether mixture.[12][13] After mixing and centrifugation, the organic layer containing the analyte is separated, evaporated, and the residue is reconstituted in a mobile phase-compatible solvent.
-
Advantages: Provides a significantly cleaner extract than PPT, reducing matrix effects.[14] It is a relatively inexpensive and well-established technique.
-
Disadvantages: LLE is more labor-intensive and time-consuming than PPT. It uses large volumes of organic solvents, which has cost and environmental implications. The process can be difficult to automate, and issues like emulsion formation can lead to poor recovery and variability.[11][14]
Solid-Phase Extraction (SPE)
-
Principle: SPE is a chromatographic separation technique that isolates analytes from a liquid sample using a solid sorbent packed into a cartridge or 96-well plate.[15][16] The process involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest with a strong solvent.[17] For propafenone, a reversed-phase sorbent (e.g., C8 or C18) is typically used, which retains the drug via hydrophobic interactions.
-
Advantages: SPE offers the highest degree of selectivity and provides the cleanest extracts, minimizing matrix effects and improving assay sensitivity.[10][14][15] It allows for both cleanup and concentration of the analyte. The process is highly reproducible and easily automated, making it suitable for high-throughput environments.
-
Disadvantages: SPE is the most expensive of the three methods and requires more extensive method development to optimize the choice of sorbent and solvents for the wash and elution steps.[11]
Data Presentation: Performance Metrics
The choice of extraction method is a trade-off between speed, cost, and the quality of the final extract. The following table summarizes typical performance data for the analysis of propafenone using each technique, compiled from various validated methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | >90% (but with high matrix)[8] | 85-95%[13] | >90% (and highly consistent)[14] |
| Matrix Effect | High potential for ion suppression/enhancement[6][10] | Moderate; cleaner than PPT[14] | Minimal; cleanest extract[14][15] |
| Precision (CV%) | Typically <15%, but can be variable[7] | <10%[13] | <5-10%[18] |
| Selectivity | Low | Moderate | High |
| Throughput | Very High | Low to Moderate | High (with automation) |
| Solvent Consumption | Low to Moderate | High | Low |
| Cost per Sample | Low | Low to Moderate | High |
Experimental Workflows & Protocols
The following diagrams and protocols provide a practical guide to implementing each extraction method for propafenone analysis from human plasma.
General Bioanalytical Workflow
Caption: General workflow for bioanalytical sample analysis.
Method 1: Protein Precipitation (PPT) Workflow & Protocol
Caption: Protein Precipitation (PPT) workflow.
Detailed Protocol (PPT):
-
Pipette 200 µL of the plasma sample (containing the IS) into a 1.5 mL microcentrifuge tube.[8]
-
Add 800 µL of ice-cold acetonitrile (a 4:1 ratio of solvent to sample).[8]
-
Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[18]
-
Carefully aspirate the clear supernatant and transfer it to an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.
Method 2: Liquid-Liquid Extraction (LLE) Workflow & Protocol
Caption: Liquid-Liquid Extraction (LLE) workflow.
Detailed Protocol (LLE):
-
Pipette 500 µL of the plasma sample (containing IS) into a glass test tube.
-
Add 100 µL of ammonia solution to alkalinize the sample.[19]
-
Add 2 mL of the extraction solvent (e.g., tertiary butyl methyl ether or diethyl ether).[13][19]
-
Vortex the tube for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[19]
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for injection.
Method 3: Solid-Phase Extraction (SPE) Workflow & Protocol
Caption: Solid-Phase Extraction (SPE) workflow.
Detailed Protocol (SPE):
-
Condition: Place a reversed-phase SPE cartridge (e.g., C18, 100 mg) on a vacuum manifold. Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of ultrapure water, ensuring the sorbent does not go dry.[16][18]
-
Load: To 200 µL of the plasma sample (containing IS), add a buffer if necessary. Load the entire sample onto the conditioned SPE cartridge.[18] Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (e.g., 1 mL/min).
-
Wash: Wash the cartridge with 1 mL of water or a weak organic solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute the propafenone and IS from the cartridge by passing 1 mL of methanol through the sorbent into a clean collection tube.[18]
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase for analysis.[18]
Conclusion and Expert Recommendation
The optimal extraction method for propafenone is contingent on the specific goals and constraints of the study.
-
Protein Precipitation (PPT) is suitable for early-stage discovery or non-regulated studies where speed and cost are the primary drivers and the required sensitivity is not compromised by potential matrix effects.
-
Liquid-Liquid Extraction (LLE) offers a good balance between cost and cleanliness. It is a viable option for many research applications when automation is not required and a cleaner extract than PPT is necessary.
-
Solid-Phase Extraction (SPE) represents the most robust and reliable technique. For regulated bioequivalence or pharmacokinetic studies submitted to agencies like the FDA, SPE is the recommended method.[20][21][22] Its ability to produce exceptionally clean extracts minimizes the risk of matrix effects, leading to the most accurate and precise data. When paired with a stable isotope-labeled internal standard, SPE provides a self-validating system that ensures the highest level of data integrity.[10][14]
Ultimately, the investment in a more rigorous sample preparation method like SPE, combined with the use of a deuterated internal standard, pays dividends in the form of reliable, reproducible, and defensible bioanalytical data.
References
- USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
- The Gold Standard in Bioanalysis: Deuterated 5-Hydroxy Propafenone as an Internal Standard. (n.d.). Benchchem.
- Enhancing Accuracy and Precision in Propafenone Quantification with Deuterated Internal Standards. (n.d.). Benchchem.
- Chiral Separation of Propafenone Enantiomers by Enantioselective Liquid-Liquid Extraction. (2006). Chirality, 18(1), 1-9.
- Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. (2024). African Journal of Biomedical Research.
- Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. (n.d.). David Publishing.
- Application Note: Validated Analytical Methods for the Quantification of Propafenone and its Metabolites. (n.d.). Benchchem.
- Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. (n.d.). Welch Materials, Inc.
- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration.
- Internally standardized simultaneous assay of propafenone and 5-hydroxypropafenone enantiomers in human plasma by means of high performance liquid chromatography. (1994). Methods and Findings in Experimental and Clinical Pharmacology, 16(3), 203-10.
- DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. (2021). Natural Volatiles & Essential Oils, 8(5), 11728-11756.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). Molecules, 28(19), 6883.
- Matrix effect in bioanalysis an overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 342-349.
- Simultaneous determination of serum propafenone and its metabolites using high-performance liquid chromatography. (2017). Biomedical Chromatography, 31(11).
- A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). Waters Corporation.
- Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research.
- Simultaneous Determination of Propafenone and 5-Hydroxypropafenone in Human Plasma by LC–MS-MS and Its Application to a Pharmacokinetic Study. (2017). Journal of Chromatographic Science, 55(9), 911–917.
- TCA protein precipitation protocol. (2001).
- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
- SPE vs LLE: A Battle of Methods. (2017). Phenomenex.
- Supelco Guide to Solid Phase Extraction. (n.d.). Sigma-Aldrich.
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio.
- Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016, March 4). Agilent Technologies.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. eijppr.com [eijppr.com]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. its.caltech.edu [its.caltech.edu]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phenomenex.com [phenomenex.com]
- 12. Internally standardized simultaneous assay of propafenone and 5-hydroxypropafenone enantiomers in human plasma by means of high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of serum propafenone and its metabolites using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. rocker.com.tw [rocker.com.tw]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. nveo.org [nveo.org]
- 20. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 21. resolvemass.ca [resolvemass.ca]
- 22. fda.gov [fda.gov]
The Gold Standard: A Comparative Guide to Regulatory Expectations for Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. In the realm of quantitative analysis, particularly in chromatography coupled with mass spectrometry, the use of an internal standard (IS) is fundamental to achieving accurate and precise results. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs) are universally recognized as the "gold standard".[1][2] This guide provides an in-depth comparison of regulatory guidelines for the use of SIL-ISs, offering field-proven insights and supporting experimental data to navigate the expectations of major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The core principle behind using an IS is to have a compound that behaves identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection.[3][4] This allows for the correction of variability that can arise from sample extraction, matrix effects, and instrument response. SIL-ISs, which are the analyte molecules with one or more atoms replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are chemically and physically almost identical to the analyte, making them the ideal choice to track and compensate for these variations.[2][5]
The Regulatory Landscape: A Harmonized Approach
The International Council for Harmonisation (ICH) has played a significant role in aligning the bioanalytical method validation requirements of different regulatory agencies. The ICH M10 guideline, adopted by both the FDA and EMA, provides a unified framework for bioanalytical method validation and underscores the preference for using SIL-ISs whenever feasible.[1][6][7] While the core principles are harmonized, subtle nuances in the interpretation and emphasis of these guidelines can exist.
Core Regulatory Tenets for SIL-IS Validation
The suitability of a SIL-IS for use in regulated bioanalysis hinges on a series of rigorous validation experiments designed to demonstrate its purity, stability, and lack of interference with the analyte quantification. The primary areas of regulatory scrutiny are:
-
Isotopic Purity and Analyte Presence: The SIL-IS must be of high isotopic purity and substantially free of the unlabeled analyte.[8] The presence of the unlabeled analyte in the SIL-IS can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
-
Absence of Isotopic Exchange: The stable isotopes incorporated into the SIL-IS must not exchange with non-labeled atoms during sample storage and processing.[9] Such an exchange would compromise the integrity of the standard.
-
Crosstalk Evaluation: There should be no significant contribution from the SIL-IS to the signal of the analyte, and vice versa.[6] This is a critical assessment to ensure that the measured signals are truly representative of the individual compounds.
-
Stability: The stability of the SIL-IS in stock solutions and in the biological matrix must be established under the same conditions as the analyte.[9][10]
Performance Comparison: SIL-IS vs. Structural Analogs
While SIL-ISs are the preferred choice, their synthesis can be costly and time-consuming.[4] In such cases, a structural analog may be used as an internal standard. However, the performance of a structural analog is often inferior to that of a SIL-IS due to differences in physicochemical properties.
| Performance Characteristic | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Rationale |
| Matrix Effect Compensation | Excellent | Moderate to Poor | SIL-ISs co-elute and have nearly identical ionization efficiencies to the analyte, providing superior compensation for matrix-induced ion suppression or enhancement.[1] Structural analogs may have different chromatographic retention times and ionization characteristics, leading to differential matrix effects.[5] |
| Extraction Recovery Tracking | Excellent | Good to Moderate | The physicochemical similarity of SIL-ISs ensures they closely mimic the analyte's behavior during sample preparation steps.[5] Structural analogs may have different extraction efficiencies. |
| Accuracy & Precision | High | Acceptable to Moderate | The superior ability of SIL-ISs to correct for variability generally leads to better accuracy and precision of the bioanalytical method.[1][11] |
| Selectivity | Excellent | Good to Moderate | The mass difference between the SIL-IS and the analyte provides high selectivity in mass spectrometric detection.[2] Structural analogs have a higher potential for interference from endogenous matrix components.[1] |
Experimental Protocols for SIL-IS Validation
To meet regulatory expectations, a series of validation experiments must be performed. The following are detailed protocols for key assessments.
Protocol 1: Evaluation of SIL-IS Purity and Crosstalk
Objective: To assess the purity of the SIL-IS with respect to the unlabeled analyte and to evaluate the potential for crosstalk between the analyte and the SIL-IS.
Methodology:
-
Preparation of Samples:
-
Set 1 (Analyte Crosstalk): Spike a blank biological matrix with the analyte at its Upper Limit of Quantification (ULOQ) concentration. Do not add the SIL-IS.
-
Set 2 (SIL-IS Crosstalk): Spike a blank biological matrix with the SIL-IS at its working concentration. Do not add the analyte.
-
Set 3 (LLOQ Sample): Spike a blank biological matrix with the analyte at the Lower Limit of Quantification (LLOQ) concentration and the SIL-IS at its working concentration.
-
-
Analysis: Analyze the three sets of samples using the validated LC-MS/MS method.
-
Data Evaluation:
-
In Set 1, monitor the mass transition of the SIL-IS. The response should be negligible.
-
In Set 2, monitor the mass transition of the analyte. The response of any unlabeled analyte present in the SIL-IS should be evaluated.
-
In Set 3, confirm the signal-to-noise ratio is adequate for the analyte at the LLOQ.
-
Acceptance Criteria:
| Parameter | FDA/ICH M10 Guideline | EMA Guideline |
| Analyte response in SIL-IS channel (Set 1) | The contribution of the analyte to the IS response should be insignificant. | The contribution of the analyte to the IS response should be insignificant. |
| SIL-IS response in analyte channel (Set 2) | The response of the unlabeled analyte in the SIL-IS should not exceed 5% of the analyte response at the LLOQ.[12] | The potential influence of any unlabeled analyte in the SIL-IS has to be evaluated.[9] |
Protocol 2: Assessment of SIL-IS Stability
Objective: To determine the stability of the SIL-IS in stock solutions and in the biological matrix under various storage conditions.
Methodology:
-
Stock Solution Stability:
-
Prepare a stock solution of the SIL-IS at a known concentration.
-
Store aliquots of the stock solution at the intended storage temperature (e.g., 2-8°C or -20°C) and at room temperature.
-
Analyze the stored solutions at various time points (e.g., 0, 7, 14, 30 days) and compare the response to a freshly prepared stock solution.
-
-
Matrix Stability (Freeze-Thaw and Bench-Top):
-
Spike a blank biological matrix with the SIL-IS at its working concentration.
-
Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -70°C to room temperature).
-
Keep aliquots on the bench-top at room temperature for a duration that mimics the expected sample handling time.
-
Analyze the samples and compare the response to freshly prepared samples.
-
-
Long-Term Matrix Stability:
-
Spike a blank biological matrix with the SIL-IS at its working concentration.
-
Store aliquots at the intended long-term storage temperature (e.g., -20°C or -70°C).
-
Analyze the samples at various time points (e.g., 0, 1, 3, 6 months) and compare the response to freshly prepared samples.
-
Acceptance Criteria:
According to the EMA guideline, it is not necessary to study the stability of stable-isotope labeled internal standards if it is demonstrated that no isotope exchange reactions occur under the same conditions as the stability of the analyte was demonstrated.[9] However, it is good practice to have experimental data confirming stability. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[2]
Visualizing the Workflow and Decision-Making
Diagrams created using the DOT language can help to visualize the experimental workflows and the logical relationships in the decision-making process for SIL-IS validation.
Caption: Workflow for SIL-IS Purity and Crosstalk Evaluation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. evolve-with-space-plug.com [evolve-with-space-plug.com]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Personal protective equipment for handling Propafenone-d5 Hydrochloride
An Essential Guide to the Safe Handling of Propafenone-d5 Hydrochloride in a Research Setting
Researchers and drug development professionals are at the forefront of innovation, often handling compounds with limited toxicological data. This compound, a deuterated analog of a potent antiarrhythmic agent, falls into this category. While invaluable for specific research applications like pharmacokinetic studies, its structural similarity to Propafenone Hydrochloride necessitates a robust safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles of safe laboratory practice. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.
Hazard Identification and Risk Assessment
Propafenone Hydrochloride is classified as a hazardous substance.[1] It is harmful if swallowed, can cause skin and eye irritation, and is hazardous if inhaled.[2][3][4] The acute oral toxicity (LD50) in mice is 440 mg/kg.[2] Given that this compound is an isotopically labeled version of the parent compound, it must be handled with the same level of caution. The primary risks in a laboratory setting involve the inhalation of airborne powder and dermal contact during weighing, transfer, and solution preparation.
Table 1: Hazard Summary for Propafenone Hydrochloride
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4][5] | Ingestion |
| Skin Irritation | May cause skin irritation and dermatitis.[2] | Dermal Contact |
| Eye Irritation | Dust may cause eye irritation.[2] | Eye Contact |
| Respiratory Hazard | Hazardous in case of inhalation.[2] | Inhalation |
It is also important to note that Propafenone can be transferred through the placenta and has been found in breast milk, indicating potential reproductive and developmental toxicity.[2]
The Hierarchy of Controls: A Foundation for Safety
Before selecting Personal Protective Equipment (PPE), it is crucial to implement a broader safety strategy. The Hierarchy of Controls is a framework that prioritizes safety measures from most to least effective. PPE, while essential, is the last line of defense. The primary focus should always be on engineering and administrative controls to minimize exposure potential.[6][7]
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls: Your Primary Shield
Engineering controls are physical changes to the workspace that isolate researchers from the hazard.[2][8] For a powdered, potent compound like this compound, controlling airborne particles is paramount.
-
Chemical Fume Hood: All weighing and handling of the solid compound should, at a minimum, be performed inside a certified chemical fume hood. This prevents fine powders from becoming airborne in the general lab space.[9]
-
Containment Ventilated Enclosure (CVE) or Glovebox: For handling larger quantities (e.g., greater than 25 grams) or for procedures with a high potential for aerosolization, a more robust containment solution is required.[1] Glovebox isolators provide a physical barrier, offering the highest level of protection by enclosing the material and the handling process.[6][8][10]
-
Ventilation: The laboratory should have single-pass air handling with a negative pressure differential to adjacent, cleaner areas.[8] This ensures that any potential contaminants are not recirculated.
Personal Protective Equipment (PPE): The Final Barrier
When engineering and administrative controls are in place, PPE provides the final layer of protection. The selection of appropriate PPE is critical and task-dependent.
Table 2: Recommended PPE for Handling this compound
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Chemical splash goggles[2] | 2 pairs of nitrile gloves | Disposable lab coat with knit cuffs | NIOSH-approved N95 respirator (or higher)[2][4] |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Lab coat | Not required if performed in a fume hood |
| Large Spills | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Impervious disposable gown | Powered Air-Purifying Respirator (PAPR)[11][12] |
Step-by-Step PPE Donning and Doffing Protocol
Correctly putting on (donning) and taking off (doffing) PPE is as important as its selection to prevent cross-contamination.
Donning Procedure (Putting On):
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the lab coat or disposable gown, ensuring it is fully fastened.
-
Respirator: If required, perform a seal check for your N95 respirator.
-
Eye Protection: Put on chemical splash goggles.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. Don the second pair of gloves over the first.
Doffing Procedure (Taking Off):
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it down and away from the body, turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior.
-
Gown/Lab Coat: Unfasten the gown. Roll it down from the shoulders, turning it inside out as you go. Avoid shaking the garment.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Caption: Sequential workflow for donning and doffing PPE.
Spill and Disposal Management
Accidents happen, and a clear, rehearsed plan is essential.
Minor Spill Procedure (<1 gram, contained in fume hood):
-
Alert: Alert personnel in the immediate area.
-
Contain: Do not allow the spill to spread.
-
Clean: Gently cover the spill with absorbent pads dampened with water to prevent the powder from becoming airborne.[1]
-
Collect: Carefully wipe up the material, working from the outside in. Place all contaminated materials into a labeled, sealed plastic bag for hazardous waste disposal.[1]
-
Decontaminate: Wipe the area with a suitable decontaminating solution (e.g., 70% ethanol), followed by soap and water.
Major Spill Procedure (>1 gram, outside of primary containment):
-
Evacuate: Immediately evacuate the area. Alert others to stay away.
-
Secure: Close the door to the affected area and prevent entry.
-
Notify: Inform your institution's Environmental Health and Safety (EHS) department immediately.
-
Wait: Do not attempt to clean up a major spill without authorization and assistance from trained EHS personnel. They will have the appropriate high-level PPE (including PAPRs) and cleanup protocols.[1]
Waste Disposal
All disposable items contaminated with this compound, including gloves, gowns, pipette tips, and absorbent pads, must be disposed of as hazardous chemical waste.[4][5] Collect all waste in a clearly labeled, sealed, and puncture-proof container. Follow your institution's specific guidelines for chemical waste pickup and disposal. Never dispose of this material in the regular trash or down the drain.[3][5]
By integrating these engineering controls, personal protective equipment protocols, and procedural guidelines, you create a multi-layered safety system. This comprehensive approach is the hallmark of a responsible and effective research environment, ensuring that the pursuit of scientific advancement does not compromise the well-being of the professionals who make it possible.
References
- Material Safety Data Sheet - Propafenone HCl MSDS. (2005, October 9). Sciencelab.com.
- Propafenone Hydrochloride Safety D
- Propafenone hydrochloride Safety Data Sheet. (2025, June 16). MedChemExpress.
- Propafenone (hydrochloride) Safety Data Sheet. (2025, January 23). Cayman Chemical.
- Propafenone hydrochloride Safety Data Sheet. (2023, October 6). Fisher Scientific.
- Freund-Vector's Approach to Safely Processing Potent Compounds.
- The rules on HPAPI containment in high potent manufacturing. (2025, March 7). Pharmaceutical Technology.
- Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.
- Containment of High-Potency Products in a GMP Environment.
- RYTHMOL TABLETS Safety Data Sheet. (2013, November 1). MsdsDigital.com.
- Safe Handling of Highly Potent Substances. (2023, November 7). GMP Journal.
- Controlling Occupational Exposure to Hazardous Drugs.
- A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
- Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover.
- Hazardous-Drug API Powder Safety. (2020, April 15). Labcompare.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. agnopharma.com [agnopharma.com]
- 7. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. labcompare.com [labcompare.com]
- 10. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 11. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 12. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
